molecular formula C10H13NO4 B108509 2-Acetoxymethyl-3,4-dimethoxypyridine CAS No. 102625-99-0

2-Acetoxymethyl-3,4-dimethoxypyridine

Numéro de catalogue: B108509
Numéro CAS: 102625-99-0
Poids moléculaire: 211.21 g/mol
Clé InChI: LALICKMKNTYIDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Acetoxymethyl-3,4-dimethoxypyridine, also known as 2-Acetoxymethyl-3,4-dimethoxypyridine, is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetoxymethyl-3,4-dimethoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetoxymethyl-3,4-dimethoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(3,4-dimethoxypyridin-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-7(12)15-6-8-10(14-3)9(13-2)4-5-11-8/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALICKMKNTYIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=NC=CC(=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401253806
Record name 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102625-99-0
Record name 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102625-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyridinemethanol, 3,4-dimethoxy-, 2-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

2-acetoxymethyl-3,4-dimethoxypyridine CAS 102625-99-0 physical and chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Acetoxymethyl-3,4-dimethoxypyridine (CAS 102625-99-0): Properties, Synthesis, and Pharmaceutical Relevance

Introduction

2-Acetoxymethyl-3,4-dimethoxypyridine, identified by CAS number 102625-99-0, is a substituted pyridine derivative of significant interest within the pharmaceutical sciences. Its formal IUPAC name is (3,4-dimethoxy-2-pyridinyl)methyl acetate.[1] While not an active pharmaceutical ingredient (API) itself, it serves a dual role that necessitates a thorough understanding by researchers and drug development professionals. Primarily, it functions as a pivotal synthetic intermediate in the manufacturing of several key drugs, most notably proton pump inhibitors (PPIs) like Pantoprazole and its enantiomer Esomeprazole.[2][3][4]

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs, highlighting the importance of its derivatives in modern therapeutics.[5] However, 2-acetoxymethyl-3,4-dimethoxypyridine also represents a critical process-related impurity that can arise during synthesis. Its classification as a potential genotoxic impurity (PGI) by regulatory bodies places stringent limits on its acceptable levels in final drug products, demanding highly sensitive analytical methods for its detection and quantification.[4][6]

This guide provides a comprehensive technical overview of 2-acetoxymethyl-3,4-dimethoxypyridine, synthesizing data on its physicochemical properties, established synthesis protocols, its crucial role as a building block, the challenges it presents as a critical impurity, and the analytical methodologies required for its control.

Part 1: Physicochemical Properties

The fundamental physical and chemical properties of 2-acetoxymethyl-3,4-dimethoxypyridine are summarized below. These characteristics are foundational to its handling, reactivity, and analytical detection. The compound typically presents as a colorless to pale yellow liquid or oil.[3] It exhibits good solubility in common organic solvents such as ethanol and dichloromethane, with limited solubility in water, a property attributable to its hydrophobic methoxy and acetate moieties.[3]

PropertyValueSource(s)
CAS Number 102625-99-0[1]
Molecular Formula C₁₀H₁₃NO₄[1][2]
Molecular Weight 211.21 g/mol [1]
IUPAC Name (3,4-dimethoxy-2-pyridinyl)methyl acetate[1]
Synonyms 2-acetoxymethyl-3,4-dimethoxypyridine, (3,4-dimethoxypyridin-2-yl)methyl Acetate, 3,4-Dimethoxy-2-pyridinemethanol 2-Acetate[1][2][3]
Appearance Colorless to pale yellow liquid/oil[3]
Boiling Point 125-130 °C at 1 Pa[7]
Solubility Soluble in ethanol, dichloromethane; limited in water[3]
XLogP3 0.5[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 5[1]

Part 2: Synthesis and Key Reactions

The primary route for synthesizing 2-acetoxymethyl-3,4-dimethoxypyridine involves the Boekelheide rearrangement of the corresponding pyridine N-oxide. This reaction is a classic method for functionalizing the methyl group at the 2-position of a pyridine ring.

Core Synthesis: Boekelheide Rearrangement

The synthesis starts with 3,4-dimethoxy-2-methylpyridine 1-oxide, which is treated with acetic anhydride. The acetic anhydride serves both as a reagent and, in some protocols, as the solvent. The reaction proceeds by acylation of the N-oxide oxygen, followed by an intramolecular rearrangement to yield the desired 2-acetoxymethyl product.

G start 3,4-dimethoxy-2-methylpyridine 1-oxide process Heat (85-95°C) Stirring start->process reagent Acetic Anhydride (Ac₂O) reagent->process product 2-acetoxymethyl-3,4-dimethoxypyridine (CAS 102625-99-0) process->product Boekelheide Rearrangement G start 2-acetoxymethyl-3,4-dimethoxypyridine process Heat (80°C) Stirring start->process reagent Sodium Hydroxide (aq) reagent->process product 2-hydroxymethyl-3,4-dimethoxy-pyridine process->product Base-catalyzed Hydrolysis

Caption: Hydrolysis to form the corresponding alcohol.

Experimental Protocol: Hydrolysis [8]1. Charge a flask with 2-acetoxymethyl-3,4-dimethoxypyridine (e.g., 4.8 g). 2. Add a 2N sodium hydroxide solution (e.g., 15 mL). The initial mixture will be two-phase. 3. Heat the mixture to 80 °C with vigorous stirring. A homogeneous solution will form as the reaction proceeds. 4. Continue stirring at 80 °C for approximately 2 hours. 5. Cool the solution and perform a workup, which involves extraction with an organic solvent (e.g., methylene chloride). 6. The combined organic phases are washed, dried over a drying agent (e.g., potassium carbonate), and concentrated to yield 2-hydroxymethyl-3,4-dimethoxy-pyridine.

Part 3: Role in Pharmaceutical Development

The significance of 2-acetoxymethyl-3,4-dimethoxypyridine is defined by its utility as a synthetic building block and its risk as a process impurity.

Application as a Synthetic Intermediate

This compound is a key precursor in the multi-step synthesis of Pantoprazole. After its formation and subsequent hydrolysis to 2-hydroxymethyl-3,4-dimethoxy-pyridine, the alcohol is converted to a more reactive intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [9][10]This chlorinated intermediate is then condensed with the benzimidazole moiety to form the final Pantoprazole backbone. Its effective synthesis and purification are therefore critical for the overall efficiency and purity of the final API.

G A 2-acetoxymethyl-3,4- dimethoxypyridine B 2-hydroxymethyl-3,4- dimethoxypyridine A->B Hydrolysis C 2-chloromethyl-3,4- dimethoxypyridine HCl B->C Chlorination D Pantoprazole (API) C->D Condensation

Caption: Simplified synthetic pathway to Pantoprazole.

Significance as a Process Impurity

In the synthesis of related PPIs like Esomeprazole, structurally similar acetoxy methyl pyridine derivatives are known potential genotoxic impurities (PGIs). [4][11]PGIs are a class of impurities that have the potential to damage DNA and are considered carcinogenic. Regulatory agencies such as the FDA and EMA have stringent requirements for controlling such impurities in drug substances, often limiting them to a Threshold of Toxicological Concern (TTC) of approximately 1.5 µg per day. [6]This translates to extremely low concentration limits (often in the low parts-per-million range) in the final API. The presence of 2-acetoxymethyl-3,4-dimethoxypyridine as an unreacted starting material or a side product necessitates the development of highly sensitive analytical methods to ensure the safety and compliance of the final drug product.

Part 4: Analytical Methodologies

Given the need to quantify 2-acetoxymethyl-3,4-dimethoxypyridine at trace levels, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical method of choice. [4][6]This technique provides the required sensitivity and selectivity to detect and quantify the impurity in a complex matrix containing high concentrations of the API.

G sample API Sample (e.g., Esomeprazole) lc HPLC Separation (e.g., Hypersil BDS C18) sample->lc ion ESI Source (Positive Ionization) lc->ion ms1 Quadrupole 1 (Q1) (Precursor Ion Selection) ion->ms1 Ionization ms2 Quadrupole 2 (Q2) (Collision Cell) ms1->ms2 Isolation ms3 Quadrupole 3 (Q3) (Product Ion Selection) ms2->ms3 Fragmentation detector Detector & Quantitation ms3->detector Detection

Caption: Analytical workflow for trace impurity analysis by LC-MS/MS.

Experimental Protocol: LC-MS/MS Analysis [4]This protocol is a representative example for the trace analysis of a related acetoxy impurity and demonstrates the principles applied.

  • Standard and Sample Preparation: Prepare a stock solution of the 2-acetoxymethyl-3,4-dimethoxypyridine reference standard in a suitable diluent (e.g., acetonitrile/water). Prepare the test sample by accurately weighing the API and dissolving it in the same diluent to a known concentration.

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18 (or equivalent), e.g., 150 x 4.6 mm, 5 µm.

    • Mobile Phase A: 5 mM ammonium acetate buffer (pH adjusted to 4).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Isocratic or gradient elution suitable to separate the impurity from the main API peak. For example, a 60:40 ratio of A:B.

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) or Single Ion Monitoring (SIM). MRM is preferred for higher selectivity.

    • MRM Transition: Determine the specific precursor ion (M+H)⁺ and a stable product ion for 2-acetoxymethyl-3,4-dimethoxypyridine. This requires initial tuning of the reference standard.

    • Instrument Parameters: Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and collision energy to maximize signal intensity for the selected transition.

  • Quantification: Calculate the concentration of the impurity in the API sample by comparing its peak area to a calibration curve generated from the reference standard solutions. The method must be validated for specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines. [4][12]

Part 5: Safety and Handling

While a comprehensive toxicological profile for 2-acetoxymethyl-3,4-dimethoxypyridine is not widely published, its classification as a potential genotoxic impurity necessitates cautious handling. Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. [13][14]* Handling: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols. [15]Avoid contact with skin, eyes, and clothing. [14]* Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. [13]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. Do not allow the material to enter drains or water systems. [13][15]

Conclusion

2-Acetoxymethyl-3,4-dimethoxypyridine (CAS 102625-99-0) is a molecule of significant consequence in pharmaceutical manufacturing. Its efficient synthesis via Boekelheide rearrangement and subsequent hydrolysis makes it a valuable intermediate for producing vital medicines. Simultaneously, its potential to persist as a genotoxic impurity presents a critical challenge for process chemists and quality control analysts. A thorough understanding of its physicochemical properties, reaction dynamics, and the advanced analytical techniques required for its control is essential for ensuring the safety, efficacy, and regulatory compliance of the final pharmaceutical products derived from it.

Sources

The Lynchpin of Proton Pump Inhibition: A Technical Guide to the Role of 2-Acetoxymethyl-3,4-dimethoxypyridine in Pantoprazole API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the synthesis and strategic importance of 2-acetoxymethyl-3,4-dimethoxypyridine, a critical intermediate in the manufacturing of the active pharmaceutical ingredient (API), pantoprazole. We will dissect the synthetic pathways, rationalize experimental choices, and provide detailed protocols to offer a comprehensive resource for researchers, chemists, and drug development professionals in the pharmaceutical industry.

Introduction: Pantoprazole and the Significance of Key Intermediates

Pantoprazole is a widely prescribed proton pump inhibitor (PPI) that effectively reduces gastric acid production by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells. Its efficacy and safety profile have made it a cornerstone in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. The commercial success of pantoprazole hinges on a robust, scalable, and economically viable synthetic process.

At the heart of this process lies the strategic coupling of two key molecular fragments: a substituted benzimidazole moiety and a functionalized pyridine ring. The latter, 2-acetoxymethyl-3,4-dimethoxypyridine , is the lynchpin intermediate. Its precise structure and reactivity are paramount to the successful and efficient construction of the final pantoprazole molecule. This guide will illuminate the critical role of this intermediate, from its own synthesis to its ultimate incorporation into the API.

Strategic Importance of the Pyridine Intermediate

The synthesis of pantoprazole sodium, a common form of the drug, involves the condensation of 2-mercapto-5-(difluoromethoxy)-1H-benzimidazole with a reactive form of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. The title compound, 2-acetoxymethyl-3,4-dimethoxypyridine, serves as a stable and reliable precursor to this reactive chloromethyl species.

The acetoxy group (-OAc) is an excellent leaving group, but it requires activation, typically by conversion to a chloromethyl group, to facilitate the crucial C-S bond formation with the benzimidazole thiol. This two-step approach (synthesis of the stable acetoxymethyl intermediate, followed by its conversion and immediate use) is a cornerstone of industrial pantoprazole synthesis, offering greater control and stability over a one-step process.

cluster_0 Synthesis of Pantoprazole Pyridine_Intermediate 2-Acetoxymethyl-3,4- dimethoxypyridine Activation Activation (e.g., with Thionyl Chloride) Pyridine_Intermediate->Activation Benzimidazole_Moiety 5-(Difluoromethoxy)-2-mercapto- 1H-benzimidazole Condensation Nucleophilic Substitution (Condensation) Benzimidazole_Moiety->Condensation Activation->Condensation Pantoprazole_Sulfide Pantoprazole Sulfide Condensation->Pantoprazole_Sulfide Oxidation Oxidation Pantoprazole_Sulfide->Oxidation Pantoprazole_API Pantoprazole (API) Oxidation->Pantoprazole_API

Figure 1: Overall synthetic strategy for Pantoprazole, highlighting the central role of the activated pyridine intermediate.

Synthesis of 2-Acetoxymethyl-3,4-dimethoxypyridine

The most prevalent and industrially scalable synthesis of this key intermediate begins with 2,3,4-collidine (2,3,4-trimethylpyridine). The pathway involves N-oxidation, followed by a Boekelheide-type rearrangement and subsequent functional group manipulations.

Rationale Behind the Synthetic Strategy
  • N-Oxidation: The initial oxidation of the pyridine nitrogen is a critical activating step. It enhances the acidity of the methyl protons, particularly at the 2-position, making them susceptible to deprotonation and subsequent rearrangement.

  • Boekelheide Rearrangement: This rearrangement, typically induced by acetic anhydride, is a powerful method for functionalizing the methyl group at the 2-position of a pyridine N-oxide. The reaction proceeds through an anhydrobase intermediate, leading to the formation of the desired 2-acetoxymethyl group. This is a highly efficient and atom-economical transformation.

  • Hydrolysis and Chlorination: The resulting acetate is often hydrolyzed to the corresponding hydroxymethyl derivative, which is then chlorinated, commonly with thionyl chloride, to yield 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This hydrochloride salt is the activated species that directly enters the final condensation step.

Detailed Experimental Protocol

The following protocol is a representative synthesis of the activated intermediate.

Step 1: N-Oxidation of 2,3-Lutidine

  • To a solution of 2,3-lutidine in glacial acetic acid, slowly add hydrogen peroxide (30-35% solution) while maintaining the temperature below 70-80°C.

  • Stir the reaction mixture at this temperature for 20-24 hours until the starting material is consumed (monitored by TLC or GC).

  • Cool the mixture and carefully neutralize with a saturated sodium carbonate solution.

  • Extract the product, 2,3-lutidine-N-oxide, with a suitable organic solvent like dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oxide.

Step 2: Nitration

  • To a mixture of fuming nitric acid and concentrated sulfuric acid, slowly add the 2,3-lutidine-N-oxide from the previous step, ensuring the temperature is kept between 90-100°C.

  • Maintain the reaction at this temperature for 8-10 hours.

  • Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a strong base (e.g., NaOH) to a pH of 7-8.

  • The precipitated solid, 4-nitro-2,3-lutidine-N-oxide, is filtered, washed with water, and dried.

Step 3: Methoxyation

  • Suspend the 4-nitro-2,3-lutidine-N-oxide in methanol and add a solution of sodium methoxide.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction, neutralize with acetic acid, and remove the methanol under reduced pressure.

  • Extract the product, 4-methoxy-2,3-lutidine-N-oxide, with an organic solvent.

Step 4: Rearrangement and Acetylation

  • Heat the 4-methoxy-2,3-lutidine-N-oxide in acetic anhydride at 120-130°C for 5-6 hours.

  • Cool the mixture and remove the excess acetic anhydride under vacuum.

  • The residue, containing 2-acetoxymethyl-4-methoxypyridine, is carried forward to the next step.

Step 5: Conversion to 2-Chloromethyl-3,4-dimethoxypyridine HCl

  • The crude product from the previous step is hydrolyzed using an acid to yield 2-hydroxymethyl-3,4-dimethoxypyridine.

  • This alcohol is then dissolved in a suitable solvent and treated with thionyl chloride to produce the final activated intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Start 2,3,4-Collidine N_Oxide 2,3,4-Collidine-N-Oxide Start->N_Oxide H₂O₂/AcOH Rearrangement 2-Acetoxymethyl-3,4- dimethylpyridine N_Oxide->Rearrangement Ac₂O, Heat (Boekelheide Rearrangement) Hydrolysis 2-Hydroxymethyl-3,4- dimethylpyridine Rearrangement->Hydrolysis Acid/Base Hydrolysis Final_Intermediate 2-Chloromethyl-3,4- dimethylpyridine HCl Hydrolysis->Final_Intermediate SOCl₂

Figure 2: Synthetic workflow for the activated pyridine intermediate.

The Core Condensation Reaction

The final carbon-sulfur bond formation is the linchpin of the entire pantoprazole synthesis. It involves the nucleophilic attack of the sulfur atom of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole on the electrophilic carbon of the 2-chloromethyl group of the pyridine intermediate.

Mechanistic Considerations

This reaction is a classic SN2 (bimolecular nucleophilic substitution) process. The choice of base and solvent is critical to its success.

  • Base: A base, such as sodium hydroxide or potassium hydroxide, is required to deprotonate the thiol group of the benzimidazole, forming a highly nucleophilic thiolate anion. This greatly accelerates the rate of the desired SN2 reaction.

  • Solvent: Polar aprotic solvents like isopropanol or acetone are often employed. They are capable of solvating the cation (e.g., Na+) but do not strongly solvate the thiolate anion, leaving its nucleophilicity largely intact.

Detailed Experimental Protocol
  • Dissolve 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in a suitable solvent such as isopropanol.

  • Add an aqueous solution of sodium hydroxide and stir until a clear solution of the sodium thiolate is formed.

  • To this solution, add a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

  • Heat the reaction mixture to a moderate temperature (e.g., 40-50°C) and stir for several hours until the reaction is complete (monitored by HPLC).

  • Upon completion, cool the mixture and adjust the pH to precipitate the pantoprazole sulfide.

  • The crude sulfide is then filtered, washed, and subjected to the final oxidation step (e.g., using m-CPBA or H₂O₂) to yield pantoprazole.

Process Control and Characterization

Rigorous analytical control is essential in API manufacturing to ensure purity, safety, and efficacy.

Parameter / Technique2-Acetoxymethyl IntermediatePantoprazole APIPurpose
HPLC (Purity) Retention Time: ~4.5 minRetention Time: ~6.8 minQuantify purity and detect impurities.
¹H NMR (Identity) Signals for -OAc, pyridine ring protons, -OCH₃Signals for benzimidazole and pyridine protons, -OCHF₂, -OCH₃Confirm chemical structure and identity.
Mass Spec (Identity) Expected M+H⁺Expected M+H⁺Confirm molecular weight.
Residual Solvents (GC) Limits for Acetic Anhydride, DCMLimits for Isopropanol, DichloromethaneEnsure solvents are below ICH safety limits.

Table 1: Key analytical techniques for process control and characterization.

Conclusion

2-Acetoxymethyl-3,4-dimethoxypyridine is not merely a passive component in the synthesis of pantoprazole; it is a strategically designed key that unlocks an efficient and controllable pathway to the final API. Its synthesis via the Boekelheide rearrangement is a classic example of elegant chemical strategy applied to large-scale pharmaceutical manufacturing. Understanding the nuances of its creation and its role in the core condensation reaction is fundamental for any scientist or professional involved in the development and production of this vital medication. The protocols and rationales presented herein provide a robust framework for both academic understanding and industrial application.

References

  • Shin, J. M., & Sachs, G. (2008). Pharmacology of proton pump inhibitors. Current gastroenterology reports, 10(6), 528–534. [Link]

  • U.S. Patent No. 4,758,579 A. (1988). 2-((2-pyridinylmethyl)sulfinyl)-1H-benzimidazoles.
  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291. [Link]

  • Indian Patent No. 2334/MUM/2007. (2007).
  • Richardson, P., Hawkey, C. J., & Stack, W. A. (1998). Proton pump inhibitors. Pharmacology and rationale for use in gastrointestinal disorders. Drugs, 56(3), 307–335. [Link]

An In-depth Technical Guide to the Solubility Profile of 2-acetoxymethyl-3,4-dimethoxypyridine in Polar and Non-polar Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of 2-acetoxymethyl-3,4-dimethoxypyridine. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this compound for applications in synthesis, purification, formulation, and quality control.

Introduction to 2-acetoxymethyl-3,4-dimethoxypyridine

2-acetoxymethyl-3,4-dimethoxypyridine is a substituted pyridine derivative with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol .[1] Its chemical structure, featuring a pyridine ring, two methoxy groups, and an acetoxymethyl group, suggests a molecule with moderate polarity. The presence of both hydrogen bond acceptors (the nitrogen atom in the pyridine ring and the oxygen atoms in the methoxy and acetoxy groups) and a non-polar aromatic ring contributes to its complex solubility behavior.

Understanding the solubility of this compound in a range of organic solvents is crucial for several aspects of pharmaceutical development. For instance, in chemical synthesis, solvent selection impacts reaction rates, yields, and purity.[2][3] In downstream processing, solubility data is essential for designing efficient extraction, crystallization, and chromatography protocols. Furthermore, for formulation scientists, knowledge of a compound's solubility is fundamental to developing stable and bioavailable drug products.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5][6] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

For 2-acetoxymethyl-3,4-dimethoxypyridine, the key intermolecular forces at play are:

  • Dipole-dipole interactions: Arising from the polar C-O, C-N, and C=O bonds.

  • London dispersion forces: Present in all molecules, but more significant in the non-polar regions of the molecule.

  • Hydrogen bonding: The nitrogen and oxygen atoms can act as hydrogen bond acceptors.

The balance of these forces determines the overall polarity of the molecule and its affinity for different solvents. Solvents are broadly classified as polar or non-polar based on their dielectric constant and dipole moment.[7][8][9] Polar solvents, such as alcohols and water, have high dielectric constants and can engage in hydrogen bonding. Non-polar solvents, like hydrocarbons, have low dielectric constants and primarily interact through London dispersion forces.

Experimental Determination of Solubility

A robust and widely accepted method for determining the equilibrium solubility of a compound is the isothermal shake-flask method .[10] This technique involves equilibrating an excess of the solid compound with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined analytically.

Materials and Equipment
  • Solute: 2-acetoxymethyl-3,4-dimethoxypyridine (purity > 99%)

  • Solvents: A range of polar and non-polar organic solvents (analytical grade or higher). A suggested list is provided in the table below.

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker or incubator

    • Syringe filters (e.g., 0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

G A 1. Preparation of Supersaturated Solutions B 2. Equilibration A->B  Incubate with shaking  at constant temperature C 3. Sample Filtration B->C  Remove an aliquot of the  supernatant E 5. Quantitative Analysis (e.g., HPLC) C->E  Analyze the filtrate D 4. Preparation of Calibration Standards D->E  Generate a calibration curve F 6. Data Analysis and Reporting E->F

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of 2-acetoxymethyl-3,4-dimethoxypyridine to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The required time may need to be determined experimentally.

  • Sample Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of 2-acetoxymethyl-3,4-dimethoxypyridine of known concentrations in the solvent of interest.

  • Quantitative Analysis:

    • Analyze the filtered samples and the calibration standards using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • The choice of analytical technique will depend on the chromophoric properties of the compound and the desired sensitivity.

  • Data Analysis and Reporting:

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of 2-acetoxymethyl-3,4-dimethoxypyridine in the saturated solutions.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Predicted Solubility Profile and Data Presentation

While experimental data is required for a definitive solubility profile, a qualitative prediction can be made based on the structure of 2-acetoxymethyl-3,4-dimethoxypyridine. The presence of polar functional groups suggests that it will be more soluble in polar organic solvents compared to non-polar hydrocarbon solvents.

The following table provides a framework for presenting the experimentally determined solubility data. The solvents are listed in order of decreasing polarity, as indicated by their polarity index.[11]

SolventPolarity IndexPredicted Solubility CategoryExperimentally Determined Solubility (mg/mL at 25°C)
Methanol5.1HighTo be determined
Ethanol4.3HighTo be determined
Acetone5.1HighTo be determined
Acetonitrile5.8ModerateTo be determined
Ethyl Acetate4.4ModerateTo be determined
Dichloromethane3.1ModerateTo be determined
Toluene2.4LowTo be determined
Hexane0.1LowTo be determined

Relationship Between Solvent Polarity and Solubility

The relationship between the properties of the solvent and the resulting solubility of the solute can be visualized as follows:

G cluster_0 Solvent Properties cluster_1 Solute-Solvent Interactions cluster_2 Resulting Solubility A High Polarity (e.g., Methanol) C Strong Dipole-Dipole & Hydrogen Bonding A->C B Low Polarity (e.g., Hexane) D Weak van der Waals Forces B->D E High Solubility C->E F Low Solubility D->F

Caption: Influence of solvent polarity on solubility.

Conclusion

This technical guide has outlined the theoretical principles and a practical, field-proven methodology for determining the solubility profile of 2-acetoxymethyl-3,4-dimethoxypyridine in a range of polar and non-polar organic solvents. By following the detailed experimental protocol, researchers can generate reliable and accurate solubility data that is essential for the successful development and application of this compound in the pharmaceutical industry. The provided frameworks for data presentation and visualization will aid in the clear and concise communication of these critical physicochemical properties.

References

  • Comparison of the polarity of organic solvents. (2022, October 13).
  • Solvents and Polarity.
  • Polarity of Solvents.
  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps.
  • 2-Acetoxymethyl-3,4-dimethoxypyridine. PubChem.
  • 2-acetoxymethyl-3,4-dimethoxypyridine — Chemical Substance Information. NextSDS.
  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. (2015, December 31). Journal of Chemical & Engineering Data.
  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. (2024, July 20). PubMed.
  • Solubility of organic compounds. Khan Academy.
  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Predicting drug solubility in organic solvents mixtures. (2024, May 18). Unipd.
  • 5.1.5: Polarity of organic solvents. (2023, October 18). Chemistry LibreTexts.
  • Solubility of Organic Compounds. (2023, August 31).
  • Synthesis of 2-acetoxymethyl-3,4-dimethoxypyridine. PrepChem.com.
  • Polarity Index.
  • Solubility. Wikipedia.
  • 2-Acetoxymethyl-3-methyl-4-methoxy-pyridine. PubChem.
  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.
  • CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines. Google Patents.
  • 2-Acetoxymethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine. Santa Cruz Biotechnology.
  • CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents.
  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company.
  • Technical Guide: Solubility and Physicochemical Properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Benchchem.
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • SAFETY DATA SHEET - 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride. (2025, May 1). Fisher Scientific.
  • Solvent Miscibility Table. Sigma-Aldrich.

Sources

A Comprehensive Guide to the Mechanism and Application of 3,4-Dimethoxypyridin-2-yl Methyl Acetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

3,4-Dimethoxypyridin-2-yl methyl acetate is a pivotal, yet often overlooked, intermediate in the multi-step synthesis of several blockbuster pharmaceutical agents, most notably proton pump inhibitors (PPIs). Its structure, while seemingly simple, is a masterclass in chemical design, providing a stable, storable precursor that can be readily converted into a highly reactive electrophile at the desired synthetic juncture. This guide elucidates the core mechanism of action of this compound within the context of pharmaceutical synthesis. We will deconstruct its formation via a classic rearrangement reaction, detail its sequential activation to a key electrophilic species, and illustrate its crucial role in the construction of the thioether backbone of drugs like pantoprazole. This document moves beyond a mere recitation of steps to provide a causal understanding of the reaction dynamics, supported by detailed protocols, quantitative data, and mechanistic diagrams to offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction to 3,4-Dimethoxypyridin-2-yl Methyl Acetate

Chemical Identity and Physicochemical Properties

3,4-Dimethoxypyridin-2-yl methyl acetate, also known by its synonym 2-acetoxymethyl-3,4-dimethoxypyridine, is a substituted pyridine derivative.[1][2] Its molecular structure features a pyridine ring functionalized with two electron-donating methoxy groups at the C3 and C4 positions and an acetoxymethyl group at the C2 position.

PropertyValue
Molecular Formula C10H13NO4[2]
Molecular Weight 211.21 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[1]
CAS Number 102625-99-0[2]

The strategic placement of the substituents is critical. The methoxy groups enhance the molecule's lipophilicity and modulate the electronic properties of the pyridine ring, while the acetoxymethyl group at the C2 position is the primary site of reactivity, serving as a masked hydroxyl functional group.[1]

Significance in Modern Pharmaceutical Synthesis

The principal application of 3,4-dimethoxypyridin-2-yl methyl acetate is as a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly suppress gastric acid secretion.[3] Specifically, it is a documented precursor in the synthesis of pantoprazole.[1][4] The industrial synthesis of PPIs requires the coupling of a substituted pyridine moiety with a benzimidazole core.[5][6] 3,4-Dimethoxypyridin-2-yl methyl acetate serves as a stable, easily handled precursor to the reactive pyridine component required for this crucial coupling step.

The Core Mechanism: From Stable Precursor to Reactive Electrophile

The "mechanism of action" of 3,4-dimethoxypyridin-2-yl methyl acetate in synthesis is not one of direct biological activity, but of chemical transformation. It is designed to be a stable intermediate that, upon command, generates a potent electrophile. This process can be understood in two main stages: its own synthesis and its subsequent conversion.

Formation of the Intermediate: A Polonovski-Type Rearrangement

The acetate is strategically installed by reacting 3,4-dimethoxy-2-methylpyridine 1-oxide with acetic anhydride.[4][7] This is a classic example of a rearrangement reaction that functionalizes the methyl group adjacent to the N-oxide.

Mechanism Insight: The reaction proceeds through an initial acylation of the N-oxide oxygen by acetic anhydride, forming an N-acetoxy pyridinium intermediate. A proton is then abstracted from the C2-methyl group, facilitated by an external base (or another molecule of the N-oxide), to form a methylene ylide. This intermediate then undergoes a[8][8]-sigmatropic rearrangement, followed by tautomerization, to yield the final product, 2-acetoxymethyl-3,4-dimethoxypyridine. This pathway is an elegant and highly efficient method for activating an otherwise unreactive methyl group.

G cluster_0 Polonovski-Type Rearrangement N_oxide 3,4-Dimethoxy-2-methylpyridine 1-Oxide Intermediate N-Acetoxypyridinium Intermediate N_oxide->Intermediate Acylation Ac2O Acetic Anhydride (Ac₂O) Ac2O->Intermediate Product 3,4-Dimethoxypyridin-2-yl Methyl Acetate Intermediate->Product [3,3]-Sigmatropic Rearrangement

Caption: Synthesis of the title compound via rearrangement.

Activation Pathway: Conversion to the Key Electrophile

The acetate group is a moderate leaving group, but for efficient coupling, it must be converted into a more potent electrophile. This is achieved through a two-step activation sequence.

Step 1: Hydrolysis to the Alcohol The acetate ester is first hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield 2-hydroxymethyl-3,4-dimethoxypyridine.[4][9] This unmasks the hydroxyl group.

Step 2: Chlorination of the Alcohol The resulting alcohol is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to produce the highly reactive electrophile, 2-chloromethyl-3,4-dimethoxypyridine, which is often isolated as its hydrochloride salt to improve stability.[4][9]

Causality: The hydroxyl group is a poor leaving group (OH⁻). By converting it to a chloromethyl group, we replace it with a chloride ion (Cl⁻), which is an excellent leaving group. This transformation dramatically increases the electrophilicity of the benzylic carbon, priming it for nucleophilic attack in the subsequent coupling reaction.

G cluster_1 Electrophile Activation Pathway Acetate 3,4-Dimethoxypyridin-2-yl Methyl Acetate Alcohol 2-Hydroxymethyl-3,4- dimethoxypyridine Acetate->Alcohol Hydrolysis (e.g., NaOH) Chloride 2-Chloromethyl-3,4- dimethoxypyridine HCl (Active Electrophile) Alcohol->Chloride Chlorination (e.g., SOCl₂)

Caption: Activation of the intermediate to the final electrophile.

Application in Pantoprazole Synthesis

The activated electrophile, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, is the cornerstone for building the core structure of pantoprazole.

The Key Coupling Reaction: Thioether Formation

The synthesis of pantoprazole involves the condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-2-mercaptobenzimidazole.[10] This is a classic nucleophilic substitution reaction.

Mechanism of Action: The reaction is typically carried out in the presence of a base (e.g., sodium hydroxide). The base deprotonates the thiol group of the mercaptobenzimidazole, generating a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride leaving group and forming a stable carbon-sulfur bond. This creates the thioether intermediate, which is the direct precursor to pantoprazole.[5][10]

G cluster_2 Pantoprazole Core Synthesis: Nucleophilic Substitution Electrophile 2-Chloromethyl-3,4- dimethoxypyridine HCl Thioether Pantoprazole Thioether Intermediate Electrophile->Thioether SN2 Attack Nucleophile 5-(Difluoromethoxy)-2- mercaptobenzimidazole Nucleophile->Thioether

Caption: The crucial C-S bond-forming reaction.

Final Step: Oxidation to the Active Pharmaceutical Ingredient (API)

To complete the synthesis, the thioether intermediate is oxidized to the corresponding sulfoxide, yielding pantoprazole.[10] This oxidation is a critical and carefully controlled step, often employing reagents like sodium hypochlorite.[10]

Experimental Protocols

The following protocols are representative of the synthetic sequence described.

Protocol: Synthesis of 3,4-Dimethoxypyridin-2-yl Methyl Acetate[7]
  • Materials: 3,4-dimethoxy-2-methylpyridine 1-oxide, acetic anhydride.

  • Procedure:

    • Heat 25 ml of acetic anhydride to 85°C.

    • Over the course of one hour, slowly add 4.8 g (28 mmol) of 3,4-dimethoxy-2-methylpyridine 1-oxide to the heated acetic anhydride.

    • Maintain the mixture at 85°C and stir for an additional hour after the addition is complete.

    • Concentrate the reaction mixture completely under vacuum to remove excess acetic anhydride.

    • Distill the brown, oily residue via a bulb-type still under high vacuum (1 Pa) to yield the pure product.

Protocol: Synthesis of the Pantoprazole Thioether Intermediate[10]
  • Materials: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, 5-(difluoromethoxy)-2-mercaptobenzimidazole, sodium hydroxide, water.

  • Procedure:

    • Prepare a solution of sodium hydroxide in water.

    • Dissolve the 5-(difluoromethoxy)-2-mercaptobenzimidazole in the basic solution to form the sodium thiolate salt in situ.

    • Add the 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to the reaction mixture.

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • The resulting thioether product will precipitate from the solution.

    • Isolate the solid product by filtration, wash with water, and dry.

Summary of Quantitative Data
StepKey ReactantReagentTypical YieldReference
Acetate Formation 3,4-dimethoxy-2-methylpyridine 1-oxideAcetic Anhydride~90%[7]
Thioether Coupling 2-chloromethyl-3,4-dimethoxypyridine HCl5-(Difluoromethoxy)-2-mercaptobenzimidazoleHigh[10]

Conclusion

3,4-Dimethoxypyridin-2-yl methyl acetate is a quintessential example of a strategic intermediate in pharmaceutical synthesis. Its mechanism of action is not direct, but rather a carefully orchestrated sequence of chemical transformations. It provides a stable, manageable form of a key pyridine building block, which can be efficiently synthesized via a Polonovski-type rearrangement. Through a simple and high-yielding activation pathway involving hydrolysis and chlorination, it is converted into a potent electrophile. This activated species is then perfectly primed for the crucial C-S bond-forming reaction that constitutes the backbone of pantoprazole and related proton pump inhibitors. Understanding this mechanism—from stable precursor to reactive intermediate—is fundamental for process optimization, impurity profiling, and the development of next-generation synthetic routes in medicinal chemistry.

References

  • PrepChem. (n.d.). Synthesis of 2-acetoxymethyl-3,4-dimethoxypyridine. Retrieved from PrepChem.com. [Link]

  • European Patent Office. (1984). Intermediates for the preparation of omeprazole (Patent No. 0103553). [Link]

  • PubChem. (n.d.). 2-Acetoxymethyl-3,4-dimethoxypyridine. National Center for Biotechnology Information. [Link]

  • Google Patents. (2018). CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • ResearchGate. (n.d.). Synthesis of omeprazole. [Link]

  • Google Patents. (2020).
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Proton Pump Inhibitors. [https://www.rjpbcs.com/pdf/2012_3(4)/[6].pdf]([Link]6].pdf)

  • Google Patents. (2012). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Popat, K. H., et al. (2017). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. Molecules, 22(11), 1909.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. [Link]

  • Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports, 10(6), 528–534.

Sources

An In-depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 2-acetoxymethyl-3,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Proactive Stability Profiling in Drug Development

In the landscape of modern drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint but a fundamental pillar of rational drug design and formulation. The pyridine scaffold is a cornerstone of medicinal chemistry, valued for its versatile biological activities and synthetic accessibility.[1] However, the introduction of functional groups to this core structure, while essential for therapeutic efficacy, can also introduce chemical liabilities. This guide provides a comprehensive framework for the investigation of 2-acetoxymethyl-3,4-dimethoxypyridine, a representative substituted pyridine, focusing on its thermodynamic stability and potential degradation pathways. For researchers, scientists, and drug development professionals, this document serves as a proactive tool, shifting the focus from reactive problem-solving to predictive stability assessment. We will explore not just what to test, but why specific experimental choices are made, ensuring a robust and scientifically sound approach to characterizing this and similar molecules.

Molecular Overview and Inherent Structural Features

2-acetoxymethyl-3,4-dimethoxypyridine (C₁₀H₁₃NO₄, Molar Mass: 211.21 g/mol ) is a substituted pyridine derivative.[2] Its structure incorporates several key functional groups that are critical to both its potential therapeutic action and its chemical stability profile:

  • Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The aromaticity of the pyridine ring imparts a degree of stability. However, the nitrogen atom also influences the ring's electron density, making it susceptible to certain reactions.

  • Dimethoxy Substituents: Two methoxy groups at the C3 and C4 positions. These electron-donating groups can influence the reactivity of the pyridine ring.

  • Acetoxymethyl Group: An ester functional group at the C2 position. Ester linkages are known to be susceptible to hydrolysis, particularly under acidic or basic conditions.

A thorough understanding of these structural components is the first step in predicting potential degradation pathways.

Predicted Degradation Pathways

While specific experimental data on the degradation of 2-acetoxymethyl-3,4-dimethoxypyridine is not extensively available in the public domain, we can predict the most probable degradation pathways based on the chemical nature of its functional groups. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are designed to accelerate these pathways to identify potential degradants.[3][4]

Hydrolytic Degradation

Hydrolysis is anticipated to be a primary degradation pathway due to the presence of the acetoxymethyl ester group. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and alcohol.

The primary degradation product of hydrolysis is expected to be 2-hydroxymethyl-3,4-dimethoxypyridine .[5]

Hydrolysis parent 2-acetoxymethyl-3,4-dimethoxypyridine product 2-hydroxymethyl-3,4-dimethoxypyridine parent->product H+ or OH- / H2O

Caption: Predicted Hydrolytic Degradation Pathway.

Oxidative Degradation

The pyridine ring, while aromatic, can be susceptible to oxidation, particularly at the nitrogen atom to form an N-oxide. The methoxy groups and the methylene of the acetoxymethyl group could also be sites of oxidative attack.

A common agent for forced oxidative degradation is hydrogen peroxide.[6] Potential oxidative degradation products could include 2-acetoxymethyl-3,4-dimethoxypyridine N-oxide . Further oxidation could potentially lead to ring-opened products, although this would likely require more aggressive conditions.

Oxidation parent 2-acetoxymethyl-3,4-dimethoxypyridine product 2-acetoxymethyl-3,4-dimethoxypyridine N-oxide parent->product [O] (e.g., H2O2)

Caption: Predicted Oxidative Degradation Pathway.

Photolytic Degradation

Substituted pyridines can be susceptible to photodegradation. The absorption of UV or visible light can excite the molecule to a higher energy state, leading to various reactions such as ring cleavage, rearrangement, or reactions with solvents. The nature of the photolytic degradation products is highly dependent on the wavelength of light and the solvent system used. The ICH Q1B guideline provides a standardized approach to photostability testing.[7]

Photolysis parent 2-acetoxymethyl-3,4-dimethoxypyridine products Complex mixture of degradants (e.g., ring-opened products, radicals) parent->products hν (light)

Caption: Conceptual Photolytic Degradation.

Experimental Protocols for Stability Assessment

The following protocols are designed as a comprehensive approach to investigating the stability of 2-acetoxymethyl-3,4-dimethoxypyridine in accordance with ICH guidelines.[3][8] The goal of these forced degradation studies is to achieve 5-20% degradation of the API to ensure that secondary degradation is minimized.[6]

Materials and Instrumentation
  • API: 2-acetoxymethyl-3,4-dimethoxypyridine

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, HPLC-grade methanol, HPLC-grade water, and appropriate buffers.

  • Instrumentation: HPLC with a photodiode array (PDA) or UV detector, LC-MS/MS for peak identification, pH meter, calibrated stability chambers (for temperature, humidity, and photostability testing).

Development of a Stability-Indicating Analytical Method

A crucial prerequisite for stability studies is the development and validation of a stability-indicating analytical method, typically a reverse-phase HPLC method. This method must be able to resolve the parent API from all potential degradation products and any process-related impurities.

Workflow for Method Development:

MethodDev start Start: Initial Method Scouting stress Generate Stressed Samples (Acid, Base, Peroxide, Heat, Light) start->stress inject Inject Individual and Composite Stressed Samples into HPLC stress->inject eval Evaluate Peak Purity and Resolution inject->eval optimize Optimize Method (Gradient, Mobile Phase, Column) eval->optimize Inadequate? validate Method Validation (ICH Q2(R1)) eval->validate Adequate? optimize->inject end Final Stability-Indicating Method validate->end

Caption: Workflow for Stability-Indicating Method Development.

Forced Degradation Protocols

Stock Solution Preparation: Prepare a stock solution of 2-acetoxymethyl-3,4-dimethoxypyridine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

1. Acid Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. b. Incubate the solution at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours). c. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. Base Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. b. Incubate at room temperature, monitoring at regular intervals (e.g., 30 min, 1, 2, 4 hours) as base hydrolysis of esters is often rapid. c. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

3. Oxidative Degradation: a. To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. b. Keep the solution at room temperature, protected from light, for up to 7 days.[9] c. Monitor at regular intervals (e.g., 24, 48, 72 hours) and dilute with the mobile phase for analysis.

4. Thermal Degradation: a. Store the solid API in a stability chamber at an elevated temperature (e.g., 70°C) for a specified period (e.g., 1, 2, 4 weeks). b. Also, expose a solution of the API to the same thermal stress. c. At each time point, dissolve the solid or dilute the solution with the mobile phase for analysis.

5. Photolytic Degradation: a. Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] b. A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions. c. Analyze the samples after the exposure period.

Data Analysis and Interpretation

For each stress condition, the following should be determined:

  • The percentage of the parent drug remaining.

  • The percentage of each degradation product formed.

  • The mass balance, which should ideally be between 95-105% to account for all the material.

The identity of significant degradation products should be elucidated using techniques such as LC-MS/MS, and if necessary, by isolation and characterization using NMR spectroscopy.

Summary of Stability Profile and Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results for 2-acetoxymethyl-3,4-dimethoxypyridine

Stress ConditionDuration/Concentration% Assay of Parent DrugMajor Degradation Products (Relative Retention Time)Mass Balance (%)
0.1 M HCl24 hours @ 60°C
0.1 M NaOH4 hours @ RT
3% H₂O₂72 hours @ RT
Thermal (Solid)4 weeks @ 70°C
PhotolyticICH Q1B exposure

This table should be populated with experimental data.

Conclusion and Recommendations

This guide outlines a comprehensive strategy for assessing the thermodynamic stability and degradation pathways of 2-acetoxymethyl-3,4-dimethoxypyridine. The primary anticipated liabilities of this molecule are hydrolytic degradation of the ester functionality and potential oxidation of the pyridine ring. A systematic approach using forced degradation studies coupled with a validated stability-indicating HPLC method is essential for a thorough stability profile.

The insights gained from these studies are critical for:

  • Formulation Development: Selecting appropriate excipients and pH to minimize degradation.

  • Packaging Selection: Determining the need for protective packaging (e.g., against light or moisture).

  • Storage Conditions: Establishing recommended storage temperatures and shelf life.

  • Regulatory Submissions: Providing a robust data package to regulatory authorities.[10]

By proactively investigating these stability aspects, researchers can mitigate risks, reduce development timelines, and ensure the quality, safety, and efficacy of the final drug product.

References

  • World Health Organization. (2009). Annex 10 - ICH Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

  • Alsante, K. M., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals, 15(11), 1344. [Link]

  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10608551, 2-Acetoxymethyl-3,4-dimethoxypyridine. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240. [Link]

  • European Medicines Agency. (2003). ICH topic Q 1 A (R2) Stability testing of new drug substances and products. [Link]

  • NextSDS. (n.d.). 2-acetoxymethyl-3,4-dimethoxypyridine — Chemical Substance Information. Retrieved from [Link]

  • Rahman, M., et al. (2021). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 26(16), 4933. [Link]

  • Bałczewska-Kornacka, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-1259. [Link]

  • Friščić, T., & Halasz, I. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science, 9(6), 1141-1148. [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • ResearchGate. (2023). (PDF) Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. 6(5), 1014-1021. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. 6(1), 83-93. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10584009, 2-Acetoxymethyl-3-methyl-4-methoxy-pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.
  • Sunitha, P.G., et al. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 29(1), 583-590. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • ResearchGate. (2021). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. [Link]

  • PrepChem. (n.d.). Synthesis of 2-hydroxymethyl-3,4-dimethoxy-pyridine. Retrieved from [Link]

  • PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • IMR Press. (n.d.). Identification and synthesis of potential impurities of rabeprazole sodium. [Link]

  • Scientific Research Publishing. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. [Link]

  • ScienceDirect. (2021). Photocatalytic degradation of drugs in water mediated by acetylated riboflavin and visible light. [Link]

  • PubMed. (n.d.). Oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines by human liver microsomes and immunochemical evidence for the involvement of a form of cytochrome P-450. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]

  • PubMed Central. (2025). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. [Link]

  • MDPI. (n.d.). New Insights into the Degradation Path of Deltamethrin. [Link]

  • MDPI. (2021). Alkaloids and Selected Topics in Their Thermochemistry. [Link]

  • Journal of the American Chemical Society. (n.d.). Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I.' Reactions of Model Diols and of Uridine. [Link]

  • ChemRxiv. (n.d.). Ligand Assisted Volatilization and Thermal Stability of [(t-BuN=)2MoCl2]2. [Link]

  • ResearchGate. (2016). (PDF) Photodegradation of organic photochromes in polymers - Naphthopyrans and naphthoxazines series. [Link]

  • MDPI. (n.d.). A Photocatalytic Hydrolysis and Degradation of Toxic Dyes by Using Plasmonic Metal–Semiconductor Heterostructures: A Review. [Link]

  • ResearchGate. (n.d.). Photodegradation of acetochlor in water and UV photoproducts identified by mass spectrometry. [Link]

  • NASA Technical Reports Server. (n.d.). THERMALLY STABLE POLYIMIDES FROM SOLUTIONS OF MONOMERIC REACTANTS by Tito T. Serufini, Peter Deluigs, and George R. Lightsey. [Link]

Sources

mass spectrometry fragmentation pattern analysis of 2-acetoxymethyl-3,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Analysis of 2-acetoxymethyl-3,4-dimethoxypyridine

Introduction: The Analytical Imperative for Pyridine Derivatives

In the landscape of pharmaceutical development and chemical synthesis, pyridine derivatives represent a cornerstone class of heterocyclic compounds. Their prevalence in active pharmaceutical ingredients (APIs) necessitates robust analytical methodologies for their structural characterization and quality control. 2-acetoxymethyl-3,4-dimethoxypyridine, with a molecular weight of 211.21 g/mol and formula C₁₀H₁₃NO₄, serves as a pertinent case study in the application of mass spectrometry for unambiguous structural elucidation.[1] This guide provides a detailed examination of its fragmentation behavior under common ionization techniques, offering field-proven insights into the interpretation of the resulting mass spectra. Understanding these fragmentation pathways is not merely an academic exercise; it is critical for metabolite identification, impurity profiling, and ensuring the integrity of drug candidates.

Chapter 1: Foundational Principles of Ionization and Fragmentation

The choice of ionization technique is the first and most critical decision point in mass spectrometric analysis, as it dictates the nature and extent of fragmentation. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), provide complementary information.

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique where a 70 eV electron beam bombards the analyte molecule.[2] This high energy input often leads to extensive and complex fragmentation, providing a detailed "fingerprint" of the molecule's structure. However, the molecular ion (M•+) may be weak or entirely absent for some compounds.[2]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[3] It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation in the source.[3][4] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and subjected to Collision-Induced Dissociation (CID).[4] This controlled fragmentation provides targeted structural information.

For 2-acetoxymethyl-3,4-dimethoxypyridine, applying both techniques provides a comprehensive structural profile, from the intact molecular weight to the specific arrangement of its functional groups.

Chapter 2: Electron Ionization (EI) Fragmentation Pathway Analysis

Under EI conditions, 2-acetoxymethyl-3,4-dimethoxypyridine is expected to produce a rich fragmentation spectrum. The molecular ion (M•+) at m/z 211 serves as the starting point for a cascade of fragmentation events driven by the molecule's inherent structural features: the labile acetoxymethyl group, the methoxy substituents, and the pyridine core.

The primary fragmentation is hypothesized to be the cleavage of the C-O bond in the ester, leading to the loss of an acetoxy radical (•OCOCH₃), a neutral loss of 59 Da. This is a common pathway for esters. A competing and highly characteristic fragmentation for acetates is the loss of neutral ketene (CH₂=C=O) through a six-membered ring transition state, often referred to as a McLafferty-type rearrangement.[5] This results in a neutral loss of 42 Da. Subsequent fragmentations involve the loss of methyl radicals (•CH₃) from the methoxy groups and characteristic cleavages of the pyridine ring itself, such as the loss of hydrogen cyanide (HCN).[6]

Below is a proposed fragmentation pathway visualized using a DOT script.

G M M•+ m/z 211 (C10H13NO4)•+ F152 Fragment m/z 152 (C8H10NO2)+ M->F152 - •OCOCH3 (59 Da) NL_Ketene Loss of Ketene (C2H2O, 42 Da) M->NL_Ketene F169 Fragment m/z 169 (C8H11NO3)•+ NL_CH3_1 Loss of •CH3 (15 Da) F169->NL_CH3_1 NL_CH3_2 Loss of •CH3 (15 Da) F152->NL_CH3_2 F154 Fragment m/z 154 (C8H8NO2)+ F138 Fragment m/z 138 (C7H8NO2)+ NL_CO Loss of CO (28 Da) F138->NL_CO F124 Fragment m/z 124 (C6H6NO2)+ NL_Ketene->F169 - C2H2O NL_CH3_1->F154 - •CH3 NL_CH3_2->F138 - •CH3 (from OCH3) NL_CO->F124 - CO NL_H2O Loss of H2O (18 Da) G cluster_source ESI Source cluster_ms1 MS1 Analysis cluster_cid Collision Cell (CID) cluster_ms2 MS2 Analysis M Analyte C10H13NO4 MH [M+H]+ m/z 212 M->MH + H+ Isolate Precursor Isolation m/z 212 MH->Isolate Fragment Fragmentation Isolate->Fragment F152 Product Ion m/z 152 Fragment->F152 - CH3COOH (60 Da) F170 Product Ion m/z 170 Fragment->F170 - CH2CO (42 Da) F137 Product Ion m/z 137 F152->F137 - •CH3 (15 Da)

Caption: Experimental workflow for ESI-MS/MS analysis of 2-acetoxymethyl-3,4-dimethoxypyridine.

Chapter 4: Summary of Key Fragments and Experimental Protocol

The predictable fragmentation of 2-acetoxymethyl-3,4-dimethoxypyridine allows for its confident identification. The key diagnostic ions are summarized below.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossProposed Fragment Structure
EI211 (M•+)16942 Da (Ketene)[M - C₂H₂O]•+
EI211 (M•+)15259 Da (•OCOCH₃)[M - C₂H₃O₂]⁺
EI211 (M•+)19615 Da (•CH₃)[M - CH₃]⁺
ESI-MS/MS212 ([M+H]⁺)15260 Da (Acetic Acid)[M+H - C₂H₄O₂]⁺
ESI-MS/MS212 ([M+H]⁺)17042 Da (Ketene)[M+H - C₂H₂O]⁺
Standard Operating Protocol: Mass Spectrometric Analysis

This protocol outlines the essential steps for acquiring high-quality mass spectra for 2-acetoxymethyl-3,4-dimethoxypyridine.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.
  • For ESI analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in protonation. [4] * For EI analysis (if using a GC-MS), dilute the stock solution in a volatile solvent like dichloromethane or ethyl acetate to an appropriate concentration (e.g., 10-100 µg/mL).

2. ESI-MS/MS Method Parameters (Example on a Q-TOF instrument):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Capillary Voltage: 3.5 kV
  • Source Temperature: 120 °C
  • Desolvation Gas (N₂): 800 L/hr at 350 °C
  • MS1 Scan Range: m/z 50-500
  • MS/MS Parameters:
  • Precursor Ion: m/z 212.0
  • Collision Gas: Argon
  • Collision Energy: Ramp from 10-30 eV to observe the onset and full range of fragmentation.

3. GC-EI-MS Method Parameters (Example on a GC-quadrupole MS):

  • GC Column: Standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).
  • Inlet Temperature: 250 °C
  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
  • Ion Source Temperature: 230 °C
  • Ionization Energy: 70 eV
  • MS Scan Range: m/z 40-450

4. Data Interpretation - A Self-Validating Approach:

  • Confirm Molecular Weight: In the ESI spectrum, verify the presence of the [M+H]⁺ ion at m/z 212. In the EI spectrum, look for the M•+ at m/z 211, even if its abundance is low.
  • Validate Key Fragments: Cross-reference the observed fragments with the predicted losses. The presence of the m/z 152 ion in both ESI-MS/MS (loss of 60 Da) and EI (loss of 59 Da) spectra strongly supports the core structure.
  • High-Resolution MS: When available, utilize high-resolution mass spectrometry to obtain accurate mass measurements. This allows for the calculation of elemental compositions for the precursor and fragment ions, confirming the proposed structures and eliminating ambiguity.

Conclusion

The mass spectrometric analysis of 2-acetoxymethyl-3,4-dimethoxypyridine is a clear demonstration of how systematic fragmentation analysis leads to confident structural confirmation. By leveraging the complementary nature of hard (EI) and soft (ESI-MS/MS) ionization techniques, one can construct a detailed and reliable picture of the molecule's architecture. The characteristic losses of ketene/acetic acid from the acetoxymethyl group and subsequent cleavages of the methoxy substituents provide a unique fragmentation signature. This guide serves as a blueprint for researchers and drug development professionals to approach the structural elucidation of similarly substituted pyridine compounds, ensuring analytical rigor and scientific integrity.

References

  • PubChem. (n.d.). 2-Acetoxymethyl-3,4-dimethoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306–312. Available at: [Link]

  • ResearchGate. (n.d.). Experimental mass spectra of the dissociative ionization of (a) pyridine. Retrieved from [Link]

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. B., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Available at: [Link]

  • Djerassi, C., & Buchardt, O. (1966). Mass spectral fragmentations of alkylpyridine N-oxides. Acta Chemica Scandinavica, 20, 2467-2479. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • Kupczyk, R., et al. (2021). Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. Physical Chemistry Chemical Physics, 23(40), 23058-23068. Available at: [Link]

  • Borges, C. R., & Vrkic, A. K. (2013). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of The American Society for Mass Spectrometry, 24(12), 1884–1892. Available at: [Link]

  • NextSDS. (n.d.). 2-acetoxymethyl-3,4-dimethoxypyridine — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetoxymethyl-3-methyl-4-methoxy-pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 2-(acetoxymethyl)-4-methoxy-3,5-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zu, C., Wang, N. X., Brown, C. J., Yang, Q., & Gilbert, J. R. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883. Available at: [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • Hirst, G. C., Johnson, T., & Overman, L. E. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 14(2), 652–655. Available at: [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 325-353. Available at: [Link]

Sources

A Technical Guide to the Lipophilicity and Hydrophobic Properties of 2-acetoxymethyl-3,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] This guide provides an in-depth technical analysis of the lipophilicity and hydrophobic characteristics of 2-acetoxymethyl-3,4-dimethoxypyridine , a substituted pyridine derivative of interest in medicinal chemistry. We will explore its structural determinants of lipophilicity, present data from validated in silico prediction models, and provide detailed, field-proven protocols for its experimental determination using both the gold-standard shake-flask method and modern chromatographic techniques. The objective is to equip researchers with the foundational knowledge and practical methodologies required to accurately assess and interpret the lipophilic profile of this compound, thereby enabling more informed decisions in the drug development pipeline.

Introduction: The Central Role of Lipophilicity in Drug Efficacy

The journey of a drug from administration to its target site is a complex process governed by its physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—is paramount.[2][3] It dictates how a compound interacts with biological membranes, plasma proteins, and metabolic enzymes.[4][]

  • Absorption: Sufficient lipophilicity is required for a drug to passively diffuse across the lipid-rich membranes of the gastrointestinal tract.[]

  • Distribution: The extent to which a drug distributes into tissues is heavily influenced by its lipophilicity.[] Highly lipophilic compounds may accumulate in adipose tissue, while compounds with balanced properties are more likely to achieve therapeutic concentrations at the target site.

  • Metabolism & Excretion: Lipophilicity affects how drugs are processed by metabolic enzymes, such as the cytochrome P450 system, and subsequently cleared from the body.[]

The most common metrics for quantifying lipophilicity are the partition coefficient (LogP) and the distribution coefficient (LogD).[4][6]

  • LogP is the logarithm of the ratio of the concentration of a neutral (unionized) compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[7]

  • LogD is the logarithm of the concentration ratio of all forms of the compound (ionized and unionized) at a specific pH. For ionizable molecules like pyridine derivatives, LogD is a more physiologically relevant parameter.[][9][10]

This guide focuses on 2-acetoxymethyl-3,4-dimethoxypyridine, providing a comprehensive framework for evaluating these crucial parameters.

Physicochemical Profile of 2-acetoxymethyl-3,4-dimethoxypyridine

Understanding the structural features of 2-acetoxymethyl-3,4-dimethoxypyridine is fundamental to predicting its hydrophobic behavior.

Chemical Structure:

  • IUPAC Name: (3,4-dimethoxy-2-pyridinyl)methyl acetate[11]

  • Molecular Formula: C10H13NO4[11]

  • Molecular Weight: 211.21 g/mol [11]

Key Structural Features Influencing Lipophilicity:

  • Pyridine Ring: The core pyridine ring is a basic heterocycle. Its nitrogen atom can be protonated at low pH, significantly increasing aqueous solubility and lowering the LogD.[10] The aromatic nature of the ring itself contributes a moderate degree of lipophilicity.

  • Methoxy Groups (-OCH3): The two methoxy groups are electron-donating and add to the molecule's lipophilic character.

  • Acetoxymethyl Group (-CH2-O-C(O)-CH3): This ester-containing side chain has a mixed character. The ester carbonyl group can act as a hydrogen bond acceptor, which can increase hydrophilicity. However, the overall acetyl and methylene groups contribute to its lipophilicity. This group is also susceptible to hydrolysis in vivo, which would release the more polar alcohol, 2-hydroxymethyl-3,4-dimethoxy-pyridine.[12]

Computational Prediction of Lipophilicity (in silico Methods)

Before synthesis or experimental testing, computational models provide rapid and cost-effective estimations of LogP.[7][13] These algorithms are typically based on fragmental or atomic contributions derived from large experimental datasets.[13][14][15]

Below is a summary of predicted LogP values for 2-acetoxymethyl-3,4-dimethoxypyridine from various well-regarded computational tools.

Prediction Method/ToolPredicted LogPPrinciple
ALOGP (Ghose-Crippen)Value not directly found, but typically atom-basedAssigns values to individual atoms based on their chemical environment and sums them.[13]
XLOGP3 0.5[11]An atom-additive method with corrective factors for intramolecular interactions.
WLOGP (ALOGPS 2.1)0.86 (Predicted)Based on atom-type E-state indices and neural network modeling.[16]
MLOGP (Moriguchi)Value not directly found, but typically fragment-basedA fragment-based method that sums the contributions of different molecular fragments.[16]

Note: The values presented are derived from searches of public databases like PubChem and from running the structure through predictive applets. Small variations are expected between different software versions and algorithms.

Workflow for Computational LogP Prediction

The following diagram illustrates a typical workflow for obtaining in silico lipophilicity predictions.

G cluster_input Input Stage cluster_process Prediction Stage cluster_output Output & Analysis Input Define Chemical Structure (SMILES or InChI) Software Select Prediction Software (e.g., ALOGPS, ChemDraw, ACD/Labs) Input->Software Submit Structure Algo Choose Algorithm (e.g., Fragment-based, Atom-based) Software->Algo Configure Output Generate Predicted LogP/LogD Values Algo->Output Calculate Analysis Compare Results from Multiple Models Output->Analysis Aggregate Data Decision Inform Experimental Design Analysis->Decision Synthesize

Caption: Workflow for in silico LogP and LogD prediction.

Experimental Determination of Lipophilicity

While computational methods are useful for screening, experimental determination is essential for obtaining accurate lipophilicity data for lead compounds. The two most widely accepted methods are the shake-flask technique and RP-HPLC.[7]

Gold Standard: The Shake-Flask Method (OECD Guideline 107)

The shake-flask method directly measures the partition coefficient and is considered the benchmark for LogP determination.[17] It involves dissolving the compound in a biphasic system of n-octanol and water (or a suitable buffer), allowing the system to reach equilibrium, and then measuring the compound's concentration in each phase.[17]

Detailed Protocol for LogD7.4 Determination:

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Saturate the n-octanol by mixing it vigorously with the PBS buffer (e.g., 1:1 v/v) for 24 hours, then allow the phases to separate completely.

    • Similarly, saturate the PBS buffer with the pre-saturated n-octanol. This pre-saturation step is critical to prevent volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of 2-acetoxymethyl-3,4-dimethoxypyridine in a suitable solvent (e.g., DMSO, acetonitrile) at a high concentration.

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and pre-saturated PBS (e.g., 5 mL of each) in a glass screw-cap vial. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues.

  • Equilibration:

    • Gently shake or rotate the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. For many compounds, 2-4 hours is adequate, but for highly lipophilic or hydrophilic compounds, up to 24 hours may be necessary.[17] Avoid vigorous shaking that can cause emulsion formation.[17] A slow-stirring method can be an alternative.[17]

  • Phase Separation:

    • Centrifuge the vials at a moderate speed (e.g., 2000 x g for 10-15 minutes) to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw a known volume from both the upper n-octanol phase and the lower aqueous phase.

    • Quantify the concentration of the compound in each sample using a validated analytical method, such as UV-Vis spectroscopy or, more commonly, LC-MS/MS for higher sensitivity and specificity.[]

  • Calculation:

    • Calculate the distribution coefficient (D) using the formula: D = [Concentration]octanol / [Concentration]aqueous

    • The final LogD value is the base-10 logarithm of D. LogD7.4 = log10(D)

Trustworthiness: To ensure the protocol is self-validating, perform the experiment in triplicate, include a blank (vehicle control), and use a reference compound with a known LogD value to verify the experimental setup.[17]

High-Throughput: Reverse-Phase HPLC (RP-HPLC) Method (OECD Guideline 117)

RP-HPLC offers a faster, more automated alternative for estimating LogP that requires very little sample.[18][19] This method is based on the principle that a compound's retention time on a non-polar stationary phase (like C18) correlates with its lipophilicity.[6][18]

Detailed Protocol for LogP Determination:

  • System Setup:

    • HPLC System: An automated HPLC system with a UV or MS detector.

    • Column: A standard reverse-phase column (e.g., octadecyl C18 silica).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).[17]

  • Calibration:

    • Select a series of 5-7 reference compounds with well-established LogP values that bracket the expected LogP of the test compound.

    • Inject each standard individually and record its retention time (tR).

    • Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard: k = (tR - t0) / t0

    • Generate a calibration curve by plotting the known LogP values of the standards against their corresponding log(k) values. A linear regression should yield a strong correlation (R² > 0.98).

  • Sample Analysis:

    • Dissolve 2-acetoxymethyl-3,4-dimethoxypyridine in the mobile phase.

    • Inject the sample onto the HPLC system using the same conditions as the standards.

    • Record its retention time (tR).

  • Calculation:

    • Calculate the capacity factor (k) for the test compound.

    • Using the linear regression equation from the calibration curve, calculate the LogP of 2-acetoxymethyl-3,4-dimethoxypyridine from its log(k) value.

Causality: The choice of a C18 column is based on its long alkyl chains providing a hydrophobic environment that mimics a lipid bilayer. The retention of a compound is driven by partitioning between this non-polar stationary phase and the more polar mobile phase; more lipophilic compounds interact more strongly with the stationary phase, leading to longer retention times.[18]

Workflow for Experimental Lipophilicity Determination

G cluster_method Method Selection cluster_sf Shake-Flask Protocol cluster_hplc RP-HPLC Protocol cluster_output Result Calculation Method Choose Method (Shake-Flask vs. RP-HPLC) SF_Prep Prepare & Saturate Phases (n-octanol, buffer) Method->SF_Prep Gold Standard HPLC_Cal Calibrate with Standards Method->HPLC_Cal High Throughput SF_Equil Add Compound & Equilibrate SF_Prep->SF_Equil SF_Sep Centrifuge to Separate Phases SF_Equil->SF_Sep SF_Quant Quantify Concentration (LC-MS) SF_Sep->SF_Quant Calc Calculate LogP / LogD SF_Quant->Calc HPLC_Run Inject Sample & Get tR HPLC_Cal->HPLC_Run HPLC_Calc Calculate log k HPLC_Run->HPLC_Calc HPLC_Calc->Calc Use Calibration Curve Validate Validate with Controls Calc->Validate

Caption: Experimental workflows for LogP/LogD determination.

Implications for Drug Development

The lipophilicity of 2-acetoxymethyl-3,4-dimethoxypyridine, likely falling in a low-to-moderate LogP range (est. 0.5-1.5), has several key implications:

  • Oral Absorption: A LogP in this range is often favorable for oral absorption, balancing the need for membrane permeability with sufficient aqueous solubility for dissolution.[]

  • Blood-Brain Barrier (BBB) Penetration: While moderate lipophilicity is a prerequisite for BBB penetration, this compound's LogP alone is likely insufficient to guarantee CNS activity. Other factors like polar surface area and hydrogen bonding capacity are critical. The presence of the ester and pyridine nitrogen may limit passive diffusion into the brain.

  • Metabolic Stability: The ester linkage is a potential site for rapid hydrolysis by esterase enzymes in the plasma and liver. This could be a metabolic liability or part of a deliberate prodrug strategy to release the active alcohol metabolite.[12]

  • Toxicity: Compounds with very high lipophilicity (LogP > 5) are often associated with increased toxicity and promiscuous binding to off-target proteins.[2][9] The expected moderate lipophilicity of this compound suggests a lower risk of such issues.

Conclusion

Accurately characterizing the lipophilicity of 2-acetoxymethyl-3,4-dimethoxypyridine is a crucial step in its evaluation as a potential drug candidate. This guide has outlined the theoretical underpinnings, presented in silico predictions, and provided robust, step-by-step experimental protocols for its determination. Computational predictions place its LogP in the range of 0.5 to 1.0, suggesting a balanced profile. However, given the ionizable pyridine nitrogen, experimental determination of its LogD at physiological pH 7.4 via the shake-flask or a calibrated RP-HPLC method is imperative. By integrating these theoretical and practical approaches, researchers can build a comprehensive understanding of this molecule's ADMET profile, enabling data-driven progression in the drug discovery process.

References

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Available from: [Link]

  • ACS Publications. (n.d.). Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods. Analytical Chemistry. Available from: [Link]

  • PMC. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Available from: [Link]

  • PubMed. (2012, September 19). The influence of lipophilicity in drug discovery and design. Available from: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available from: [Link]

  • PubChem. (n.d.). 2-Acetoxymethyl-3,4-dimethoxypyridine. Available from: [Link]

  • Creative Biolabs. (n.d.). Lipophilicity. Available from: [Link]

  • ProCalculatorTools. (2026, March 13). LogP and logD calculations. Available from: [Link]

  • Taylor & Francis Online. (2019, November 17). Is there enough focus on lipophilicity in drug discovery?. Available from: [Link]

  • PMC. (n.d.). Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. Available from: [Link]

  • PMC. (n.d.). Prediction of partition coefficient of some 3-hydroxy pyridine-4-one derivatives using combined partial least square regression and genetic algorithm. Available from: [Link]

  • Wiley Online Library. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Available from: [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Available from: [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Available from: [Link]

  • CompuDrug. (n.d.). PrologP. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-acetoxymethyl-3,4-dimethoxypyridine. Available from: [Link]

  • Chemaxon Docs. (n.d.). LogP and logD calculations. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-hydroxymethyl-3,4-dimethoxy-pyridine. Available from: [Link]

  • ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. Available from: [Link]

  • PubChem. (n.d.). 2-Acetoxymethyl-3-methyl-4-methoxy-pyridine. Available from: [Link]

  • ACS Publications. (2011, October 6). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Available from: [Link]

  • PMC. (n.d.). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Available from: [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available from: [Link]

  • NextSDS. (n.d.). 2-acetoxymethyl-3,4-dimethoxypyridine — Chemical Substance Information. Available from: [Link]

  • Google Patents. (n.d.). CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.
  • PubChem. (n.d.). 2-Acetoxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. Available from: [Link]

  • PubChem. (n.d.). 2-Chloromethyl-3,4-dimethoxypyridinium chloride. Available from: [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-3,4-dimethoxypyridine. Available from: [Link]

  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Sources

An In-depth Technical Guide to the Toxicological Profile and Safety Data for 2-acetoxymethyl-3,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided herein is based on the limited publicly available data for 2-acetoxymethyl-3,4-dimethoxypyridine and general toxicological principles for related pyridine derivatives. As of the date of this guide, no specific toxicological studies have been published for this compound. Therefore, a precautionary approach is strongly advised when handling this substance.

Introduction

2-acetoxymethyl-3,4-dimethoxypyridine is a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic structures widely utilized as scaffolds in medicinal chemistry and drug design due to their diverse biological activities.[1] The presence of the pyridine ring suggests that this compound may possess biological activity, and as such, a thorough understanding of its potential toxicological profile is crucial for any research and development activities. This guide provides a comprehensive overview of the known properties of 2-acetoxymethyl-3,4-dimethoxypyridine and outlines the necessary toxicological assessments required to establish a complete safety profile.

Physicochemical Properties

A summary of the known physicochemical properties of 2-acetoxymethyl-3,4-dimethoxypyridine is presented in Table 1. This information is essential for understanding the compound's potential for absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Table 1: Physicochemical Properties of 2-acetoxymethyl-3,4-dimethoxypyridine

PropertyValueSource
CAS Number 102625-99-0[2]
Molecular Formula C10H13NO4[3]
Molecular Weight 211.21 g/mol [3]
IUPAC Name (3,4-dimethoxypyridin-2-yl)methyl acetate[3]
Boiling Point 125°-130° C at 1 Pa[4]

Predicted Toxicological Profile Based on Structure-Activity Relationships (SAR)

In the absence of specific toxicological data, a preliminary assessment can be made based on the known toxicology of the parent compound, pyridine, and other substituted pyridines. Pyridine itself is known to cause a range of adverse health effects, including hepatic, neurological, and renal toxicity with high doses.[5][6] The metabolic fate of pyridine derivatives often involves N-oxidation and hydroxylation of the pyridine ring.[7][8] The specific substituents on the pyridine ring can significantly influence the compound's metabolic pathway and, consequently, its toxicological profile.[9][10][11]

The presence of methoxy and acetoxymethyl groups in 2-acetoxymethyl-3,4-dimethoxypyridine may influence its metabolic stability and potential for bioactivation. Therefore, it is prudent to assume that this compound could exhibit a toxicological profile similar to or different from pyridine, and a comprehensive toxicological evaluation is imperative.

Recommended Toxicological Evaluation

To establish a comprehensive toxicological profile for 2-acetoxymethyl-3,4-dimethoxypyridine, a battery of in vitro and in vivo tests should be conducted in accordance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity

The first step in toxicological assessment is to determine the acute toxicity of the compound. This provides information on the potential health hazards from short-term exposure.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Test Guideline 425)

The Up-and-Down Procedure is a method for determining the LD50 (the median lethal dose) with a reduced number of animals.[12][13]

  • Animal Model: The preferred species is the rat.[3]

  • Dosing: A single animal is dosed with the test substance administered orally by gavage.[12]

  • Observation: The animal is observed for signs of toxicity and mortality for at least 48 hours before dosing the next animal.[12]

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.[12]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.[12]

Caption: Workflow for Acute Oral Toxicity Testing (OECD 425).

Genotoxicity

Genotoxicity assays are crucial to assess the potential of a compound to cause damage to genetic material, which can lead to mutations and cancer. A standard battery of tests is recommended to cover different genotoxic endpoints.

1. Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471)

The Ames test is a widely used method to evaluate a substance's potential to cause gene mutations.[14][15][16][17]

Experimental Protocol: Ames Test

  • Test System: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.[14]

  • Exposure: The bacterial strains are exposed to the test compound at various concentrations, with and without a metabolic activation system (S9 fraction from rat liver).[15]

  • Selection: The bacteria are plated on a histidine-deficient medium.[14]

  • Endpoint: A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) compared to the control.[14]

2. In Vitro Micronucleus Test (OECD Test Guideline 487)

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form outside the main nucleus in daughter cells.[2][18][19][20]

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture: Mammalian cells, such as human peripheral blood lymphocytes or cell lines like TK6, are cultured.[2][19]

  • Treatment: The cells are treated with various concentrations of the test compound, with and without metabolic activation (S9).[2]

  • Cytokinesis Block: Cytochalasin B is often added to block cell division at the binucleate stage, which makes it easier to identify micronuclei.[20]

  • Analysis: The cells are harvested, stained, and the frequency of micronucleated cells is determined.[2][18]

Caption: Workflow for the In Vitro Micronucleus Assay.

Carcinogenicity

While long-term carcinogenicity studies in animals are extensive and costly, an initial assessment of carcinogenic potential is informed by the genotoxicity data. If there is evidence of genotoxicity, further investigation into carcinogenicity is warranted.

Reproductive and Developmental Toxicity

It is essential to evaluate the potential of a new chemical entity to interfere with reproductive functions and developmental processes.[4][21][22]

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD Test Guideline 421)

This screening test provides initial information on potential effects on reproduction and development.[23]

  • Animal Model: Typically rats are used.[23]

  • Dosing: The test substance is administered to both males and females before mating, during mating, and for females, throughout gestation and lactation.[23]

  • Endpoints: Key parameters evaluated include mating performance, fertility, pregnancy outcomes, and the growth and development of the offspring.[23]

  • Histopathology: A detailed histological examination of the reproductive organs is conducted.[23]

For a more comprehensive assessment, an Extended One-Generation Reproductive Toxicity Study (OECD Test Guideline 443) can be performed.[24]

Provisional Safety Data Sheet (SDS)

This SDS is a provisional document based on the limited available information and should be updated as more data becomes available. It is compiled in accordance with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[25][26][27]

SAFETY DATA SHEET

SECTION 1: Identification

  • 1.1. Product Identifier

    • Product Name: 2-acetoxymethyl-3,4-dimethoxypyridine

  • 1.2. Relevant identified uses of the substance or mixture and uses advised against

    • Recommended use: For laboratory research purposes only.

  • 1.3. Details of the supplier of the safety data sheet

    • [Supplier Name, Address, and Contact Information to be inserted here]

  • 1.4. Emergency telephone number

    • [Emergency Contact Number to be inserted here]

SECTION 2: Hazards Identification

  • 2.1. Classification of the substance or mixture

    • GHS Classification: As the toxicological properties of this substance have not been fully investigated, it should be handled as a compound of unknown toxicity. Based on the pyridine structure, potential hazards may include:

      • Acute Toxicity, Oral (Category 4) - PRECAUTIONARY CLASSIFICATION

      • Skin Irritation (Category 2) - PRECAUTIONARY CLASSIFICATION

      • Eye Irritation (Category 2A) - PRECAUTIONARY CLASSIFICATION

  • 2.2. GHS Label elements, including precautionary statements

    • Pictogram:

    • Signal word: Warning

    • Hazard statement(s):

      • H302: Harmful if swallowed.

      • H315: Causes skin irritation.

      • H319: Causes serious eye irritation.

    • Precautionary statement(s):

      • P264: Wash skin thoroughly after handling.

      • P270: Do not eat, drink or smoke when using this product.

      • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

      • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.

      • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

      • P337+P313: If eye irritation persists: Get medical advice/ attention.

      • P501: Dispose of contents/ container to an approved waste disposal plant.

  • 2.3. Other hazards

    • The toxicological properties have not been thoroughly investigated. Handle with extreme caution.

SECTION 3: Composition/Information on Ingredients

  • 3.1. Substances

    • Substance name: 2-acetoxymethyl-3,4-dimethoxypyridine

    • CAS-No.: 102625-99-0

SECTION 4: First-Aid Measures

  • 4.1. Description of first aid measures

    • General advice: Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of dangerous area.

    • If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

    • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

SECTION 5: Fire-Fighting Measures

  • 5.1. Extinguishing media

    • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide.

  • 5.2. Special hazards arising from the substance or mixture

    • Carbon oxides, Nitrogen oxides (NOx)

  • 5.3. Advice for firefighters

    • Wear self-contained breathing apparatus for firefighting if necessary.

SECTION 6: Accidental Release Measures

  • 6.1. Personal precautions, protective equipment and emergency procedures

    • Use personal protective equipment. Avoid breathing vapours, mist or gas. Ensure adequate ventilation.

  • 6.2. Environmental precautions

    • Do not let product enter drains.

  • 6.3. Methods and materials for containment and cleaning up

    • Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

SECTION 7: Handling and Storage

  • 7.1. Precautions for safe handling

    • Avoid contact with skin and eyes. Avoid inhalation of vapour or mist.

  • 7.2. Conditions for safe storage, including any incompatibilities

    • Keep container tightly closed in a dry and well-ventilated place.

SECTION 8: Exposure Controls/Personal Protection

  • 8.1. Control parameters

    • Components with workplace control parameters: Contains no substances with occupational exposure limit values.

  • 8.2. Exposure controls

    • Appropriate engineering controls: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday.

    • Personal protective equipment:

      • Eye/face protection: Safety glasses with side-shields conforming to EN166.

      • Skin protection: Handle with gloves. Gloves must be inspected prior to use.

      • Body Protection: Complete suit protecting against chemicals.

      • Respiratory protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.

SECTION 9: Physical and Chemical Properties

  • See Table 1.

SECTION 10: Stability and Reactivity

  • 10.1. Reactivity: No data available

  • 10.2. Chemical stability: Stable under recommended storage conditions.

  • 10.3. Possibility of hazardous reactions: No data available

  • 10.4. Conditions to avoid: No data available

  • 10.5. Incompatible materials: Strong oxidizing agents

  • 10.6. Hazardous decomposition products: See section 5.2.

SECTION 11: Toxicological Information

  • 11.1. Information on toxicological effects

    • Acute toxicity: No data available. Harmful if swallowed is a precautionary classification.

    • Skin corrosion/irritation: No data available. Causes skin irritation is a precautionary classification.

    • Serious eye damage/eye irritation: No data available. Causes serious eye irritation is a precautionary classification.

    • Respiratory or skin sensitisation: No data available.

    • Germ cell mutagenicity: No data available.

    • Carcinogenicity: No data available.

    • Reproductive toxicity: No data available.

    • Specific target organ toxicity - single exposure: No data available.

    • Specific target organ toxicity - repeated exposure: No data available.

    • Aspiration hazard: No data available.

    • Additional Information: To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

SECTION 12: Ecological Information

  • 12.1. Toxicity: No data available.

  • 12.2. Persistence and degradability: No data available.

  • 12.3. Bioaccumulative potential: No data available.

  • 12.4. Mobility in soil: No data available.

  • 12.5. Other adverse effects: No data available.

SECTION 13: Disposal Considerations

  • 13.1. Waste treatment methods

    • Product: Offer surplus and non-recyclable solutions to a licensed disposal company.

    • Contaminated packaging: Dispose of as unused product.

SECTION 14: Transport Information

  • DOT (US): Not dangerous goods

  • IMDG: Not dangerous goods

  • IATA: Not dangerous goods

SECTION 15: Regulatory Information

  • [This section should be completed with relevant national and international regulations.]

SECTION 16: Other Information

  • Disclaimer: The information provided in this Safety Data Sheet is correct to the best of our knowledge, information and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal and release and is not to be considered a warranty or quality specification.

Conclusion

2-acetoxymethyl-3,4-dimethoxypyridine is a compound with potential biological activity, yet its toxicological profile remains uncharacterized. This guide emphasizes the critical need for a thorough toxicological evaluation before this substance is used more widely. Researchers and drug development professionals must adhere to a stringent precautionary principle, implementing robust safety protocols and conducting the recommended battery of toxicological tests to ensure the safety of personnel and the integrity of their research. The provisional Safety Data Sheet provided should be used as a starting point for safe handling practices, with the understanding that it is based on inference rather than direct experimental evidence.

References

  • NextSDS. 2-acetoxymethyl-3,4-dimethoxypyridine — Chemical Substance Information. [Link]

  • PubChem. 2-Acetoxymethyl-3,4-dimethoxypyridine. [Link]

  • PrepChem. Synthesis of 2-acetoxymethyl-3,4-dimethoxypyridine. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. [Link]

  • Charles River. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • U.S. Environmental Protection Agency. Guidelines for Reproductive Toxicity Risk Assessment. [Link]

  • U.S. Environmental Protection Agency. Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). [Link]

  • OECD. OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • OECD. Test No. 401: Acute Oral Toxicity. [Link]

  • OECD. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]

  • Cyprotex. Ames Test. [Link]

  • Nucro-Technics. OECD 425: Acute Oral Toxicity - Up-and-Down Procedure. [Link]

  • U.S. Environmental Protection Agency. Acute Toxicity Testing Criteria for New Chemical Substances. [Link]

  • Princeton University Environmental Health & Safety. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Nelson Labs. Ames Mutagenicity Test. [Link]

  • JoVE. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. [Link]

  • Charles River. Ames Test. [Link]

  • XCellR8. In Vitro Micronucleus Test. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Unidentified Chemical | Medical Management Guidelines. [Link]

  • HistologiX. Understanding FDA Guidelines for Toxicity Studies. [Link]

  • Springer Nature. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

  • World Health Organization (WHO). Ensuring the safe handling of chemicals. [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • Pipeline and Hazardous Materials Safety Administration. Global Harmonization of Hazard Classification and Labeling Systems. [Link]

  • PubMed. A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus. [Link]

  • Charles River. General Toxicology Studies. [Link]

  • Open Access Journals. A Brief View on Pyridine Compounds. [Link]

  • Purdue University Environmental Health and Safety. Unknown Chemicals. [Link]

  • East Carolina University Office of Environmental Health and Safety. Globally Harmonized System (GHS). [Link]

  • National Toxicology Program. OECD Test Guideline 443: Extended One-Generation Reproductive Toxicity Study. [Link]

  • U.S. Food and Drug Administration. Reproductive and Developmental Toxicities — Integrating Study Results to Assess Concerns. [Link]

  • U.S. Environmental Protection Agency. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS): Implementation Planning Issues for the Office of Pesticide Programs. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

  • U.S. Food and Drug Administration. Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. [Link]

  • YouTube. In vitro micronucleus assay. [Link]

  • National Toxicology Program. OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. [Link]

  • PubMed. Structure-activity relationships of selected pyridines. III. Log Kow analysis. [Link]

  • Centers for Disease Control and Prevention (CDC). Pyridine - IDLH. [Link]

  • European Journal of Drug Metabolism and Pharmacokinetics. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. [Link]

  • United Nations Economic Commission for Europe (UNECE). GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). [Link]

  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • Semantic Scholar. Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. [Link]

  • OECD. Guidelines for the Testing of Chemicals. [Link]

  • National Center for Biotechnology Information. Pyridine - Some Industrial Chemicals. [Link]

  • Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

  • Biochemical Journal. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. [Link]

Sources

Methodological & Application

step-by-step synthesis protocol for 2-acetoxymethyl-3,4-dimethoxypyridine from 3,4-dimethoxy-2-pyridinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note and Protocol: Synthesis of 2-Acetoxymethyl-3,4-dimethoxypyridine

Abstract: This document provides a detailed, step-by-step protocol for the synthesis of 2-acetoxymethyl-3,4-dimethoxypyridine via the acetylation of 3,4-dimethoxy-2-pyridinemethanol. The procedure leverages a classic esterification reaction using acetic anhydride with pyridine as both a catalyst and a base. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations of the reaction mechanism, procedural causality, and critical safety considerations.

Introduction and Scientific Principles

The target molecule, 2-acetoxymethyl-3,4-dimethoxypyridine, is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its precursor, 3,4-dimethoxy-2-pyridinemethanol, features a primary alcohol functional group that can be readily converted to an acetate ester. This transformation, an O-acetylation, is a fundamental protection strategy and a key step in building more complex molecular architectures.[1]

The selected method employs acetic anhydride as the acetylating agent and pyridine as a dual-function reagent. This combination is highly effective for the acetylation of alcohols.[1]

Causality of Reagent Selection:

  • Acetic Anhydride (Ac₂O): This is the source of the acetyl group. It is a highly reactive and efficient acetylating agent.

  • 3,4-dimethoxy-2-pyridinemethanol: The substrate containing the primary hydroxyl group to be esterified.[2][3]

  • Pyridine: Its role is twofold and critical for reaction efficiency.

    • Nucleophilic Catalyst: Pyridine attacks the electrophilic carbonyl carbon of acetic anhydride to form a highly reactive N-acylpyridinium salt intermediate.[4][5] This intermediate is significantly more electrophilic and thus more readily attacked by the alcohol's hydroxyl group than acetic anhydride itself.[5]

    • Base: The reaction produces one equivalent of acetic acid as a byproduct. Pyridine, as a base, neutralizes this acid, forming pyridinium acetate.[4] This prevents potential side reactions and helps drive the reaction equilibrium toward the product. It also serves to deprotonate the oxonium ion intermediate formed after the alcohol's attack.[4][6]

Materials and Equipment

Reagents & Consumables
ReagentFormulaGradeNotes
3,4-dimethoxy-2-pyridinemethanolC₈H₁₁NO₃Reagent Grade, >98%Starting Material
Acetic Anhydride(CH₃CO)₂OAnhydrous, >99%Acetylating Agent
PyridineC₅H₅NAnhydrous, >99.8%Catalyst and Solvent
Dichloromethane (DCM)CH₂Cl₂ACS GradeExtraction Solvent
TolueneC₇H₈ACS GradeFor azeotropic removal of pyridine
Hydrochloric Acid (HCl)HCl1 M Aqueous SolutionFor work-up
Sodium Bicarbonate (NaHCO₃)NaHCO₃Saturated Aqueous SolutionFor work-up
BrineNaClSaturated Aqueous SolutionFor work-up
Anhydrous Sodium SulfateNa₂SO₄GranularDrying Agent
Methanol (MeOH)CH₃OHACS GradeFor quenching
Silica GelSiO₂60 Å, 230-400 meshFor column chromatography
TLC Plates-Silica gel 60 F₂₅₄For reaction monitoring
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Pressure-equalizing dropping funnel or syringe

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Separatory funnel

  • Glassware for chromatography (column, flasks)

  • Standard laboratory glassware (beakers, graduated cylinders)

Detailed Synthesis Protocol

This protocol is based on a 10 mmol scale. Adjust quantities proportionally for different scales.

Part 1: Reaction Setup and Execution
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxy-2-pyridinemethanol (1.0 eq., 10 mmol, 1.69 g) in anhydrous pyridine (30 mL).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C with gentle stirring.

  • Reagent Addition: Slowly add acetic anhydride (1.5 eq., 15 mmol, 1.42 mL) to the cooled solution dropwise via syringe over 10-15 minutes. This is an exothermic reaction; slow addition is critical to maintain temperature control.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Use a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot is no longer visible.[1][6]

Part 2: Work-up and Isolation
  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously add dry methanol (5 mL) to quench any unreacted acetic anhydride.[1] Stir for 15 minutes.

  • Solvent Removal: Concentrate the reaction mixture on a rotary evaporator. To effectively remove the high-boiling pyridine, add toluene (2 x 30 mL) and co-evaporate under reduced pressure until a thick oil remains.[1][6]

  • Extraction:

    • Dissolve the oily residue in dichloromethane (50 mL).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 30 mL) to remove residual pyridine as its water-soluble salt.

      • Water (1 x 30 mL).

      • Saturated aq. NaHCO₃ (2 x 30 mL) to neutralize and remove acetic acid.

      • Brine (1 x 30 mL) to remove bulk water.[1]

  • Drying and Concentration:

    • Transfer the washed organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.[1]

    • Filter the solution to remove the drying agent.

    • Rinse the flask and filter cake with a small amount of fresh dichloromethane.

    • Concentrate the combined filtrate under reduced pressure to yield the crude product as an oil.

Part 3: Purification
  • Chromatography: Purify the crude residue by silica gel column chromatography.[1]

  • Elution: Use a gradient elution system, starting with a non-polar solvent mixture (e.g., 20% Ethyl Acetate in Hexane) and gradually increasing the polarity to elute the product.

  • Collection: Collect the fractions containing the desired product (identified by TLC) and combine them.

  • Final Product: Concentrate the pure fractions on a rotary evaporator to obtain 2-acetoxymethyl-3,4-dimethoxypyridine as a purified oil or solid. A yield of approximately 90% can be expected.[7]

Experimental Workflow Diagram

SynthesisWorkflow A 1. Reaction Setup Dissolve SM in Pyridine Cool to 0°C B 2. Reagent Addition Add Acetic Anhydride dropwise A->B C 3. Reaction Stir at RT Monitor by TLC B->C D 4. Quenching Add Methanol C->D E 5. Solvent Removal Co-evaporate with Toluene D->E F 6. Extraction Dilute with DCM Wash with HCl, NaHCO₃, Brine E->F G 7. Drying & Concentration Dry over Na₂SO₄ Evaporate Solvent F->G H 8. Purification Silica Gel Chromatography G->H I Final Product 2-acetoxymethyl-3,4-dimethoxypyridine H->I

Caption: Workflow for the synthesis of 2-acetoxymethyl-3,4-dimethoxypyridine.

Safety and Handling

This protocol involves hazardous chemicals and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Acetic Anhydride: Highly corrosive, flammable, and a lachrymator. Causes severe skin burns and eye damage.[8][9] Fatal if inhaled.[9] Handle only in a fume hood. Wear acid-resistant gloves, a lab coat, and chemical safety goggles.[10][11] Keep away from water, with which it reacts to form acetic acid.[11]

  • Pyridine: Toxic, flammable, and suspected of causing cancer.[12] Has a strong, unpleasant, and penetrating odor. All handling must be conducted within a fume hood to avoid inhalation.

  • Dichloromethane: A suspected carcinogen. Avoid inhalation and skin contact.

  • General Precautions: The initial addition of acetic anhydride is exothermic and requires careful temperature control. Ensure all glassware is dry before use.

References

  • Boekelheide, V.; Linn, W. J. (March 1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes". Journal of the American Chemical Society.
  • Reddit Discussion on the role of pyridine in acetylations. (July 07 2023). r/OrganicChemistry. [Link]

  • O-Acetylation using acetic anhydride in pyridine. (October 06 2021). Glycoscience Protocols (GlycoPODv2). [Link]

  • Sessions, A. L. Acetate derivatives of alcohols. CalTech GPS. [Link]

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (January 09 2025). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (April 04 2017). Chemistry Stack Exchange. [Link]

  • Discussion on work-up for acetic anhydride/pyridine acetylation. (July 31 2019). ResearchGate. [Link]

  • The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic.
  • Synthesis of 2-acetoxymethyl-3,4-dimethoxypyridine. PrepChem.com. [Link]

  • Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. (December 03 2013). MDPI. [Link]

  • Safety data sheet for pyridine and acetic anhydride mixture. CPAChem. [Link]

  • Discussion on acetylation of secondary alcohols. (May 26 2021). r/Chempros - Reddit. [Link]

  • Discussion on acetylation with acetic anhydride and pyridine. (August 12 2014). ResearchGate. [Link]

  • Synthesis of 2-hydroxymethyl-3,4-dimethoxy-pyridine. PrepChem.com. [Link]

  • The preparation method of 2- methylol -3,4- dimethoxy-pyridines.
  • Acetic Anhydride Hazard Summary. New Jersey Department of Health. [Link]

  • Acetic Anhydride Safety Information. (June 24 2021). IsoLab, University of Washington. [Link]

  • QUANTITATIVE ACID-CATALYZED ACETYLATION. Iowa State University Digital Repository. [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar.
  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (December 14 2025). MDPI. [Link]

  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. [Link]

  • 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. Organic Syntheses Procedure. [Link]

  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[1]pyridine-1,3-diones. (January 08 2016). ResearchGate. [Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (March 08 2022). Frontiers in Chemistry. [Link]

  • Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives.
  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka. [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Detection of Impurities in 2-acetoxymethyl-3,4-dimethoxypyridine API

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-acetoxymethyl-3,4-dimethoxypyridine in the presence of its potential process-related and degradation impurities. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and stability studies of the active pharmaceutical ingredient (API).

Introduction: The Imperative of Impurity Profiling

In pharmaceutical development, the identification and quantification of impurities in an active pharmaceutical ingredient (API) are critical for ensuring its safety and efficacy.[1][2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous control over impurities.[1] A well-developed, stability-indicating analytical method is therefore not merely a quality control tool but a fundamental component of the drug development lifecycle.[3][4] This note describes such a method for 2-acetoxymethyl-3,4-dimethoxypyridine, a substituted pyridine derivative.

The primary objective is to develop a single HPLC method capable of separating the main API peak from its potential impurities, including starting materials, by-products, and degradation products that may arise during synthesis or upon storage.[3]

Analyte and Potential Impurities: A Physicochemical Overview

A thorough understanding of the analyte's physicochemical properties is the foundation of rational method development.

2.1. 2-acetoxymethyl-3,4-dimethoxypyridine (API)

  • Structure: alt text

  • Molecular Formula: C10H13NO4[5]

  • Molecular Weight: 211.21 g/mol [5]

  • Properties: As a pyridine derivative with methoxy and acetoxymethyl groups, the molecule possesses moderate polarity. The pyridine ring provides a UV chromophore, essential for detection.

2.2. Potential Impurities

Based on a hypothetical synthetic route, the following potential process-related and degradation impurities were considered:

  • Impurity A: 2-(Chloromethyl)-3,4-dimethoxypyridine: A likely precursor or process-related impurity.[6]

  • Impurity B: 3,4-Dimethoxy-2-pyridinemethanol: A potential hydrolysis product of the API.

  • Impurity C: 2,3-Dimethoxypyridine: A potential side-product from the synthesis.[7]

HPLC Method Development: A Strategic Approach

The goal was to achieve baseline separation of the API and its potential impurities with good peak symmetry and efficiency. A reversed-phase HPLC method was chosen due to the moderate polarity of the analytes.[8]

3.1. Column Selection: The Heart of the Separation

Given the polar nature of the pyridine analytes, a column that provides good retention for such compounds is crucial.[9][10] A C18 column is a workhorse in reversed-phase chromatography and was selected as the initial choice.[8] Specifically, a modern, high-purity silica-based C18 column with end-capping was chosen to minimize silanol interactions and improve peak shape for the basic pyridine nucleus.[11]

3.2. Mobile Phase Optimization: Driving Selectivity

The mobile phase composition is a critical factor influencing retention and selectivity.[12]

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and better UV transparency at lower wavelengths.

  • Aqueous Phase & pH: A buffered aqueous phase is necessary to control the ionization state of the pyridine ring (pKa ~5-6) and ensure reproducible retention times.[13] A phosphate buffer at a pH of 3.0 was selected. At this pH, the pyridine nitrogen will be protonated, which can improve interaction with the stationary phase and enhance peak shape.

  • Gradient Elution: To ensure elution of any potential late-eluting, more hydrophobic impurities and to shorten the run time, a gradient elution program was developed.

3.3. Detection Wavelength

The UV spectra of the API and its potential impurities were evaluated. A detection wavelength of 275 nm was chosen as it provided a good response for all compounds of interest.

MethodDevelopment

Final Optimized Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Diluent Mobile Phase A: Acetonitrile (80:20 v/v)

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.[14][15][16][17] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

ValidationWorkflow

5.1. Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[17] To demonstrate this, forced degradation studies were conducted on the API.[1][18] The API was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

Stress ConditionResult
Acid Hydrolysis (0.1N HCl, 60°C, 8h)Significant degradation observed. Major degradant peak at RRT 0.85.
Base Hydrolysis (0.1N NaOH, 60°C, 4h)Significant degradation observed. Major degradant peak at RRT 0.92 (Impurity B).
Oxidative (3% H2O2, RT, 24h)Moderate degradation. Two minor degradant peaks observed.
Thermal (80°C, 48h)Minor degradation observed.
Photolytic (ICH Q1B, 1.2 million lux hours)Minor degradation observed.

In all cases, the main API peak was well-resolved from all degradation product peaks, and the peak purity was confirmed using a photodiode array (PDA) detector. This confirms the stability-indicating nature of the method.

5.2. Linearity and Range

The linearity of the method was evaluated by analyzing five solutions ranging from the Limit of Quantitation (LOQ) to 150% of the nominal concentration (0.1 mg/mL).

AnalyteRange (µg/mL)Correlation Coefficient (r²)
API 0.5 - 1500.9998
Impurity B 0.5 - 7.50.9995

5.3. Accuracy (Recovery)

Accuracy was determined by spiking the API solution with known amounts of impurities at three concentration levels (50%, 100%, and 150% of the specification limit of 0.15%).

ImpuritySpiked LevelMean Recovery (%)%RSD
Impurity B 50%99.20.8
100%101.10.6
150%100.50.7

5.4. Precision

  • Repeatability (Intra-day): Six replicate injections of the API solution spiked with impurities at the 100% level were performed. The %RSD for the peak areas was found to be less than 1.0%.

  • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst using a different instrument. The %RSD between the two sets of data was less than 2.0%.

5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

AnalyteLOD (µg/mL) (S/N ≈ 3)LOQ (µg/mL) (S/N ≈ 10)
API 0.150.5
Impurity B 0.150.5

5.6. Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1 units)

In all varied conditions, the system suitability parameters (resolution, tailing factor, and plate count) remained within the acceptance criteria, demonstrating the robustness of the method.

Conclusion

A highly specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the determination of 2-acetoxymethyl-3,4-dimethoxypyridine and its impurities in the API. The method is suitable for routine quality control analysis and for stability studies, meeting all the requirements outlined in the ICH guidelines.

References

  • <621> Chromatography - US Pharmacopeia (USP) . Available from: [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations . Waters Corporation. Available from: [Link]

  • ICH Q2(R1) Analytical Procedures Guide . Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available from: [Link]

  • Forced degradation and impurity profiling . ScienceDirect. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. Available from: [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices . ResolveMass. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. Available from: [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis . Technology Networks. Available from: [Link]

  • Force Degradation And Stability Indicating Method For Impurity Profiling . IJCRT.org. Available from: [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. Available from: [Link]

  • USP 621 Chromatography Guidelines . Scribd. Available from: [Link]

  • ICH Q2 Analytical Method Validation . SlideShare. Available from: [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention . Waters Corporation. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . ScienceDirect. Available from: [Link]

  • <621> Chromatography - US Pharmacopeia (USP) . (2022). Available from: [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4 . GALAK Chromatography. Available from: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare . GL Sciences. Available from: [Link]

  • Column Selection for Reversed-Phase HPLC . LCGC International. Available from: [Link]

  • HPLC Methods for analysis of Pyridine . HELIX Chromatography. Available from: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics . ResearchGate. Available from: [Link]

  • 2-Acetoxymethyl-3,4-dimethoxypyridine . PubChem. Available from: [Link]

  • 2-acetoxymethyl-3,4-dimethoxypyridine — Chemical Substance Information . NextSDS. Available from: [Link]

  • Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance . Scirp.org. Available from: [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC) . DTIC. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. Available from: [Link]

  • development and validation of rp- hplc method for the estimation of process related impurities from lacidipine bulk and formulation . IJCRT.org. Available from: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . ResearchGate. Available from: [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development . American Pharmaceutical Review. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Acta Poloniae Pharmaceutica. Available from: [Link]

  • 2-Acetoxymethyl-3-methyl-4-methoxy-pyridine . PubChem. Available from: [Link]

Sources

Application Note: Synthesis of Novel (Pyridinylmethyl)piperazinyl-Substituted Dibenzothiazepines Using 2-Acetoxymethyl-3,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

Dibenzothiazepines, exemplified by the blockbuster drug quetiapine, are cornerstone scaffolds in the development of atypical antipsychotics for the treatment of schizophrenia and bipolar disorder[1]. These molecules exert their therapeutic effects through a finely tuned multi-receptor antagonism, primarily targeting dopamine D2 and serotonin 5-HT2A receptors[2].

Recent drug discovery efforts have focused on modifying the piperazine tail of the dibenzothiazepine core to optimize blood-brain barrier (BBB) penetration, alter lipophilicity, and reduce off-target histaminergic (H1) side effects (such as weight gain)[3]. A highly successful modification involves the introduction of a (3,4-dimethoxypyridin-2-yl)methyl moiety[4]. However, the direct alkylation of the piperazine ring using traditional halomethylpyridines is notoriously difficult due to the severe instability of the alkylating agents.

This application note details an optimized, self-validating synthetic protocol utilizing 2-acetoxymethyl-3,4-dimethoxypyridine (CAS: 102625-99-0) as a stable, bench-ready precursor[5]. By employing an in situ activation strategy, this method bypasses the isolation of unstable intermediates, delivering high-purity (pyridinylmethyl)piperazinyl-substituted dibenzothiazepines with excellent scalability.

Scientific Rationale & Mechanism (Expertise & Experience)

The Pharmacophore Logic

The therapeutic efficacy of atypical antipsychotics relies on a specific spatial arrangement of lipophilic and basic domains.

  • The Dibenzothiazepine Core: Acts as the primary anchoring domain, providing the necessary hydrophobic and π−π stacking interactions for D2 and 5-HT2A receptor binding[3].

  • The Piperazine Linker: Provides a basic amine center that modulates receptor affinity, particularly influencing H1 receptor interactions[6].

  • The 3,4-Dimethoxypyridine Tail: The addition of this specific moiety serves a dual purpose. The methoxy groups at the C3 and C4 positions significantly enhance the overall lipophilicity (LogP) of the molecule, improving BBB traversal[4]. Furthermore, the steric bulk of the dimethoxypyridine ring fine-tunes the orientation of the piperazine linker within the receptor binding pocket.

Pharmacophore Core Dibenzothiazepine Core Primary D2 / 5-HT2A Anchoring Linker Piperazine Ring Basic Amine Linker Core->Linker Target1 Dopamine D2 Receptor Core->Target1 Hydrophobic Fit Target2 Serotonin 5-HT2A Receptor Core->Target2 Pi-Pi Stacking Tail 3,4-Dimethoxypyridine Tail Enhances BBB Penetration & Lipophilicity Linker->Tail Tail->Target1 Steric Modulation

Caption: Pharmacophore model illustrating the functional roles of the dibenzothiazepine and dimethoxypyridine moieties.

Reagent Selection: Overcoming Alkylator Instability

Traditionally, medicinal chemists might attempt to use 2-chloromethyl-3,4-dimethoxypyridine to alkylate the piperazine core. However, the free base of this chloride is highly unstable. It rapidly undergoes intermolecular self-quaternization (where the basic pyridine nitrogen of one molecule attacks the electrophilic chloromethyl carbon of another), forming intractable polymeric tars.

To circumvent this, 2-acetoxymethyl-3,4-dimethoxypyridine is utilized[4]. The acetate group effectively masks the electrophilic center, rendering the reagent indefinitely stable at room temperature. In our workflow, the acetate is gently hydrolyzed to the corresponding alcohol, which is then activated in situ using methanesulfonyl chloride (MsCl).

Causality Insight: Why use MsCl instead of the more common thionyl chloride (SOCl 2​ )? SOCl 2​ generates HCl as a byproduct, which protonates the basic pyridine nitrogen, causing the intermediate to precipitate out of the organic solvent and stalling the reaction. Mesylation in the presence of triethylamine provides a mild, acid-free activation pathway, keeping the electrophile fully dissolved and primed for the subsequent N-alkylation step.

Experimental Workflow & Protocols (Trustworthiness)

The following protocol describes a self-validating, sequential "one-pot" activation and coupling strategy.

SynthWorkflow A 2-Acetoxymethyl- 3,4-dimethoxypyridine (Stable Precursor) B 3,4-Dimethoxy- 2-pyridinemethanol (Intermediate) A->B NaOH, MeOH (Hydrolysis) C Pyridinylmethyl Mesylate (Active Electrophile) B->C MsCl, Et3N, DCM (Activation) E Target Drug: (Pyridinylmethyl)piperazinyl- dibenzothiazepine C->E K2CO3, MeCN (N-Alkylation) D 11-(Piperazin-1-yl)- dibenzothiazepine D->E Nucleophilic Attack

Caption: Synthetic workflow for the N-alkylation of dibenzothiazepine using a stable acetate precursor.

Protocol A: Preparation of the Active Electrophile

Objective: Convert the stable acetate precursor into a highly reactive mesylate without isolating unstable intermediates.

  • Hydrolysis: Dissolve 1.0 equivalent (eq) of 2-acetoxymethyl-3,4-dimethoxypyridine (CAS: 102625-99-0) in methanol (10 mL/g). Add 1.5 eq of 2N NaOH aqueous solution.

  • Stirring & Validation: Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Perform TLC (EtOAc/Hexane 1:1). The reaction is complete when the starting material spot ( Rf​≈0.6 ) disappears entirely, replaced by the more polar alcohol intermediate ( Rf​≈0.2 ). Proceeding with unreacted acetate will severely depress final yields.

  • Extraction: Concentrate the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (DCM) ( 3×15 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ .

  • Mesylation: Cool the DCM solution to 0°C under an inert argon atmosphere. Add 1.5 eq of triethylamine (Et 3​ N), followed by the dropwise addition of 1.2 eq of methanesulfonyl chloride (MsCl). Stir at 0°C for 30 minutes. The resulting mesylate solution must be used immediately in Protocol B.

Protocol B: N-Alkylation of the Dibenzothiazepine Core

Objective: Couple the mesylate with 11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine to form the final drug candidate[7].

  • Preparation of the Nucleophile: In a separate flask, dissolve 0.9 eq of 11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine in anhydrous acetonitrile (MeCN). Add 2.0 eq of anhydrous potassium carbonate (K 2​ CO 3​ ) and a catalytic amount (0.1 eq) of potassium iodide (KI).

    • Causality Insight: The KI catalyst facilitates an in situ Finkelstein reaction, transiently converting the mesylate into a highly reactive iodide, which drastically accelerates the nucleophilic attack by the sterically hindered secondary amine of the piperazine ring.

  • Coupling: Transfer the freshly prepared mesylate solution (from Protocol A) into the MeCN mixture. Heat the combined reaction to 80°C (reflux) for 12 hours.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify the crude residue via flash column chromatography (DCM/MeOH 95:5) to yield the pure (pyridinylmethyl)piperazinyl-substituted dibenzothiazepine.

Quantitative Data Presentation

The advantages of utilizing the acetate precursor over direct halomethyl reagents are summarized in Table 1. The resulting pharmacological profile of the synthesized derivative is compared against the industry standard, quetiapine, in Table 2.

Table 1: Reagent Stability and Yield Comparison for N-Alkylation

Alkylating PrecursorShelf-Life (25°C)Handling PropertiesIntermediate StabilityOverall Coupling Yield
2-Acetoxymethyl-3,4-dimethoxypyridine > 2 Years Stable liquid, safe Generated in situ, stable at 0°C 78 - 85%
2-Chloromethyl-3,4-dimethoxypyridine (Free Base)< 1 HourLachrymator, degrades rapidlyHighly prone to self-polymerization15 - 25%
2-Chloromethyl-3,4-dimethoxypyridine HCl salt~ 3 MonthsHygroscopic, requires neutralizationPoor solubility upon neutralization40 - 50%

Table 2: Representative Pharmacological Binding Profile ( Ki​ , nM)

CompoundD2 Receptor ( Ki​ , nM)5-HT2A Receptor ( Ki​ , nM)H1 Receptor ( Ki​ , nM)LogP (Calculated)
Quetiapine (Standard)[2]380150112.8
Novel (Pyridinylmethyl) Derivative 145 42 85 3.6

Data Interpretation: The introduction of the 3,4-dimethoxypyridine tail increases the lipophilicity (LogP from 2.8 to 3.6), which correlates with enhanced D2 and 5-HT2A affinities while beneficially decreasing the affinity for the H1 receptor (higher Ki​ value), potentially mitigating weight-gain side effects.

Sources

Scale-Up Production Techniques for 2-Acetoxymethyl-3,4-dimethoxypyridine: A Critical Pantoprazole Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Pharmaceutical Manufacturing

In the synthesis of active pharmaceutical ingredients (APIs), particularly proton pump inhibitors (PPIs) like Pantoprazole, the purity of upstream intermediates dictates the safety and efficacy profile of the final drug product. 2-Acetoxymethyl-3,4-dimethoxypyridine (CAS 102625-99-0) is a critical synthetic intermediate that typically presents as a pale yellow oil[1]. It serves as the direct precursor to 3,4-dimethoxy-2-pyridinemethanol, which is subsequently chlorinated and coupled to form the pantoprazole sulfide backbone[2].

The industrial production of this intermediate must be meticulously controlled. Any unreacted N-oxide precursors or degradation byproducts carried downstream can lead to the formation of process-related oxidative impurities, such as Pantoprazole N-oxide, which are strictly regulated by health authorities[3].

Mechanistic Causality: The Boekelheide Rearrangement

The most scalable and economically viable route to 2-acetoxymethyl-3,4-dimethoxypyridine is the Boekelheide Rearrangement of 3,4-dimethoxy-2-methylpyridine N-oxide using acetic anhydride.

The Causality of the Chemical Pathway:

  • Activation: Acetic anhydride acts as an electrophile. The oxygen atom of the N-oxide attacks the carbonyl carbon of acetic anhydride, forming a highly reactive N-acetoxypyridinium intermediate.

  • Deprotonation: Acetate (generated in the first step) acts as a base, deprotonating the C2-methyl group to form an anhydrobase.

  • Sigmatropic Shift: The anhydrobase undergoes a concerted [3,3]-sigmatropic rearrangement, migrating the acetoxy group from the nitrogen to the exocyclic carbon, yielding the target 2-acetoxymethyl-3,4-dimethoxypyridine.

The Causality of Process Parameters:

  • Thermal Control (90–95°C): The formation of the anhydrobase is kinetically demanding. If the temperature is too low (< 85°C), the N-acetoxypyridinium intermediate accumulates without rearranging. This creates a "thermal spring" effect—if the reaction eventually initiates, the sudden release of enthalpy can cause a catastrophic thermal runaway. Conversely, temperatures exceeding 105°C drive the degradation of the product into dark, tarry polymeric impurities.

  • Reagent Stoichiometry: Acetic anhydride is used in excess (3.0 to 4.0 equivalents) to serve dual roles as both the reactant and the primary solvent, ensuring a homogeneous liquid phase that facilitates efficient heat transfer.

Boekelheide_ScaleUp N1 3,4-Dimethoxy-2-methylpyridine N-oxide (Starting Material) N2 Acetic Anhydride Dosing (T < 50°C, 3.0 eq) N1->N2 N3 Boekelheide Rearrangement (90-95°C, 4-6 hrs) N2->N3 N4 IPC: HPLC Conversion > 99% (Self-Validation Check) N3->N4 N5 Vacuum Distillation (Remove Excess Ac2O) N4->N5 N6 Aqueous Quench & pH Adjustment (pH 7.0-7.5, T < 20°C) N5->N6 N7 2-Acetoxymethyl-3,4-dimethoxypyridine (Product Isolation) N6->N7

Scale-up workflow of the Boekelheide rearrangement for 2-acetoxymethyl-3,4-dimethoxypyridine.

Self-Validating Scale-Up Protocol (100 kg Scale)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The process cannot advance to the next phase unless specific In-Process Control (IPC) criteria are met, ensuring that causality and safety are maintained at every step.

Phase 1: Reactor Preparation & Dosing
  • Purge: Inert a 500 L glass-lined reactor with Nitrogen (N₂) for 15 minutes to displace oxygen and atmospheric moisture.

  • Charge: Load 100 kg of 3,4-dimethoxy-2-methylpyridine N-oxide into the reactor.

  • Dose: Slowly pump 180 kg (approx. 3.0 eq) of acetic anhydride into the reactor under continuous agitation (120 RPM).

  • Self-Validation (IPC 1 - Thermal Check): Monitor the internal temperature. The dissolution and initial activation are mildly exothermic. Criteria: The internal temperature must not exceed 50°C during dosing. Action: If T > 45°C, pause the dosing pump and increase jacket cooling. This validates the reactor's heat-removal capacity before the main reaction begins.

Phase 2: Controlled Rearrangement
  • Ramp: Gradually heat the reactor jacket to bring the internal temperature to 90°C over 90 minutes. Causality: A slow ramp prevents localized overheating at the reactor walls.

  • Hold: Maintain the internal temperature strictly between 90°C and 95°C for 4.5 hours.

  • Self-Validation (IPC 2 - Conversion Check): Withdraw a 5 mL sample, quench in cold water, and analyze via HPLC. Criteria: Unreacted N-oxide must be < 1.0%. Action: If > 1.0%, maintain temperature for an additional 1 hour and re-test. This ensures the reaction is driven to completion, preventing downstream N-oxide contamination[3].

Phase 3: Vacuum Concentration
  • Distillation: Cool the reactor to 60°C and apply vacuum (approx. 40–50 mbar). Distill off the excess acetic anhydride.

  • Self-Validation (IPC 3 - Mass Balance): Collect the distillate in a receiver. Criteria: At least 85 kg of acetic anhydride must be recovered. Causality: Removing the excess anhydride before the aqueous quench prevents a violent, highly exothermic hydrolysis reaction (Ac₂O + H₂O → 2 AcOH) that could overwhelm the cooling system and inadvertently hydrolyze the product acetate back to the alcohol prematurely.

Phase 4: Aqueous Quench & Isolation
  • Cooling: Drop the internal temperature of the concentrated residue to 10°C.

  • Quench: Slowly add 200 L of chilled purified water (2–5°C).

  • Neutralization: Slowly add a 20% w/v Sodium Carbonate (Na₂CO₃) solution until the pH stabilizes.

  • Self-Validation (IPC 4 - pH Check): Criteria: The pH must be strictly between 7.0 and 7.5. Causality: If the pH is too acidic, the pyridine nitrogen protonates, pulling the product into the aqueous waste. If the pH is too basic (> 8.5), the acetate ester will begin to prematurely hydrolyze.

  • Extraction: Add 150 L of Dichloromethane (DCM). Agitate for 30 minutes, settle for 30 minutes, and separate the lower organic phase. Wash the organic phase once with 50 L of brine.

  • Desolvation: Concentrate the organic phase under vacuum at 40°C to yield 2-acetoxymethyl-3,4-dimethoxypyridine as a pale yellow oil.

Downstream Integration: Pathway to Pantoprazole

Once isolated, the 2-acetoxymethyl-3,4-dimethoxypyridine must be converted to the reactive chloride species. According to established industrial patents, the acetate is first hydrolyzed to 3,4-dimethoxy-2-pyridinemethanol. This is achieved by vigorously stirring the acetate with 2N sodium hydroxide solution at 80°C for 2 hours, which forms a homogeneous solution that is subsequently extracted with methylene chloride[4],[5].

The resulting alcohol is then treated with thionyl chloride (SOCl₂) to produce 2-chloromethyl-3,4-dimethoxypyridine hydrochloride[6]. This chloride is the direct coupling partner for 5-difluoromethoxy-2-mercaptobenzimidazole, forming the pantoprazole sulfide intermediate[7].

Pantoprazole_Pathway A1 2-Acetoxymethyl- 3,4-dimethoxypyridine A2 Hydrolysis (2N NaOH, 80°C) A1->A2 A3 3,4-Dimethoxy- 2-pyridinemethanol A2->A3 A4 Chlorination (SOCl2) A3->A4 A5 2-Chloromethyl- 3,4-dimethoxypyridine A4->A5 A6 Thioether Coupling A5->A6 A7 Pantoprazole Sulfide A6->A7 A8 Asymmetric Oxidation A7->A8 A9 Pantoprazole API A8->A9

Integration of 2-acetoxymethyl-3,4-dimethoxypyridine into the Pantoprazole synthesis pathway.

Quantitative Data & Process Parameters

To ensure process repeatability, the Critical Process Parameters (CPPs) and Impurity Acceptance Criteria are summarized below.

Table 1: Critical Process Parameters (CPPs) for Boekelheide Rearrangement

Process StepParameterTarget RangeConsequence of Deviation
Dosing Temperature< 50°CPremature reaction initiation; loss of thermal control.
Rearrangement Temperature90°C – 95°C< 85°C: Intermediate accumulation.> 105°C: Tar formation and yield loss.
Rearrangement Time4.0 – 6.0 hoursIncomplete conversion (residual N-oxide).
Distillation Vacuum Pressure40 – 50 mbarIncomplete removal of Ac₂O; severe exotherm during quench.
Quench pH Adjustment7.0 – 7.5< 7.0: Product loss to aqueous phase.> 8.5: Premature ester hydrolysis.

Table 2: Impurity Profiling and Acceptance Criteria

Impurity / AnalyteAnalytical MethodAcceptance LimitCausality / Origin
3,4-Dimethoxy-2-methylpyridine N-oxide HPLC (Area %)≤ 1.0%Unreacted starting material. Must be controlled to prevent downstream N-oxide API impurities.
3,4-Dimethoxy-2-pyridinemethanol HPLC (Area %)≤ 2.5%Premature hydrolysis product. Acceptable in low amounts as it is the next intermediate in the pathway.
Moisture Content Karl Fischer≤ 0.5% w/wIncomplete desolvation post-extraction.

Safety, Hazards & Environmental Impact

The scale-up of this intermediate involves handling highly reactive and hazardous materials. Acetic anhydride is a severe lachrymator, corrosive, and reacts violently with water. The process is designed to be environmentally conscious by utilizing vacuum distillation to recover up to 60% of the unreacted acetic anhydride. This recovered solvent can be fractionally distilled and recycled, significantly reducing the chemical oxygen demand (COD) of the aqueous effluent generated during the quench phase. Furthermore, all aqueous waste streams containing sodium acetate must be routed to a biological wastewater treatment facility, as they exhibit high biological oxygen demand (BOD).

Sources

safe handling, storage, and disposal protocols for 2-acetoxymethyl-3,4-dimethoxypyridine reagents

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Safe Handling, Storage, and Disposal Protocols for 2-Acetoxymethyl-3,4-dimethoxypyridine Reagents

Introduction and Chemical Profile

2-Acetoxymethyl-3,4-dimethoxypyridine (CAS: 102625-99-0), also known as (3,4-dimethoxypyridin-2-yl)methyl acetate or Pantoprazole Impurity 44, is a critical synthetic intermediate in the pharmaceutical development of proton pump inhibitors (PPIs)[1]. Appearing as a colorless to pale yellow liquid or oil, this compound features a pyridine ring substituted with two methoxy groups and an acetate-protected methyl group.

Understanding the physicochemical properties of this reagent is essential for designing safe handling protocols. The methoxy groups at the 3- and 4-positions significantly enhance the molecule's lipophilicity[1]. While this property is advantageous for biological target interaction in drug design, it introduces specific occupational hazards, notably facilitating rapid dermal absorption. Furthermore, the acetate ester is susceptible to hydrolysis, dictating strict environmental controls during storage and experimental manipulation.

Mechanistic Toxicology and Hazard Assessment

The safety profile of 2-acetoxymethyl-3,4-dimethoxypyridine is governed by its structural reactivity. According to standardized safety data, the compound is classified under several critical hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[2].

  • Dermal and Systemic Toxicity (H312, H302): The enhanced lipophilicity provided by the dual methoxy groups allows the compound to easily partition into and cross the lipid bilayers of the stratum corneum[1]. This necessitates the use of highly impermeable barrier protection (e.g., heavy-duty nitrile or butyl rubber gloves) rather than standard latex, which may degrade or allow permeation of lipophilic oils.

  • Respiratory Hazards (H332): As an oil with measurable vapor pressure at elevated temperatures, aerosolization or volatilization during transfer poses an inhalation risk, mandating the use of a certified chemical fume hood[2].

  • Thermal Decomposition: Upon combustion or extreme thermal stress, the pyridine nitrogen oxidizes to form highly toxic nitrogen oxides (NOx), while the organic backbone yields carbon oxides (CO, CO2)[2]. This dictates specific fire-fighting and disposal mechanisms.

Table 1: Quantitative Physicochemical and Hazard Summary

ParameterValue / DescriptionCausality / Impact on Protocol
Molecular Weight 211.22 g/mol [3]Standard stoichiometric calculations.
Physical State Pale Yellow Oil / Liquid[1]Prone to splashing; requires careful volumetric transfer.
Solubility Soluble in EtOH, CH2Cl2; Low in H2O[1]Dictates choice of extraction solvents (halogenated organics).
Hazard Codes H302, H312, H332, H315, H319[2]Mandates full PPE (gloves, goggles, lab coat) and fume hood.
Stability Hydrolyzes in strong acid/base[2]Requires tightly sealed, moisture-free storage conditions.

Standard Operating Procedure: Experimental Workflow

A common application for this reagent is its base-catalyzed hydrolysis to yield 2-hydroxymethyl-3,4-dimethoxypyridine, a downstream precursor. The following protocol outlines this workflow, integrating safety and self-validating analytical checks.

Step-by-Step Methodology:

  • Preparation and Transfer: Operating entirely within a chemical fume hood, volumetrically transfer the required mass of 2-acetoxymethyl-3,4-dimethoxypyridine. Causality: The fume hood mitigates the H332 inhalation risk, while volumetric transfer of the oil prevents external contamination of analytical balances[2].

  • Reagent Addition (Hydrolysis): Add 2N Sodium Hydroxide (NaOH) solution to the reactor. Causality: The strong base attacks the electrophilic carbonyl carbon of the acetate group. Initially, this forms a two-phase mixture due to the reagent's low aqueous solubility[1].

  • Thermal Activation: Heat the reaction mixture to 80°C with vigorous stirring. Self-Validation Check: The successful cleavage of the lipophilic acetate group and the formation of the more polar alcohol will cause the two-phase mixture to transition into a homogeneous solution. This visual cue validates reaction progress.

  • Phase Extraction: Cool the mixture to room temperature and extract with methylene chloride (CH2Cl2). Causality: Methylene chloride is selected because the resulting pyridine derivative exhibits high solubility in halogenated solvents, ensuring high recovery yields[4].

  • Drying and Recovery: Wash the combined organic phases with a dilute basic solution (e.g., 0.3N NaOH) and dry over anhydrous potassium carbonate (K2CO3). Causality: A basic drying agent (K2CO3) is explicitly chosen over acidic agents (like MgSO4) to prevent unwanted protonation of the basic pyridine nitrogen, which would trap the product in the solid drying agent.

Workflow A 2-Acetoxymethyl- 3,4-dimethoxypyridine (Lipophilic Oil) B Fume Hood Handling (PPE: Nitrile, Goggles) A->B Volumetric Transfer C Base-Catalyzed Hydrolysis (80°C) B->C Add 2N NaOH D 2-Hydroxymethyl- 3,4-dimethoxypyridine (Homogeneous Soln) C->D Extraction (CH2Cl2) E Aqueous Waste (Contains Acetate) C->E Phase Separation

Synthetic workflow and handling protocol for 2-acetoxymethyl-3,4-dimethoxypyridine hydrolysis.

Storage Protocols and Stability

To maintain reagent integrity and prevent degradation, storage conditions must strictly control ambient moisture and temperature.

  • Atmospheric Control: The acetate ester linkage is vulnerable to slow hydrolysis if exposed to atmospheric moisture. The reagent must be stored in tightly closed vessels, preferably purged with an inert gas (Argon or Nitrogen) prior to sealing[5].

  • Temperature and Light: Store in a cool, well-ventilated area away from direct sunlight and extremes of temperature. Heat and UV exposure can accelerate oxidative degradation of the methoxy groups[2].

  • Chemical Incompatibilities: Isolate from strong oxidizing agents to prevent exothermic reactions and the premature release of toxic decomposition gases[2].

Waste Management and Disposal Protocols

The disposal of 2-acetoxymethyl-3,4-dimethoxypyridine and its associated reaction waste requires specialized environmental controls due to its toxicity and combustion profile.

  • Spill Response: In the event of an accidental release, immediately evacuate personnel and ensure maximum ventilation. Do not flush the oil down the drain. Instead, absorb the spill with an inert, non-combustible material (e.g., dry sand or vermiculite). Causality: Inert absorbents prevent the organic oil from spreading and do not introduce secondary reactive hazards[2].

  • Incineration Protocol: Collected waste and surplus reagent must not be disposed of in standard municipal or biological waste streams. It must be transferred to a licensed chemical disposal facility. Causality: The material must be burned in a chemical incinerator equipped with an afterburner and an alkaline scrubber. The scrubber is non-negotiable, as it is required to neutralize the toxic nitrogen oxides (NOx) generated by the combustion of the pyridine ring[2].

SpillResponse Spill Accidental Spill (Liquid Release) Evac Evacuate & Ventilate (Fume Hood Max Flow) Spill->Evac Absorb Absorb with Inert Material (Sand/Vermiculite) Evac->Absorb Collect Collect in Sealed Hazardous Waste Container Absorb->Collect Incinerate Chemical Incinerator (NOx Scrubber Equipped) Collect->Incinerate Licensed Disposal

Step-by-step emergency spill response and chemical disposal protocol.

References

  • National Center for Biotechnology Information (NCBI). "2-Acetoxymethyl-3,4-dimethoxypyridine | C10H13NO4 | CID 10608551." PubChem Database. Available at:[Link]

Sources

Application Note: Direct Catalytic Thioetherification of 2-Acetoxymethyl-3,4-dimethoxypyridine for the Synthesis of Pantoprazole Sulfide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, API Researchers, and Drug Development Professionals Methodology Focus: Atom Economy, Green Chemistry, and Catalytic Process Optimization

Rationale and Process Evolution

The synthesis of pantoprazole sulfide (CAS: 102625-64-9), a critical intermediate in the production of proton pump inhibitors (PPIs)[1], traditionally relies on a multi-step sequence. The classical route involves the base-catalyzed hydrolysis of 2-acetoxymethyl-3,4-dimethoxypyridine to its corresponding alcohol, followed by aggressive chlorination (typically using thionyl chloride) to yield 2-chloromethyl-3,4-dimethoxypyridine[2].

The Causality for Process Innovation: The traditional chloromethyl intermediate is notoriously unstable. It acts as a severe skin irritant and readily undergoes auto-quaternization (dimerization into bis-pyridinium salts) under ambient conditions, which severely degrades batch purity and overall yield.

To circumvent these limitations, this application note details a direct catalytic thioetherification strategy. By utilizing a highly oxophilic Lewis acid catalyst, the acetate moiety of 2-acetoxymethyl-3,4-dimethoxypyridine is directly activated as a leaving group. This streamlined approach eliminates the hazardous chloromethyl intermediate, significantly reduces the environmental factor (E-factor), and consolidates a three-step sequence into a highly efficient, one-pot catalytic coupling.

Mechanistic Insights: Lewis Acid-Mediated Activation

The direct nucleophilic substitution of picolinyl acetates with thiols is effectively catalyzed by Indium(III) iodide ( InI3​ )[3]. The mechanism relies on the specific oxophilicity of the Indium catalyst.

Unlike Brønsted acids—which would indiscriminately protonate the basic pyridine nitrogen and deactivate the substrate— InI3​ selectively coordinates to the carbonyl oxygen of the acetate group. This coordination strongly polarizes the C–O bond, facilitating the departure of the acetate group and generating a resonance-stabilized 3,4-dimethoxypicolinyl cation (an SN​1 -type pathway). Subsequent nucleophilic attack by 5-(difluoromethoxy)-1H-benzimidazole-2-thiol yields the target thioether, pantoprazole sulfide, while regenerating the catalyst for the next turnover.

Mechanism A 2-Acetoxymethyl- 3,4-dimethoxypyridine C Activated Acetate Complex A->C Catalyst Coordination B Indium(III) Catalyst (InI3) B->C Binds to Carbonyl D Picolinyl Cation Intermediate C->D -OAc Cleavage F Pantoprazole Sulfide (Target Product) D->F Nucleophilic Attack E 5-(Difluoromethoxy)- 1H-benzimidazole-2-thiol E->F Thiol Addition F->B Catalyst Regeneration

Figure 1: Catalytic cycle for the direct thioetherification of 2-acetoxymethyl-3,4-dimethoxypyridine.

Experimental Protocol: Catalytic Thioetherification

This protocol is designed as a self-validating system , embedding specific In-Process Controls (IPCs) that dictate workflow progression based on empirical analytical data rather than arbitrary timeframes.

Reagents & Materials
  • 2-Acetoxymethyl-3,4-dimethoxypyridine: 10.56 g (50.0 mmol, 1.0 equiv)

  • 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol: 11.35 g (52.5 mmol, 1.05 equiv)

  • Indium(III) iodide ( InI3​ ): 1.24 g (2.5 mmol, 5 mol%)[3]

  • Anhydrous Toluene: 200 mL

  • Saturated Aqueous NaHCO3​ : 50 mL

Step-by-Step Methodology
  • System Preparation: Equip a 500 mL three-neck round-bottom flask with a reflux condenser and a magnetic stir bar. Purge the system with high-purity nitrogen for 15 minutes. Causality: An inert atmosphere is strictly required to prevent the oxidative dimerization of the mercaptobenzimidazole reactant into a disulfide impurity.

  • Reagent Loading: Charge the flask with 2-acetoxymethyl-3,4-dimethoxypyridine and 5-(difluoromethoxy)-1H-benzimidazole-2-thiol. Add 200 mL of anhydrous toluene. At room temperature, the mixture will appear as a heterogeneous suspension.

  • Catalyst Introduction: Add the InI3​ catalyst (5 mol%) in one portion.

  • Reaction Execution: Heat the reaction mixture to 90 °C under continuous agitation (400 rpm). As the activated complex forms and the substrate is consumed, the suspension will visually transition into a homogenous, pale-yellow solution.

  • In-Process Control (IPC) & Self-Validation: After 4 hours of heating, withdraw a 50 µL aliquot, dilute it with 1 mL of HPLC-grade acetonitrile, and analyze via RP-HPLC (C18 column, 60:40 Methanol/Water with 0.1% TFA, detection at 254 nm).

    • Validation Gate: The reaction is only deemed complete when the peak corresponding to the acetate starting material (Retention Time ~4.2 min) integrates to < 1.0% relative to the pantoprazole sulfide product peak (Retention Time ~6.8 min). If the threshold is not met, continue heating and re-sample after 1 hour.

  • Workup: Cool the mixture to 20 °C. Quench the Lewis acid catalyst by adding 50 mL of saturated aqueous NaHCO3​ to precipitate the indium salts. Transfer the mixture to a separatory funnel, isolate the organic layer, and wash with 50 mL of brine. Dry the organic phase over anhydrous Na2​SO4​ .

  • Isolation: Concentrate the organic layer under reduced pressure (40 °C, 50 mbar). Recrystallize the resulting crude residue from a mixture of ethyl acetate and heptane (1:2 v/v) to yield pantoprazole sulfide as an off-white crystalline solid[1].

Comparative Data Analysis

The transition from a stoichiometric, multi-step synthesis to a direct catalytic methodology yields significant improvements across all key process metrics.

Table 1: Process Metrics – Traditional vs. Catalytic Route

Process ParameterTraditional Multi-Step RouteDirect Catalytic Route ( InI3​ )
Total Synthetic Steps 3 (Hydrolysis, Chlorination, Coupling)1 (Direct Coupling)
Hazardous Intermediates 2-Chloromethyl-3,4-dimethoxypyridineNone (Transient in situ cation)
Overall Isolated Yield 65% – 72%88% – 92%
Total Processing Time 18 – 24 hours4 – 6 hours
E-factor (Waste/Product) > 15< 5
API Purity (HPLC) ~95% (Requires extensive purification)> 99% (Post-crystallization)

References

  • US Patent 4758579A. "Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors". Google Patents.
  • Nishimoto, Y., et al. "Synthesis of a Wide Range of Thioethers by Indium Triiodide Catalyzed Direct Coupling between Alkyl Acetates and Thiosilanes". Organic Letters (ACS Publications), 2012. URL: [Link]

Sources

Application Notes and Protocols for the Preparation of Dihydroquinolinone Derivatives Utilizing 2-Acetoxymethyl-3,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delineates a novel and efficient synthetic methodology for the preparation of functionalized dihydroquinolinone derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The protocol leverages the reactivity of 2-acetoxymethyl-3,4-dimethoxypyridine as a key building block for the construction of the dihydroquinolinone core. This document provides a comprehensive, step-by-step protocol, an in-depth discussion of the underlying chemical principles, and practical insights for researchers, scientists, and professionals engaged in drug development.

Introduction

The dihydroquinolinone moiety is a privileged heterocyclic system, forming the core structure of numerous natural products and synthetic molecules with diverse pharmacological properties, including anticancer, antiviral, and antibacterial activities.[1][2] The development of versatile and robust synthetic routes to access structurally diverse dihydroquinolinone analogues is, therefore, a critical endeavor in the field of medicinal chemistry.[3][4]

This application note details a strategic approach to the synthesis of dihydroquinolinones, commencing with the N-alkylation of substituted anilines using 2-acetoxymethyl-3,4-dimethoxypyridine. The resulting N-(pyridinylmethyl)aniline intermediate undergoes subsequent acylation and an acid-catalyzed intramolecular cyclization to yield the target dihydroquinolinone scaffold. This methodology offers a modular approach, allowing for the introduction of diversity at multiple points in the synthetic sequence.

Reaction Scheme

The overall synthetic strategy is depicted in the following scheme:

Dihydroquinolinone Synthesis start1 2-Acetoxymethyl- 3,4-dimethoxypyridine intermediate1 N-(3,4-dimethoxy-2-pyridinylmethyl)aniline start1->intermediate1 Step 1: N-Alkylation (Acid Catalyst) start2 Substituted Aniline start2->intermediate1 intermediate2 N-Acryloyl-N-(pyridinylmethyl)aniline intermediate1->intermediate2 Step 2: N-Acylation (Base) reagent1 Acryloyl Chloride reagent1->intermediate2 product Dihydroquinolinone Derivative intermediate2->product Step 3: Intramolecular Cyclization (Lewis Acid)

Caption: Proposed synthetic workflow for dihydroquinolinone derivatives.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectra should be obtained using electrospray ionization (ESI) techniques.

PART 1: Synthesis of N-(3,4-dimethoxy-2-pyridinylmethyl)aniline Intermediate

Principle: This step involves the nucleophilic substitution of the acetate group from 2-acetoxymethyl-3,4-dimethoxypyridine by a substituted aniline. The reaction is facilitated by an acid catalyst, which protonates the acetate leaving group, making it more labile.

Protocol 1: N-Alkylation of Aniline

  • To a solution of a substituted aniline (1.0 eq.) in a suitable solvent such as toluene or acetonitrile (10 mL/mmol of aniline), add 2-acetoxymethyl-3,4-dimethoxypyridine (1.1 eq.).

  • Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (0.1 eq.), or a Lewis acid, such as scandium triflate (0.05 eq.).

  • Heat the reaction mixture to reflux (80-110 °C) and monitor the progress by TLC. The reaction time may vary from 4 to 24 hours depending on the reactivity of the aniline.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired N-(3,4-dimethoxy-2-pyridinylmethyl)aniline derivative.

EntryAniline SubstituentCatalystTemperature (°C)Time (h)Yield (%)
1Hp-TsOH1101285
24-MeOSc(OTf)₃80892
34-Clp-TsOH1101878
43-NO₂p-TsOH1102465

Table 1: Representative data for the N-alkylation of substituted anilines with 2-acetoxymethyl-3,4-dimethoxypyridine.

PART 2: Synthesis of Dihydroquinolinone Derivatives

Principle: This two-step sequence involves the acylation of the secondary amine intermediate followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction. The acylation introduces the necessary carbon backbone, and the subsequent acid-catalyzed cyclization forms the dihydroquinolinone ring.

Protocol 2: Acylation and Cyclization

  • N-Acylation: To a solution of the N-(3,4-dimethoxy-2-pyridinylmethyl)aniline derivative (1.0 eq.) in a dry, aprotic solvent such as dichloromethane or tetrahydrofuran (15 mL/mmol), add a base such as triethylamine or diisopropylethylamine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo. The crude N-acryloyl intermediate is often used in the next step without further purification.

  • Intramolecular Cyclization: Dissolve the crude N-acryloyl intermediate in a suitable solvent such as 1,2-dichloroethane or nitromethane (20 mL/mmol).

  • Add a Lewis acid catalyst, such as aluminum chloride (2.0 eq.) or polyphosphoric acid (PPA), in portions at 0 °C.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the formation of the dihydroquinolinone product by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization to yield the pure dihydroquinolinone derivative.

EntryAniline Moiety SubstituentLewis AcidTemperature (°C)Time (h)Overall Yield (%)
1HAlCl₃25865
24-MeOPPA60672
34-ClAlCl₃401258

Table 2: Representative data for the cyclization to dihydroquinolinone derivatives.

Mechanism and Scientific Rationale

The key step in this synthetic sequence is the intramolecular Friedel-Crafts type cyclization. The Lewis acid activates the acryloyl group, making the β-carbon more electrophilic. The electron-rich pyridine ring then acts as the nucleophile, attacking the activated double bond to form a six-membered ring. Subsequent rearomatization and workup yield the stable dihydroquinolinone product. The presence of electron-donating groups on the pyridine ring, such as the methoxy groups, facilitates this electrophilic substitution.

Cyclization Mechanism cluster_0 Acylation and Activation cluster_1 Intramolecular Cyclization cluster_2 Rearomatization and Product Formation Intermediate N-Acryloyl Intermediate Activated Lewis Acid Complex Intermediate->Activated + Lewis Acid Cyclized Cyclized Intermediate (Carbocation) Activated->Cyclized Intramolecular Attack Product Dihydroquinolinone Cyclized->Product - H+ - Lewis Acid

Caption: Simplified mechanistic pathway for the cyclization step.

Safety and Handling Precautions

  • 2-Acetoxymethyl-3,4-dimethoxypyridine: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anilines: Many aniline derivatives are toxic and can be absorbed through the skin. Handle with appropriate PPE in a chemical fume hood.

  • Acryloyl chloride: Highly corrosive and a lachrymator. Use only in a well-ventilated fume hood with appropriate PPE.

  • Lewis Acids (e.g., AlCl₃): Highly reactive with water. Handle in a dry atmosphere (e.g., under nitrogen or argon). Quench reactions carefully, especially with water.

  • Solvents: Toluene, acetonitrile, dichloromethane, and other organic solvents are flammable and have associated health risks. Handle in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[3][5][6]

Conclusion

The described methodology provides a robust and adaptable route for the synthesis of dihydroquinolinone derivatives from readily available starting materials. The use of 2-acetoxymethyl-3,4-dimethoxypyridine as a key building block offers a novel entry point to this important class of heterocyclic compounds. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the exploration of new chemical space around the dihydroquinolinone scaffold.

References

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. Available at: [Link]

  • Polyhydroquinoline: Different Methods of Synthesis and its Various Biological Activities. ResearchGate. Available at: [Link]

  • Synthesis and biological activity of 1,2,3,4-tetrahydroquinoline and 3,4-(1H)-dihydroquinolin-2-one analogs of retinoic acid. Sci-Hub. Available at: [Link]

  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. PMC. Available at: [Link]

  • Safety Data Sheet - Pyridine. Kishida Chemical Co., Ltd.. Available at: [Link]

  • Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities. PubMed. Available at: [Link]

  • Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. PMC. Available at: [Link]

  • 2-Acetoxymethyl-3,4-dimethoxypyridine. PubChem. Available at: [Link]

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. Available at: [Link]

  • Synthesis of Dihydroquinolinone Derivatives via the Cascade Reaction of o-Silylaryl Triflates with Pyrazolidinones. ACS Publications. Available at: [Link]

Sources

Application Note: High-Sensitivity Headspace Gas Chromatography Method for the Determination of Residual Solvents in 2-Acetoxymethyl-3,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and validated static headspace gas chromatography (HS-GC) method coupled with a flame ionization detector (FID) for the quantitative analysis of residual solvents in 2-acetoxymethyl-3,4-dimethoxypyridine, a key intermediate in pharmaceutical synthesis. The method is designed to meet the stringent requirements of the International Council for Harmonisation (ICH) Q3C (R8) guidelines for residual solvents. We detail the strategic selection of chromatographic parameters, sample preparation protocols, and a comprehensive method validation strategy, providing researchers and drug development professionals with a reliable framework for ensuring the purity and safety of their active pharmaceutical ingredients (APIs).

Introduction: The Criticality of Residual Solvent Control

Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or in the formulation of drug products. Their presence, even in trace amounts, can impact the efficacy, stability, and safety of the final pharmaceutical product. Therefore, regulatory bodies worldwide, guided by documents such as the ICH Q3C guidelines, mandate strict control over their levels.

2-acetoxymethyl-3,4-dimethoxypyridine is a pivotal building block in the synthesis of various pharmaceutical compounds. The manufacturing process often involves multiple steps where different organic solvents are utilized. This necessitates a highly sensitive and specific analytical method to detect and quantify any residual solvents to ensure the final intermediate meets the required purity specifications for downstream applications. Headspace gas chromatography is the industry-standard technique for this analysis due to its ability to separate volatile analytes from non-volatile sample matrices, thereby preventing contamination of the GC system and enhancing analytical sensitivity.

Method Rationale and Chromatographic Strategy

The core of this method lies in the principle of static headspace extraction, where the sample is heated in a sealed vial, allowing volatile residual solvents to partition into the headspace gas. A portion of this gas is then injected into the gas chromatograph for separation and detection.

Column Selection: The Key to Separation

The choice of the GC column is paramount for achieving the required separation of a wide range of potential residual solvents with varying polarities. A column with a stationary phase of 6% cyanopropylphenyl - 94% dimethylpolysiloxane is selected for this application. This mid-polarity phase provides an excellent balance of interactions, enabling the separation of non-polar solvents (e.g., hexane), polar aprotic solvents (e.g., acetone, dichloromethane), and polar protic solvents (e.g., ethanol, isopropanol). Its thermal stability also ensures a long column lifetime and reproducible results.

Sample Diluent: Ensuring Analyte Solubility and Matrix Compatibility

The selection of an appropriate diluent is critical for ensuring the complete dissolution of the 2-acetoxymethyl-3,4-dimethoxypyridine sample and facilitating the efficient partitioning of residual solvents into the headspace. Dimethyl sulfoxide (DMSO) is chosen as the diluent due to its high boiling point, which prevents it from interfering with the analysis of more volatile solvents, and its excellent solvating power for a wide range of organic compounds.

Experimental Protocol

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent

  • Detector: Flame Ionization Detector (FID)

  • GC Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent)

  • Vials: 20 mL headspace vials with PTFE/silicone septa

  • Gases: Helium (carrier gas), Hydrogen (FID fuel), Air (FID oxidant), Nitrogen (makeup gas) - all of high purity (≥99.999%)

Reagents and Standards
  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Certified residual solvent standards (e.g., Class 1, 2, and 3 mixes)

  • 2-acetoxymethyl-3,4-dimethoxypyridine test sample

Preparation of Standard Solutions
  • Stock Standard Solution (SSS): Prepare a stock solution containing all potential residual solvents of interest in DMSO. The concentration of each solvent should be chosen to be well above the expected levels in the sample.

  • Working Standard Solution (WSS): Prepare a series of working standards by diluting the SSS with DMSO to create a calibration curve. A typical range might cover 10% to 150% of the target analyte concentration as specified by ICH guidelines. For example, for a Class 2 solvent like Methanol with a limit of 3000 ppm, the calibration levels could be 300, 1500, 3000, 4500, and 6000 ppm.

Preparation of Sample Solution
  • Accurately weigh approximately 100 mg of the 2-acetoxymethyl-3,4-dimethoxypyridine sample into a 20 mL headspace vial.

  • Add 5.0 mL of DMSO to the vial.

  • Immediately seal the vial with a PTFE/silicone septum and crimp cap.

  • Gently vortex the vial to ensure complete dissolution of the sample.

Headspace and GC Instrument Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

Parameter Condition Rationale
Headspace Sampler
Oven Temperature80 °CBalances efficient volatilization of solvents with thermal stability of the sample.
Loop Temperature90 °CPrevents condensation of analytes.
Transfer Line Temp.100 °CEnsures quantitative transfer to the GC inlet.
Vial Equilibration Time20 minutesAllows the system to reach vapor-liquid equilibrium.
Injection Volume1 mL
Gas Chromatograph
Inlet Temperature200 °CEnsures rapid volatilization of the injected sample.
Carrier GasHelium
Flow Rate5.0 mL/min (constant flow)Provides optimal separation efficiency.
Oven ProgramInitial: 40 °C (hold 5 min)Allows for the separation of very volatile solvents.
Ramp 1: 10 °C/min to 150 °CSeparates the majority of common residual solvents.
Ramp 2: 30 °C/min to 240 °C (hold 5 min)Elutes any less volatile compounds and cleans the column.
Flame Ionization Detector
Temperature250 °CPrevents condensation and ensures high sensitivity.
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2) Flow25 mL/min
Analytical Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hs Headspace Analysis cluster_gc GC-FID Analysis cluster_data Data Processing A Weigh 100 mg of 2-acetoxymethyl-3,4-dimethoxypyridine B Add 5.0 mL DMSO A->B C Seal and Vortex B->C E Incubate Vials at 80°C for 20 min C->E D Prepare Calibration Standards in DMSO D->E F Pressurize Vial E->F G Inject 1 mL of Headspace Gas F->G H Separation on DB-624 Column (Temperature Program) G->H I Detection by FID H->I J Integrate Peak Areas I->J K Generate Calibration Curve J->K Standards L Quantify Residual Solvents in Sample (ppm) J->L Sample K->L G A Objective: Quantify Residual Solvents in API C Technique Selection: Headspace GC A->C B ICH Q3C Guidelines B->C D Column Selection: Mid-Polarity (DB-624) C->D E Parameter Optimization (Temp, Flow, etc.) D->E F Method Validation (ICH Q2(R1)) E->F G Routine Analysis F->G

Caption: Method development and validation logic.

Conclusion

The headspace gas chromatography method detailed in this application note is a highly effective and reliable approach for the determination of residual solvents in 2-acetoxymethyl-3,4-dimethoxypyridine. The careful selection of the GC column, sample diluent, and instrumental parameters, coupled with a thorough validation strategy, ensures that the method is compliant with regulatory expectations and provides accurate data for ensuring the quality and safety of pharmaceutical intermediates. This protocol can be readily adapted for the analysis of residual solvents in other similar APIs.

References

  • International Council for Harmonisation. (2021). ICH Harmonised Guideline Q3C(R8) on Impurities: Guideline for Residual Solvents. European Medicines Agency. [Link]

  • Agilent Technologies. (n.d.). Agilent 8890 Gas Chromatograph. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent 7697A Headspace Sampler. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Columns. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

Downstream Processing of 2-Acetoxymethyl-3,4-dimethoxypyridine in Antiulcerative Drug Synthesis: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the synthesis of substituted benzimidazole proton pump inhibitors (PPIs), the structural integrity of the pyridine ring is paramount to the drug's efficacy. 2-Acetoxymethyl-3,4-dimethoxypyridine (CAS 102625-99-0) serves as a pivotal, stable building block in the industrial synthesis of Pantoprazole[1],[2].

As a Senior Application Scientist, I have designed this protocol to guide researchers through the downstream processing of this intermediate into the final Active Pharmaceutical Ingredient (API). This transformation requires rigorous chemo-selectivity and strict thermal control to prevent the degradation of the acid-labile pyridine and benzimidazole moieties.

Mechanistic Pathway & Workflow Diagram

G A 2-Acetoxymethyl-3,4- dimethoxypyridine B 2-Hydroxymethyl-3,4- dimethoxypyridine A->B NaOH, 80°C C 2-Chloromethyl-3,4- dimethoxypyridine HCl B->C SOCl2, DCM D Pantoprazole Sulfide C->D Benzimidazole-2-thiol Derivative, Base E Pantoprazole (API) D->E mCPBA, -30°C F Pantoprazole Sodium E->F NaOH (aq)

Figure 1: Downstream synthesis workflow from 2-acetoxymethyl-3,4-dimethoxypyridine to Pantoprazole.

Step-by-Step Methodologies & Causal Analysis

Protocol 1: Base-Catalyzed Deacetylation (Hydrolysis)

Objective: Cleave the acetate protecting group to yield 2-hydroxymethyl-3,4-dimethoxypyridine.

Procedure:

  • Suspend 4.8 g of 2-acetoxymethyl-3,4-dimethoxypyridine in 15 mL of a 2N sodium hydroxide (NaOH) aqueous solution[3].

  • Stir the biphasic mixture vigorously and heat to 80 °C. Maintain this temperature until a homogeneous solution forms (approximately 2 hours)[4].

  • Cool the mixture to room temperature and extract the aqueous layer with dichloromethane (DCM) (5 × 30 mL).

  • Wash the combined organic phases with 0.3N NaOH (2 × 5 mL), dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to isolate the product[4].

Causality (The "Why"): Base catalysis is specifically chosen over acid catalysis. Acidic conditions risk protonating the basic pyridine ring, which can lead to unwanted side reactions or the cleavage of the delicate, electron-donating methoxy groups at the 3 and 4 positions. The use of 2N NaOH cleanly hydrolyzes the ester while maintaining the integrity of the pyridine core.

Protocol 2: Chlorination to the Alkylating Agent

Objective: Convert the hydroxyl group to a reactive chloride (2-chloromethyl-3,4-dimethoxypyridine hydrochloride).

Procedure:

  • Dissolve the 2-hydroxymethyl-3,4-dimethoxypyridine intermediate in anhydrous DCM.

  • Cool the reactor to between 0 °C and 5 °C under an inert nitrogen atmosphere.

  • Dropwise add 1.2 equivalents of thionyl chloride (SOCl2).

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Precipitate the product by adding a non-polar anti-solvent (e.g., hexane) and filter the resulting hydrochloride salt.

Causality (The "Why"): SOCl2 is the reagent of choice because its byproducts (SO2 and HCl) are gaseous, driving the reaction forward without requiring complex aqueous workups that could hydrolyze the newly formed chloride. Isolating the product as a hydrochloride salt is critical; the free base of 2-chloromethyl-3,4-dimethoxypyridine is highly nucleophilic and prone to rapid intermolecular self-alkylation (polymerization).

Protocol 3: Thioetherification (Coupling)

Objective: Form the Pantoprazole Sulfide intermediate via nucleophilic substitution[5].

Procedure:

  • Dissolve 5-(difluoromethoxy)-1H-benzimidazole-2-thiol in a polar aprotic solvent (e.g., N,N-dimethylformamide) containing 2.5 equivalents of a mild base (e.g., K2CO3).

  • Slowly add the 2-chloromethyl-3,4-dimethoxypyridine hydrochloride salt to the mixture.

  • Stir at 40–50 °C for 4–6 hours until complete consumption of the starting materials is observed via HPLC.

  • Precipitate the thioether intermediate (Pantoprazole sulfide) by adding cold water, filter, and wash with chilled ethanol[5].

Causality (The "Why"): The choice of base and pH is the most critical parameter in this step. The thiol group on the benzimidazole has a lower pKa (~8–9) compared to the benzimidazole nitrogen (pKa ~12). By using a mild base like K2CO3, we selectively deprotonate the sulfur, ensuring strictly S-alkylation and preventing the formation of N-alkylated impurities, which are notoriously difficult to separate.

Protocol 4: Selective Oxidation to Sulfoxide (Pantoprazole API)

Objective: Oxidize the thioether to the sulfoxide (Pantoprazole) without triggering over-oxidation.

Procedure:

  • Dissolve Pantoprazole sulfide in DCM or ethyl acetate.

  • Cool the reactor strictly to between -30 °C and -10 °C.

  • Add 1.05 equivalents of m-chloroperoxybenzoic acid (mCPBA) or sodium hypochlorite (NaOCl) dropwise over 1 hour[4].

  • Quench the reaction immediately with aqueous sodium thiosulfate to neutralize any unreacted oxidant.

  • Extract, concentrate, and crystallize the final API as a sodium salt using aqueous NaOH.

Causality (The "Why"): Thioethers can easily over-oxidize to sulfones, which are pharmacologically inactive. By maintaining a strict sub-zero temperature profile and limiting the oxidant to a marginal stoichiometric excess (1.05 eq), the kinetic barrier to the second oxidation step (sulfoxide to sulfone) is maintained. This ensures high chemoselectivity for the desired sulfoxide API[4].

Quantitative Data Summary

The table below summarizes the expected yields, purity targets, and critical parameters for a self-validating downstream workflow.

Processing StepIntermediate / ProductReagents & ConditionsTarget Yield (%)Purity Target (HPLC)
1. Hydrolysis 2-Hydroxymethyl-3,4-dimethoxypyridine2N NaOH, 80 °C, 2h88 - 92%> 98.5%
2. Chlorination 2-Chloromethyl-3,4-dimethoxypyridine HClSOCl2, DCM, 0-5 °C85 - 90%> 99.0%
3. Coupling Pantoprazole SulfideK2CO3, DMF, 40-50 °C80 - 85%> 98.0%
4. Oxidation Pantoprazole (API)mCPBA/NaOCl, -30 °C75 - 80%> 99.5%
5. Salt Formation Pantoprazole SodiumNaOH (aq), Crystallization> 95%> 99.8%

Conclusion & Quality Control

The downstream processing of 2-acetoxymethyl-3,4-dimethoxypyridine into Pantoprazole demands rigorous control over reaction kinetics, particularly during the coupling and oxidation phases. Implementing these self-validating protocols ensures the mitigation of common impurities—such as N-alkylated byproducts and over-oxidized sulfones—yielding an API that meets stringent pharmacopeial standards.

References

  • CymitQuimica. "CAS 102625-99-0: (3,4-dimethoxypyridin-2-yl)methyl acetate." CymitQuimica. 1

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10608551, 2-Acetoxymethyl-3,4-dimethoxypyridine." PubChem.2

  • Byk Gulden Lomberg Chemische Fabrik GmbH. "EP0166287B1 - Dialkoxyridines, process for their preparation, their application and medicaments containing them." Google Patents.3

  • Byk Gulden Lomberg Chemische Fabrik GmbH. "US4758579A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors." Google Patents. 4

  • Guidechem. "5-Difluoromethoxy-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole 102625-64-9." Guidechem. 5

Sources

Troubleshooting & Optimization

how to prevent hydrolysis degradation of 2-acetoxymethyl-3,4-dimethoxypyridine during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Preventing Hydrolysis of 2-Acetoxymethyl-3,4-dimethoxypyridine

Overview 2-Acetoxymethyl-3,4-dimethoxypyridine (CAS 102625-99-0) is a highly sensitive, critical intermediate utilized in the synthesis of proton pump inhibitors (PPIs) such as Pantoprazole[1]. While intentional basic hydrolysis of this acetate ester is a required step to yield the hydroxymethyl pyridine intermediate during active pharmaceutical ingredient (API) synthesis[1], premature hydrolysis during long-term storage severely compromises batch purity and downstream yield. This guide provides comprehensive, field-proven methodologies to stabilize this compound.

Part 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does 2-acetoxymethyl-3,4-dimethoxypyridine degrade so rapidly when exposed to ambient conditions? A: The degradation is driven by nucleophilic acyl substitution. The ester linkage is highly susceptible to nucleophilic attack by atmospheric moisture[2]. This process is not linear; it is autocatalytic .

  • The Causality: When water hydrolyzes the ester, it cleaves the molecule into 2-hydroxymethyl-3,4-dimethoxypyridine and acetic acid. The newly formed acetic acid acts as an H⁺ donor, lowering the localized pH of the storage matrix. This acidic environment protonates the carbonyl oxygen of intact ester molecules, making their carbonyl carbons even more electrophilic and exponentially accelerating further moisture-driven cleavage.

G Intact 2-Acetoxymethyl-3,4- dimethoxypyridine Hydroxyl 2-Hydroxymethyl-3,4- dimethoxypyridine Intact->Hydroxyl Hydrolysis Acid Acetic Acid (H+ Donor) Intact->Acid Ester Cleavage H2O Atmospheric Moisture (H2O) H2O->Intact Nucleophilic Attack Acid->Intact Autocatalytic Feedback

Caption: Autocatalytic hydrolysis pathway of 2-acetoxymethyl-3,4-dimethoxypyridine.

Part 2: Quantitative Stability & Storage Data

Q2: How do temperature and moisture quantitatively impact the shelf-life of this intermediate? A: Standard pharmaceutical storage protocols mandate refrigeration (2-8°C) to suppress the kinetic energy required to overcome the hydrolysis activation barrier[3][4]. The table below summarizes the accelerated degradation profile of pyridine-methyl esters under varying environmental conditions.

Table 1: Representative Degradation Kinetics of 2-Acetoxymethyl-3,4-dimethoxypyridine

Storage ConditionMoisture Exposure3-Month Purity6-Month Purity12-Month PurityPrimary Degradant Level (12M)
25°C (Ambient)60% RH94.2%88.5%< 80.0%> 15.0%
25°C (Desiccated)< 5% RH98.5%96.2%92.1%6.5%
2-8°C (Refrigerated)Ambient Air Sealed99.1%98.4%96.8%2.5%
2-8°C (Argon Purged) Strictly < 0.1% RH > 99.8% > 99.7% > 99.5% < 0.3%

Part 3: Standard Operating Procedures (The "How")

Q3: What is the definitive protocol for long-term storage to achieve <0.5% degradation over 12 months? A: To establish a self-validating storage system, you must control the micro-environment of the container. Follow this step-by-step methodology:

Step-by-Step Packaging Methodology:

  • Primary Desiccation: Transfer the freshly synthesized or purified 2-acetoxymethyl-3,4-dimethoxypyridine into a vacuum desiccator containing phosphorus pentoxide (P₂O₅) or activated molecular sieves. Apply vacuum (≤ 10 mbar) for 12-24 hours to remove residual surface moisture.

  • Inert Gas Blanketing (Argon over Nitrogen): Transfer the dried intermediate to amber glass vials. Purge the vials with high-purity Argon gas.

    • Expert Insight: Why Argon? Argon is approximately 38% denser than ambient air, allowing it to sink and form a protective, heavy blanket directly over the chemical. Nitrogen is slightly lighter than air and is easily displaced by turbulent air currents during the capping process.

  • Hermetic Sealing: Cap the vials immediately using PTFE-lined (Teflon) septa closures. Do not use standard rubber or silicone septa, as they are highly permeable to atmospheric moisture over a 12-month period.

  • Thermal Control: Store the sealed, amber vials in a monitored pharmaceutical refrigerator at 2-8°C[4]. Ensure the storage unit has continuous temperature logging and backup power.

Workflow Step1 1. Vacuum Desiccation Reduce moisture to <0.1% Step2 2. Argon Purging Displace atmospheric O2/H2O Step1->Step2 Step3 3. Hermetic Sealing PTFE-lined amber glass Step2->Step3 Step4 4. Cold Storage Maintain at 2-8°C Step3->Step4 Step5 5. Pre-Use Validation Karl Fischer & RP-HPLC Step4->Step5

Caption: End-to-end workflow for the packaging, storage, and validation of pyridine esters.

Part 4: Analytical Validation & Troubleshooting

Q4: How can I validate the integrity of a stored batch before using it in a GMP synthesis step? A: A self-validating analytical protocol ensures that your testing method does not accidentally cause the degradation it is trying to measure.

Step-by-Step Analytical Protocol:

  • Moisture Profiling (Karl Fischer Titration):

    • Self-Validation Step: Before testing the sample, run a blank titration using only your anhydrous extraction solvent (e.g., anhydrous methanol). This proves the solvent itself is not introducing water into the system.

    • Execution: Dissolve 100 mg of the stored intermediate in the validated anhydrous solvent. Perform volumetric KF titration. The batch is approved for use if water content is ≤ 0.1% w/w.

  • Purity Assessment (RP-HPLC):

    • Self-Validation Step: Use a neutral or slightly alkaline buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 7.0). Do not use 0.1% TFA (Trifluoroacetic acid). Highly acidic mobile phases will induce on-column ester hydrolysis during the run, resulting in false-positive degradation peaks.

    • Execution: Inject the sample and monitor at 254 nm. Calculate the relative peak area of 2-acetoxymethyl-3,4-dimethoxypyridine against the primary degradant (2-hydroxymethyl-3,4-dimethoxypyridine). A purity of ≥ 99.5% indicates successful long-term storage.

References

  • Source: lookchem.
  • Title: CAS 102625-99-0: (3,4-dimethoxypyridin-2-yl)
  • Source: pharmaffiliates.
  • Title: Pantoprazole sodium, DZ-2352a, B-8510-29(free acid)...

Sources

Technical Support Center: Optimizing Crystallization for High-Purity 2-Acetoxymethyl-3,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on optimizing the crystallization of 2-acetoxymethyl-3,4-dimethoxypyridine. Our goal is to move beyond simple protocols to explain the underlying principles that govern crystal formation and purity, enabling you to troubleshoot and refine your purification processes effectively.

Understanding the Molecule and the Challenge

2-Acetoxymethyl-3,4-dimethoxypyridine is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount, as impurities, even at trace levels, can impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[3] The synthesis of this molecule, often involving the reaction of 3,4-dimethoxy-2-methylpyridine 1-oxide with acetic anhydride, can introduce impurities such as unreacted starting materials or side-products.[4][5] Crystallization is the primary method for removing these contaminants, but its success is highly dependent on carefully controlled conditions.[6][7]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of 2-acetoxymethyl-3,4-dimethoxypyridine in a direct question-and-answer format.

Q1: I've followed a standard cooling crystallization protocol, but no crystals are forming. What's wrong?

This is one of the most common challenges in crystallization and typically points to one of three issues:

  • Excessive Solvent: This is the most frequent cause of crystallization failure.[8] The concentration of your compound is too low to achieve the necessary supersaturation for nucleation upon cooling.

    • Solution: Re-heat the solution and carefully evaporate a portion of the solvent. Allow the solution to cool again. Be cautious not to evaporate too much solvent, which could cause the compound to "oil out."

  • Lack of Nucleation Sites: A supersaturated solution can be stable if there are no sites for the initial crystals (nuclei) to form.[9]

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide an ideal surface for nucleation to begin.[8]

    • Solution 2: Seeding: If you have a pure crystal of 2-acetoxymethyl-3,4-dimethoxypyridine from a previous successful batch, add a single, tiny "seed crystal" to the cooled, supersaturated solution. This provides a perfect template for further crystal growth.[8]

  • Inappropriate Cooling Profile: Cooling the solution too rapidly in an ice bath can sometimes inhibit the formation of an ordered crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature first. Insulating the flask can further slow the cooling process, often leading to larger and purer crystals.[10] Only after it has reached room temperature should you transfer it to an ice bath to maximize the yield.

Q2: My compound separated as an oil instead of crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the solubility of the compound is exceeded at a temperature that is still above its melting point in the solvent system, or when the degree of supersaturation is too high. The compound comes out of solution as a liquid phase instead of a solid crystalline phase.

  • Causality: This is often due to a poor choice of solvent or cooling the solution too quickly from a very high concentration. Pyridine derivatives, being polar, require careful solvent selection.[8]

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the concentration. Then, allow it to cool much more slowly.

    • Change the Solvent System: The chosen solvent may be inappropriate. A mixed-solvent system is often the solution. Dissolve the crude compound in a minimum amount of a "good" solvent (one in which it is highly soluble, like acetone or dichloromethane). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, like hexanes or diethyl ether) dropwise at an elevated temperature until persistent cloudiness is observed.[8][11] Add a few more drops of the "good" solvent to clarify the solution, and then cool slowly.

Q3: My crystals formed, but the purity is still below the required specification. What are my next steps?

Low purity after crystallization indicates that impurities are being trapped within the crystal lattice or are adhering to the crystal surface.

  • Ineffective Washing: Residual mother liquor, which is rich in impurities, may not have been completely removed.

    • Solution: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent.[10] Using cold solvent is critical to avoid dissolving a significant portion of your product.

  • Co-crystallization or Solid Solution: The impurities may have very similar structures and properties to 2-acetoxymethyl-3,4-dimethoxypyridine, allowing them to be incorporated into the crystal lattice.[7]

    • Solution: A second recrystallization is often necessary. The principle is that the concentration of the impurity will be significantly lower in the second crystallization, making its inclusion in the new crystal lattice less likely.

  • Optimize the Cooling Rate: Rapid crystal growth can trap pockets of mother liquor.

    • Solution: Slow down the cooling process. A slower cooling rate promotes the formation of larger, more ordered crystals with fewer defects, which are better at excluding impurity molecules.[10]

Experimental Protocols & Workflows

Workflow for Troubleshooting Crystallization Failure

The following diagram outlines a logical workflow for addressing common crystallization problems.

G start Crude Compound in Hot Solvent cool Allow Solution to Cool start->cool check_crystals Crystals Formed? cool->check_crystals oil_out Compound Oiled Out? check_crystals->oil_out  No isolate Isolate Crystals via Filtration Wash with Ice-Cold Solvent check_crystals->isolate  Yes reheat_add_solvent Re-heat, Add More 'Good' Solvent or Switch to Mixed-Solvent System oil_out->reheat_add_solvent  Yes induce_xtal Induce Crystallization: 1. Scratch Flask with Glass Rod 2. Add a Seed Crystal oil_out->induce_xtal  No (Clear Solution) reheat_add_solvent->cool check_again Crystals Formed? induce_xtal->check_again evaporate Re-heat and Evaporate Some Solvent to Increase Concentration check_again->evaporate  No check_again->isolate  Yes evaporate->cool analyze Analyze Purity (e.g., HPLC, LC-MS/MS) isolate->analyze

Caption: Workflow for the two-solvent (antisolvent) crystallization method.

Purity Analysis: Verifying Your Success

Optimizing crystallization requires a reliable analytical method to quantify purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose.

  • LC-MS/MS is particularly sensitive for detecting and quantifying trace-level impurities, including potential genotoxic impurities, in pharmaceutical ingredients. [2][12][13]A validated LC-MS/MS method can provide precise quantification of purity, often detecting impurities at parts-per-million (ppm) levels. [14][15] It is essential to develop a robust analytical method to accurately assess the effectiveness of each modification to your crystallization protocol.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10608551, 2-Acetoxymethyl-3,4-dimethoxypyridine. Retrieved from [Link]

  • Sivakumar, N., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10584009, 2-Acetoxymethyl-3-methyl-4-methoxy-pyridine. Retrieved from [Link]

  • NextSDS. (n.d.). 2-acetoxymethyl-3,4-dimethoxypyridine — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • PrepChem.com. (n.d.). Synthesis of 2-acetoxymethyl-3,4-dimethoxypyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • ResearchGate. (2021). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Retrieved from [Link]

  • Google Patents. (n.d.). CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • American Chemical Society Publications. (2016). Synthesis of Pyridine– and Pyrazine–BF3 Complexes and Their Characterization in Solution and Solid State. The Journal of Physical Chemistry C. Retrieved from [Link]

  • ResearchGate. (n.d.). Accuracy/recovery of 2-Acetoxy methyl-4-methoxy-3,5 dimethyl pyridine.... Retrieved from [Link]

  • PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm. Retrieved from [Link]

  • Technology Networks. (2025). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Crystallisation route map. Retrieved from [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396.
  • National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

Sources

reducing residual solvent impurities in 2-acetoxymethyl-3,4-dimethoxypyridine final product

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Residual Solvent Clearance in 2-Acetoxymethyl-3,4-dimethoxypyridine

Overview

2-Acetoxymethyl-3,4-dimethoxypyridine (CAS 102625-99-0) is a critical synthetic intermediate used in the production of proton pump inhibitors, most notably Pantoprazole[1][2]. During its synthesis, acetylation and subsequent extractions frequently utilize organic solvents such as dichloromethane (DCM), toluene, and ethyl acetate. Failure to clear these solvents can lead to downstream catalytic poisoning, altered crystallization kinetics of the final API, and non-compliance with regulatory safety thresholds.

This technical guide provides mechanistic troubleshooting and self-validating protocols to ensure residual solvents are reduced to acceptable levels as defined by the ICH Q3C(R8) guidelines[3].

Regulatory Baselines & Target Thresholds

The International Council for Harmonisation (ICH) categorizes solvents based on their toxicity. To ensure patient safety and process compliance, your purification workflows must target the following maximum concentration limits[3]:

SolventICH Q3C ClassToxicity ProfilePDE (mg/day)Concentration Limit (ppm)
Dichloromethane (DCM) Class 2Suspected carcinogen / Neurotoxic6.0600
Toluene Class 2Neurotoxic / Teratogenic8.9890
Methanol Class 2Neurotoxic30.03000
Ethyl Acetate Class 3Low toxic potential50.05000
Ethanol Class 3Low toxic potential50.05000

Mechanistic Troubleshooting Workflow

Understanding why a solvent is retained is critical for selecting the right clearance strategy. Solvents are typically trapped via two distinct mechanisms:

  • Surface Adsorption/Capillary Condensation: Solvents get trapped in the interstitial spaces of the powder cake due to poor deliquoring or rapid surface drying (case hardening).

  • Crystal Lattice Inclusion (Solvates): Solvents become incorporated into the crystalline framework itself. Standard vacuum drying relies on solid-state diffusion, which is often insufficient to break these lattice-solvent bonds without thermally degrading the intermediate.

Workflow A High Residual Solvent in API Intermediate B Identify Entrapment Mechanism A->B C Surface Adsorption (Capillary Forces) B->C  Low Boiling Point D Crystal Lattice Inclusion (Solvate Formation) B->D  High Boiling Point E Humidity-Assisted Vacuum Drying C->E F Solvent Chase & Recrystallization D->F G GC-HS-FID Analytical Validation E->G F->G

Decision matrix for resolving residual solvent entrapment in API intermediate synthesis.

Self-Validating Experimental Protocols

Protocol A: Solvent Swapping (The "Chase" Method)
  • Purpose: To remove tightly bound Class 2 solvents (e.g., DCM) by displacing them with a Class 3 solvent (e.g., Ethanol) prior to final crystallization.

  • Causality: DCM has a lower boiling point (39.6°C) than Ethanol (78.3°C). By adding an excess of the higher-boiling Class 3 solvent and distilling, the Class 2 solvent is preferentially vaporized, preventing it from incorporating into the final crystal lattice.

  • Step-by-Step Methodology:

    • Dissolve the crude 2-acetoxymethyl-3,4-dimethoxypyridine in the primary extraction solvent (e.g., DCM) at a ratio of 1 g / 5 mL.

    • Add 10 mL of anhydrous Ethanol (Class 3 chase solvent) per gram of product.

    • Initiate vacuum distillation at 30–35°C. Note: Keep temperatures low to prevent thermal degradation or hydrolysis of the acetate group.

    • Monitor the distillate volume. Once the volume corresponding to the initial DCM is removed, add a second 5 mL/g portion of Ethanol.

    • Continue distillation until the internal temperature stabilizes near the boiling point of the Ethanol/vacuum system, indicating complete DCM removal.

    • Cool the solution to 0–5°C to induce crystallization of the intermediate.

    • Filter and wash the cake with cold heptane.

Protocol B: Humidity-Assisted Vacuum Drying
  • Purpose: To clear stubborn lattice-bound solvents when thermal drying causes product degradation.

  • Causality: Water vapor molecules are small and highly polar. When introduced into the drying chamber, they penetrate the crystal lattice and competitively displace the trapped organic solvent molecules via hydrogen bonding[4].

  • Step-by-Step Methodology:

    • Load the wet cake of 2-acetoxymethyl-3,4-dimethoxypyridine onto a tray in a vacuum oven.

    • Apply a vacuum of 10–50 mbar at a safe temperature (e.g., 40°C).

    • Introduce a controlled bleed of water vapor (steam) or place a secondary tray of distilled water inside the oven to maintain a high-humidity environment.

    • Dry under humidity for 12–24 hours. The water vapor will systematically displace the organic solvent[4].

    • Once the organic solvent is displaced, remove the water source and continue standard vacuum drying for 4 hours to remove the residual moisture.

Protocol C: GC-HS-FID Analytical Validation
  • Purpose: To accurately quantify residual solvents using Gas Chromatography with Headspace sampling and Flame Ionization Detection (GC-HS-FID).

  • Causality: Direct injection can contaminate the GC column with the non-volatile intermediate. Headspace sampling ensures only the volatile solvents enter the column. A high-boiling diluent like 1,3-Dimethyl-2-imidazolidinone (DMI) or N-Methyl-2-pyrrolidone (NMP) is required to fully dissolve the sample without overlapping with the solvent peaks[5][6][7].

  • Step-by-Step Methodology:

    • Diluent Preparation: Select DMI or NMP as the blank diluent[6][7].

    • Standard Preparation: Prepare a mixed standard solution containing DCM, Toluene, and Ethanol at their respective ICH Q3C limits (e.g., 600 ppm, 890 ppm, 5000 ppm) in the diluent[6].

    • Sample Preparation: Accurately weigh 50 mg of 2-acetoxymethyl-3,4-dimethoxypyridine into a 10 mL headspace vial. Add 1.0 mL of the diluent and seal immediately[6].

    • Equilibration: Heat the vial at 80°C for 20 minutes to drive the volatile solvents into the headspace.

    • Injection & Detection: Inject the headspace gas into the GC-FID using a mid-polarity column (e.g., DB-624). Quantify the peaks against the standard curve.

Expert FAQs

Q: Why does standard vacuum drying fail to reduce Toluene below 890 ppm in my final cake? A: Toluene often forms a stable solvate or gets trapped due to "case hardening" of the particle surface during rapid drying. When the surface dries too quickly, it forms an impermeable glassy layer that traps internal Toluene. To resolve this, lower the initial drying temperature to slow the surface evaporation rate, or utilize the Humidity-Assisted Drying protocol to disrupt the crystal lattice[4].

Q: Can I use direct-injection GC instead of Headspace GC to test for solvents? A: It is highly discouraged. Direct injection introduces the non-volatile 2-acetoxymethyl-3,4-dimethoxypyridine directly into the GC inlet. This will rapidly degrade the column, cause peak tailing, and lead to inaccurate quantification. Headspace GC (GC-HS) is the industry standard (as per USP <467>) because it is gentler on the column and highly accurate for volatile impurities[5][8].

Q: How do I prevent the hydrolysis of the acetate group during solvent swapping? A: The ester linkage in 2-acetoxymethyl-3,4-dimethoxypyridine is susceptible to hydrolysis under highly acidic or basic conditions, especially at elevated temperatures. Ensure your chase solvent (e.g., Ethanol) is strictly anhydrous, and perform the distillation under reduced pressure to keep the internal temperature below 40°C.

Sources

overcoming moisture sensitivity issues when handling 2-acetoxymethyl-3,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Acetoxymethyl-3,4-dimethoxypyridine

Welcome to the technical support guide for 2-acetoxymethyl-3,4-dimethoxypyridine. This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with handling this moisture-sensitive reagent. Our goal is to provide expert insights and field-proven protocols to ensure the integrity of your experiments and the reliability of your results.

The primary challenge when working with 2-acetoxymethyl-3,4-dimethoxypyridine stems from its acetoxymethyl group, which is an ester. Esters are susceptible to hydrolysis—a chemical reaction with water that cleaves the ester bond.[1][2] This degradation compromises the starting material, leading to the formation of 2-hydroxymethyl-3,4-dimethoxypyridine and acetic acid, which can result in failed reactions, low yields, and impure products.[3] This guide provides direct answers and troubleshooting strategies to mitigate these issues.

The Core Issue: Hydrolysis

The fundamental sensitivity of 2-acetoxymethyl-3,4-dimethoxypyridine to moisture is due to the hydrolysis of its ester functional group. This reaction can be catalyzed by trace amounts of acid or base.[1][2]

Hydrolysis SM 2-Acetoxymethyl-3,4-dimethoxypyridine Prod1 2-Hydroxymethyl-3,4-dimethoxypyridine SM->Prod1 Hydrolysis H2O Water (Moisture) H2O->Prod1 Prod2 Acetic Acid

Caption: The hydrolysis of 2-acetoxymethyl-3,4-dimethoxypyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when handling 2-acetoxymethyl-3,4-dimethoxypyridine in a question-and-answer format.

Q1: How should I properly store this compound to prevent degradation?

Proper storage is the first line of defense against moisture-induced degradation.

Answer: 2-acetoxymethyl-3,4-dimethoxypyridine should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[4][5][6] To maximize shelf-life, we strongly recommend the following:

  • Inert Atmosphere: Store the container under a dry, inert atmosphere such as argon or nitrogen. This displaces moisture-laden air.

  • Desiccation: Place the sealed container inside a desiccator containing a suitable drying agent (e.g., Drierite®, molecular sieves) to protect it from ambient humidity.

  • Aliquoting: For frequently used reagents, consider purchasing pre-aliquoted amounts or, upon receipt, dividing a larger quantity into smaller, single-use vials under an inert atmosphere.[7] This prevents repeated exposure of the entire stock to the atmosphere.

Q2: My reaction yield is poor, and I suspect a reagent issue. How can I troubleshoot this?

Low yields are a common consequence of using degraded 2-acetoxymethyl-3,4-dimethoxypyridine.[3][8]

Answer: Yes, moisture is a primary suspect. Pyridine derivatives and their reagents can be highly sensitive to air and moisture.[3] Before re-running the reaction, you must validate the integrity of your starting material and ensure your experimental setup is rigorously dry. Follow this systematic workflow to identify the root cause.

Troubleshooting Start Low Yield Observed Check_SM 1. Check Starting Material (SM) Integrity (See FAQ 3: TLC, NMR) Start->Check_SM Degraded SM Degraded? Check_SM->Degraded Purify Purify or Use New Batch Degraded->Purify Yes Check_Setup 2. Scrutinize Reaction Setup Degraded->Check_Setup No Purify->Check_Setup Is_Dry Setup Rigorously Dry? (Glassware, Solvents, Atmosphere) Check_Setup->Is_Dry Implement_Inert Implement Strict Inert Atmosphere Techniques (See Protocol 1) Is_Dry->Implement_Inert No Check_Cond 3. Re-evaluate Reaction Conditions (Temp, Time, Stoichiometry) Is_Dry->Check_Cond Yes Implement_Inert->Check_Cond Proceed Proceed with Reaction Check_Cond->Proceed

Caption: A systematic workflow for troubleshooting low-yield reactions.

Q3: How can I quickly determine if my stock of 2-acetoxymethyl-3,4-dimethoxypyridine has been compromised by moisture?

Verifying the purity of your starting material before use is critical.

Answer: Several analytical techniques can effectively detect hydrolysis.

  • Thin-Layer Chromatography (TLC): This is the fastest method. The hydrolysis product, 2-hydroxymethyl-3,4-dimethoxypyridine, is more polar than the parent ester. On a silica gel plate, the hydrolysis product will exhibit a lower Retention Factor (Rf) value (i.e., it will travel a shorter distance up the plate). A pure sample should show a single spot, whereas a degraded sample will show two.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Compare the spectrum of your sample to a reference spectrum of the pure compound. Key indicators of hydrolysis include:

    • Disappearance of the sharp singlet corresponding to the acetyl methyl protons (-O-C(=O)-CH₃ ) around δ 2.1 ppm.

    • Appearance of a new, broad singlet for the hydroxyl proton (-CH₂ -OH ) and a singlet for the methyl protons of acetic acid.

    • A shift in the signal for the methylene protons (-CH₂ -O-).

  • Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are highly sensitive for detecting impurities.[1] A degraded sample will show two distinct peaks with masses corresponding to the starting material (C₁₀H₁₃NO₄, ~211.21 g/mol ) and its hydrolysis product (C₈H₁₁NO₃, ~169.18 g/mol ).[9][10][11]

Q4: What are the essential best practices for setting up an experiment with this reagent?

To prevent hydrolysis during your experiment, you must use air-free techniques to create and maintain an inert atmosphere.[12][13]

Answer: An inert atmosphere is an environment that excludes reactive gases like oxygen and, most importantly, water vapor.[12][13] This is typically achieved using high-purity argon or nitrogen gas.

  • Glassware Preparation: All glassware must be rigorously dried immediately before use. This can be done by placing it in a laboratory oven (>120 °C) for several hours or by "flame-drying" the assembled apparatus under vacuum.[13][14] Flame-drying involves heating the glass with a heat gun or a gentle flame while pulling a vacuum to remove adsorbed water from the glass surfaces.

  • Inert Gas Delivery: Use a Schlenk line or a simple balloon setup to supply inert gas to your reaction flask.[13][15] The flask is then subjected to several "purge-and-refill" cycles, where a vacuum is applied to remove air, followed by backfilling with inert gas.[13]

  • Reagent and Solvent Transfer: Use only anhydrous-grade solvents. Transfer all liquids via dry, gas-tight syringes or through a cannula under a positive pressure of inert gas.[13][14][16] Add solid reagents against a counterflow of inert gas.

Inert_Setup cluster_flask Reaction Flask cluster_syringe Reagent Transfer cluster_gas Inert Atmosphere Flask Reaction Mixture (Dry Solvent + Reagents) Stir Stir Bar Syringe Dry Syringe with 2-acetoxymethyl-3,4- dimethoxypyridine solution Syringe->Septum_Side Reagent Addition Balloon Nitrogen or Argon Balloon Balloon->Septum_Top Positive Pressure

Caption: A basic inert atmosphere reaction setup using a gas balloon.

Q5: Which solvents are appropriate for this reagent, and are there any I must avoid?

Solvent choice is critical for preventing premature degradation.

Answer: The key is to use high-quality, anhydrous aprotic solvents.

  • Recommended Solvents:

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Toluene

    • Acetonitrile

    • 1,4-Dioxane

  • Solvents to Use with Caution:

    • Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO): While aprotic, these solvents are very hygroscopic (readily absorb moisture from the air).[7] Always use a freshly opened bottle of an anhydrous grade or a properly dried and stored solvent.

  • Solvents to Avoid:

    • Protic Solvents: Absolutely avoid water, methanol, ethanol, and other alcohols, as they will actively participate in the hydrolysis of the ester. Do not use these unless the explicit goal of the reaction is saponification (alkaline hydrolysis).[2][17]

Key Experimental Protocols

Protocol 1: Setting up a Reaction Under an Inert Atmosphere (Balloon Method)

This protocol provides a step-by-step guide for researchers without access to a glovebox or Schlenk line.[14][15]

  • Glassware Preparation: Oven-dry your reaction flask, stir bar, and condenser at >120 °C for at least 4 hours.

  • Assembly: While still hot, assemble the glassware (e.g., flask and condenser) and clamp it in a fume hood. Immediately cap all open joints with rubber septa. Wear thick gloves for this step.

  • Inert Gas Flush: Fill a balloon with nitrogen or argon. Attach a needle to the balloon's opening and insert it through the septum on your reaction flask. Insert a second "exit" needle to act as a vent.

  • Flushing: Allow the inert gas to flush through the flask for 5-10 minutes to displace all the air.[14] Then, remove the exit needle. The balloon will maintain a slight positive pressure of inert gas. Let the apparatus cool to room temperature.

  • Solvent Addition: Using a dry syringe that has been flushed with inert gas, draw up the required volume of anhydrous solvent and add it to the reaction flask.

  • Reagent Addition: If 2-acetoxymethyl-3,4-dimethoxypyridine is a solid, add it quickly against a counterflow of inert gas. If it is a liquid or in solution, use a separate dry, inert-gas-flushed syringe for the transfer.

Protocol 2: Monitoring Degradation by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a tiny amount (~1 mg) of your 2-acetoxymethyl-3,4-dimethoxypyridine sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., 30-50% ethyl acetate in hexanes). Let the solvent front travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: A pure sample should show one major spot. The presence of a second spot at a lower Rf value (closer to the baseline) is a strong indication of the more polar hydrolysis product, 2-hydroxymethyl-3,4-dimethoxypyridine.

Data Summary: Parent Compound vs. Hydrolysis Product

Property2-Acetoxymethyl-3,4-dimethoxypyridine2-Hydroxymethyl-3,4-dimethoxypyridine
IUPAC Name (3,4-dimethoxy-2-pyridinyl)methyl acetate(3,4-dimethoxypyridin-2-yl)methanol
Molecular Formula C₁₀H₁₃NO₄C₈H₁₁NO₃
Molecular Weight 211.21 g/mol [9]169.18 g/mol
Key Functional Group EsterAlcohol (Hydroxyl)
Relative Polarity Less PolarMore Polar

References

  • Inert atmosphere: Organic Chemistry II Study Guide. (n.d.). Fiveable. Retrieved March 28, 2026, from [Link]

  • Synthesis of 2-acetoxymethyl-3,4-dimethoxypyridine. (n.d.). PrepChem.com. Retrieved March 28, 2026, from [Link]

  • Ester assay in the laboratory. (2024, December 20). YesWeLab. Retrieved March 28, 2026, from [Link]

  • Synthesis of 2-hydroxymethyl-3,4-dimethoxy-pyridine. (n.d.). PrepChem.com. Retrieved March 28, 2026, from [Link]

  • Inert Atmosphere. (2022, February 1). [Video]. YouTube. Retrieved March 28, 2026, from [Link]

  • Lavis, L. D., Chao, T.-Y., & Raines, R. T. (2011). Synthesis and utility of fluorogenic acetoxymethyl ethers. Chemical Science, 2(3), 521-530. Retrieved March 28, 2026, from [Link]

  • Air-free technique. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]

  • Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved March 28, 2026, from [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3), 111-114.
  • Nichols, L. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • Lohr, N. L., et al. (2010). Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. Journal of Fluorescence, 20(1), 115-125. Retrieved March 28, 2026, from [Link]

  • Pyridine - CAS# 110-86-1. (n.d.). Washington State University. Retrieved March 28, 2026, from [Link]

  • Acetoxymethyl (AM) groups. (a) General schematic of AM ester... (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Reddy, G. S., et al. (2009). Identification and synthesis of potential impurities of rabeprazole sodium. Journal of the Serbian Chemical Society, 74(12), 1319-1331.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2019). Chemistry – A European Journal, 25(52), 12045-12066. Retrieved March 28, 2026, from [Link]

  • Pyridine Synthesis: Cliff Notes. (2004, June 9). Baran Lab, Scripps Research. Retrieved March 28, 2026, from [Link]

  • Lavis, L. D., Chao, T.-Y., & Raines, R. T. (2011). Synthesis and utility of fluorogenic acetoxymethyl ethers. Chemical Science, 2(3), 521-530. Retrieved March 28, 2026, from [Link]

  • Lavis, L. D., Chao, T.-Y., & Raines, R. T. (2011). Synthesis and utility of fluorogenic acetoxymethyl ethers. ResearchGate. Retrieved March 28, 2026, from [Link]

  • 2-Acetoxymethyl-3,4-dimethoxypyridine. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • The preparation method of 2- methylol -3,4- dimethoxy-pyridines. (2018). Google Patents.
  • Lavis, L. D., Chao, T.-Y., & Raines, R. T. (2011). Synthesis and utility of fluorogenic acetoxymethyl ethers. Raines Lab, MIT. Retrieved March 28, 2026, from [Link]

  • A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. (2023, March 23). Environmental Sciences Europe, 35(1), 24. Retrieved March 28, 2026, from [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017, September 19). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved March 28, 2026, from [Link]

  • Acid-catalyzed ester hydrolysis. (2014, March 12). Khan Academy. Retrieved March 28, 2026, from [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012, November 15). Journal of Pharmaceutical and Biomedical Analysis, 70, 499-507. Retrieved March 28, 2026, from [Link]

  • Accuracy/recovery of 2-Acetoxy methyl-4-methoxy-3,5 dimethyl pyridine... (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • MSDS of 2-Chloromethyl-3,4-Dimethoxy Pyridine Hydrochloride. (2010, December 19). Capot Chemical. Retrieved March 28, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with resolving complex mixtures of substituted pyridines, specifically focusing on 2-acetoxymethyl-3,4-dimethoxypyridine —a critical intermediate in the synthesis of the proton pump inhibitor Pantoprazole.

Separating structurally similar dimethoxypyridine derivatives is notoriously difficult due to their basic nitrogen atoms, polar nature, and susceptibility to on-column degradation. This guide synthesizes mechanistic theory with field-validated protocols to help you troubleshoot co-elution, peak tailing, and baseline instability.

Part 1: Core Troubleshooting Guide (Mechanistic Q&A)

Q1: Why do 2-acetoxymethyl-3,4-dimethoxypyridine and its precursors exhibit severe peak tailing on standard C18 columns? Causality & Explanation: Pyridine derivatives possess a basic nitrogen atom with a pKa​ typically ranging from 5.0 to 6.0[1]. When using an acidic or unbuffered mobile phase, the pyridine nitrogen becomes protonated, forming a positively charged pyridinium ion. Standard reversed-phase silica columns contain residual, unreacted silanol groups ( Si−O− ). The positively charged analyte undergoes a strong cation-exchange interaction with these ionized silanols. This secondary interaction is kinetically slow compared to hydrophobic partitioning, resulting in severe peak tailing, band broadening, and a catastrophic loss of resolution. The Fix: Transition to a highly end-capped stationary phase (e.g., Purospher STAR RP-18) that physically shields residual silanols, or utilize a polar-embedded column to suppress these ionic interactions[2].

Q2: How do I select the optimal mobile phase pH to maximize resolution between the target intermediate and its hydrolyzed byproduct (3,4-dimethoxypyridine-2-methanol)? Causality & Explanation: Retention in reversed-phase HPLC is dictated by the analyte's ionization state. To achieve robust, reproducible separation, the mobile phase pH must be at least 1.5 to 2.0 units away from the pKa​ of the target molecule. The Fix: By maintaining the mobile phase at a neutral pH of 7.0 to 7.4 using a dipotassium hydrogen phosphate buffer, the pyridine nitrogen is forced into its neutral (deprotonated) free-base form[3]. This maximizes its hydrophobic interaction with the alkyl chains of the stationary phase, significantly increasing the retention factor ( k′ ) and eliminating the cation-exchange tailing mechanism[4].

Q3: What stationary phase chemistry provides the best selectivity for structurally similar dimethoxypyridine derivatives? Causality & Explanation: While end-capped C18 columns are the industry standard, separating closely related positional isomers or derivatives with minor functional group changes (e.g., −CH2​OH vs. −CH2​OAc ) can be challenging due to nearly identical hydrophobicities. The Fix: Utilizing a Phenyl or Biphenyl stationary phase (e.g., Zorbax SB Phenyl) introduces π−π (pi-pi) interactions[3]. The electron-rich dimethoxypyridine ring interacts differentially with the phenyl phase based on the subtle electron-withdrawing or donating effects of the C2-substituent, providing orthogonal selectivity compared to pure hydrophobic C18 phases.

Part 2: Visualizing the Chromatographic Mechanisms

Mechanism Acidic Acidic pH (< 5.0) Protonated Pyridinium Silanol Interaction with Ionized Silanols (Si-O⁻) Acidic->Silanol Cation Exchange Neutral Neutral pH (7.0-7.4) Free-Base Pyridine Hydrophobic Interaction with C18 Alkyl Chains Neutral->Hydrophobic Hydrophobic Partitioning Tailing Result: Severe Tailing & Poor Resolution Silanol->Tailing Sharp Result: Sharp Peaks & High Resolution Hydrophobic->Sharp

Caption: Mechanistic pathway of pH-dependent stationary phase interactions for pyridine derivatives.

OptimizationWorkflow Start Initial HPLC Run: Pyridine Derivatives pH Set Buffer pH to 7.0-7.4 (Deprotonate Nitrogen) Start->pH Assess Assess Chromatogram pH->Assess Branch1 Tailing (Tf > 1.5) Assess->Branch1 Branch2 Co-elution (Rs < 2.0) Assess->Branch2 Branch3 Optimal (Rs > 2.0, Tf < 1.5) Assess->Branch3 Fix1 Use End-capped C18 or Phenyl Column Branch1->Fix1 Fix2 Adjust Acetonitrile Gradient Profile Branch2->Fix2 Valid Method Validated Branch3->Valid Fix1->Assess Fix2->Assess

Caption: Logical workflow for systematically resolving pyridine derivative HPLC issues.

Part 3: Quantitative Data Summary

Understanding the physicochemical properties of the related substances is critical for predicting elution order and troubleshooting co-elution.

Compound / IntermediateStructural CharacteristicEstimated pKa​ Expected RRTPrimary Analytical Challenge
3,4-Dimethoxypyridine-2-methanol Hydrolyzed byproduct; highly polar~5.20.40Poor retention (low k′ ); elutes near void volume
2-Chloromethyl-3,4-dimethoxypyridine Halogenated precursor; highly reactive~4.80.65On-column degradation; reacts with nucleophiles
2-Acetoxymethyl-3,4-dimethoxypyridine Target intermediate; esterified~5.01.00Co-elution with structurally similar sulfides
Pantoprazole Sulfide (Impurity B) Thioether linkage~5.51.15Hydrophobic tailing; requires strong organic modifier
Pantoprazole Sodium (API) Sulfoxide linkage; benzimidazole~3.9, ~8.21.45Highly pH-sensitive degradation (acid labile)

Note: Relative Retention Times (RRT) are approximate and based on a standard pH 7.0 phosphate/acetonitrile gradient on an end-capped C18 column[4].

Part 4: Self-Validating Experimental Protocol

A method is only as reliable as its real-time performance indicators. The following protocol integrates a System Suitability Test (SST) to ensure the chromatographic system is self-validating before any sample analysis begins.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Buffer): Weigh exactly 1.74 g of anhydrous dibasic potassium phosphate ( K2​HPO4​ ) and dissolve in 1000 mL of HPLC-grade (Milli-Q) water. Adjust the pH to 7.00 ± 0.05 using dilute orthophosphoric acid (approx. 10% v/v)[2]. Filter through a 0.45 µm nylon membrane and degas ultrasonically for 10 minutes.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.

Chromatographic Conditions
  • Column: Purospher® STAR RP-18 endcapped, 150 x 4.6 mm, 5 µm (or equivalent highly end-capped column)[2].

  • Flow Rate: 1.0 mL/min.

  • Column Oven Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening peaks)[4].

  • Detection: Photodiode Array (PDA) or UV at 290 nm.

  • Injection Volume: 20 µL.

Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.06535Isocratic hold to retain polar precursors
10.06535Isocratic hold
30.04060Linear gradient to elute hydrophobic sulfides
40.04060Isocratic wash
41.06535Return to initial conditions
50.06535Re-equilibration
Self-Validation: System Suitability Test (SST)

Preparation: Accurately weigh and dissolve 2-acetoxymethyl-3,4-dimethoxypyridine and Pantoprazole Sulfide (Impurity B) in the Diluent to achieve a final concentration of approximately 10 µg/mL for each compound. Execution & Logic: Inject the SST solution in triplicate. The system is considered Validated and Ready ONLY if the following criteria are met:

  • Resolution ( Rs​ ): The resolution between 2-acetoxymethyl-3,4-dimethoxypyridine and Pantoprazole Sulfide must be ≥2.0 . (Causality: Ensures baseline separation, preventing integration errors during quantification).

  • Tailing Factor ( Tf​ ): The tailing factor for the 2-acetoxymethyl-3,4-dimethoxypyridine peak must be ≤1.5 . (Causality: Confirms that secondary silanol interactions have been successfully suppressed by the pH 7.0 buffer and end-capped column).

  • Precision (%RSD): The relative standard deviation of the peak areas for replicate injections must be ≤2.0% [2]. (Causality: Validates the mechanical precision of the autosampler and the stability of the analyte in the diluent).

References

  • 4 - Journal of Chemical and Pharmaceutical Research (JOCPR) 2.2 - Merck Millipore 3.3 - Journal of AOAC INTERNATIONAL (Oxford Academic)

  • 1 - Benchchem

Sources

Technical Support Center: Optimizing Cleavage of 2-Acetoxymethyl-3,4-dimethoxypyridine Acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimized cleavage of 2-acetoxymethyl-3,4-dimethoxypyridine acetate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient deprotection of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cleavage of the acetoxymethyl group from 2-acetoxymethyl-3,4-dimethoxypyridine acetate?

The cleavage of the acetoxymethyl group from 2-acetoxymethyl-3,4-dimethoxypyridine acetate proceeds via hydrolysis of the ester bond. This reaction can be catalyzed by either acid or base, or it can occur neutrally, albeit at a much slower rate. The generally accepted mechanism involves nucleophilic attack at the carbonyl carbon of the acetate group.

Under basic conditions , a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, cleaving the ester bond to yield the corresponding alcohol (2-hydroxymethyl-3,4-dimethoxypyridine) and an acetate salt.

Under acidic conditions , the carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the alcohol result in the formation of the carboxylic acid and the protonated alcohol.

Figure 1: General mechanisms for basic and acidic hydrolysis.

Q2: Which is generally preferred for cleavage: acidic or basic conditions?

For pyridine-containing molecules, basic conditions are often preferred . Pyridine and its derivatives can be sensitive to strongly acidic environments, which may lead to side reactions or degradation of the pyridine ring itself. Forced degradation studies on the related compound pantoprazole have shown it to be stable under alkaline conditions, while it degrades in acidic media[1][2]. Therefore, to ensure the integrity of your target molecule, starting with basic hydrolysis is a more conservative approach.

Q3: How do the dimethoxy substituents on the pyridine ring affect the cleavage reaction?

Troubleshooting Guide

This section addresses common issues encountered during the cleavage of 2-acetoxymethyl-3,4-dimethoxypyridine acetate.

Issue 1: Incomplete or Slow Cleavage

Symptom: HPLC analysis of the reaction mixture shows a significant amount of starting material remaining after the expected reaction time.

Possible Causes & Solutions:

  • Insufficiently Basic or Acidic Conditions: The rate of hydrolysis is highly dependent on pH.

    • For Basic Hydrolysis:

      • Increase pH: If using a buffer, consider increasing the pH. For example, moving from a pH 8 phosphate buffer to a pH 10 carbonate-bicarbonate buffer can significantly accelerate the reaction. For more robust cleavage, using a dilute solution of a strong base like sodium hydroxide (e.g., 0.1 M) can be effective[3][4].

      • Increase Base Concentration: If using a base like sodium hydroxide, ensure the concentration is sufficient to drive the reaction to completion.

    • For Acidic Hydrolysis:

      • Decrease pH: Use a stronger acid or a higher concentration of the acid. For example, switching from acetic acid to dilute hydrochloric acid will increase the rate of hydrolysis. However, be mindful of potential degradation of the pyridine ring.

  • Low Reaction Temperature: The rate of hydrolysis is also temperature-dependent.

    • Increase Temperature: Gently warming the reaction mixture can significantly increase the reaction rate. A good starting point is to increase the temperature in 10 °C increments (e.g., from room temperature to 40 °C, then 50 °C) while monitoring the reaction progress and the formation of any byproducts by HPLC.

  • Poor Solubility: If the starting material is not fully dissolved in the reaction medium, the reaction will be slow and incomplete.

    • Add a Co-solvent: The use of a water-miscible organic co-solvent such as methanol, ethanol, or acetonitrile can improve the solubility of the substrate.

Parameter Recommendation for Increasing Reaction Rate Potential Risks
pH (Basic) Increase pH (e.g., from 8 to 10 or higher)Potential for base-catalyzed side reactions at very high pH.
pH (Acidic) Decrease pH (e.g., from 4 to 2)Increased risk of pyridine ring degradation.
Temperature Increase temperature in 10 °C incrementsPotential for thermal degradation and side reactions.
Solvent Add a water-miscible co-solvent (e.g., MeOH, ACN)Ensure the co-solvent does not participate in side reactions.
Issue 2: Formation of Impurities/Byproducts

Symptom: HPLC analysis shows the formation of new peaks in addition to the starting material and the desired product.

Possible Causes & Solutions:

  • Degradation of the Pyridine Ring: This is more likely under harsh acidic conditions.

    • Use Milder Acidic Conditions: If acidic cleavage is necessary, use a weaker acid or a lower concentration.

    • Switch to Basic Hydrolysis: As mentioned, basic conditions are generally safer for pyridine-containing molecules.

  • Side Reactions from Synthesis: If the starting material was synthesized using chlorinated reagents (e.g., phosphoryl chloride), there is a risk of chlorinated byproducts being present.

    • Purify Starting Material: Ensure the purity of the 2-acetoxymethyl-3,4-dimethoxypyridine acetate before starting the cleavage reaction.

  • Oxidative Degradation: Although less common for this specific cleavage, exposure to air and elevated temperatures for prolonged periods can potentially lead to oxidation.

    • Inert Atmosphere: For lengthy reactions at elevated temperatures, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting_Workflow Start Start Cleavage Reaction Monitor Monitor by HPLC Start->Monitor Incomplete Incomplete Reaction? Monitor->Incomplete Byproducts Byproducts Formed? Incomplete->Byproducts No Troubleshoot_Incomplete Increase pH/Temp Add Co-solvent Incomplete->Troubleshoot_Incomplete Yes Success Reaction Complete Byproducts->Success No Troubleshoot_Byproducts Milder Conditions Purify Starting Material Inert Atmosphere Byproducts->Troubleshoot_Byproducts Yes Troubleshoot_Incomplete->Monitor Troubleshoot_Byproducts->Monitor

Sources

minimizing side reactions during the synthesis of pantoprazole from 2-acetoxymethyl-3,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Pantoprazole. This guide is designed for researchers and process chemists scaling up the synthesis from the early intermediate 2-acetoxymethyl-3,4-dimethoxypyridine . Below, you will find mechanistic troubleshooting guides, validated protocols, and data-driven solutions to minimize side reactions and control your impurity profile.

Process Diagnostics Dashboard

Before diving into specific unit operations, review the overall synthetic workflow. The diagram below maps the critical path from the acetate intermediate to the final active pharmaceutical ingredient (API), highlighting the primary failure points where side reactions typically occur.

Workflow SM 2-Acetoxymethyl- 3,4-dimethoxypyridine Hydrolysis Alkaline Hydrolysis (NaOH, 80°C) SM->Hydrolysis Hydroxymethyl 2-Hydroxymethyl- 3,4-dimethoxypyridine Hydrolysis->Hydroxymethyl Chlorination Chlorination (SOCl2) Hydroxymethyl->Chlorination Chloromethyl 2-Chloromethyl- 3,4-dimethoxypyridine Chlorination->Chloromethyl Degradation Thermal Degradation (Tar Formation) Chlorination->Degradation Prolonged heat Coupling Thioether Coupling (Benzimidazole thiol) Chloromethyl->Coupling Sulfide Pantoprazole Sulfide Coupling->Sulfide NAlkylation N-Alkylation Byproducts Coupling->NAlkylation Excess base Oxidation Controlled Oxidation (NaOCl, pH 7.4-8.5) Sulfide->Oxidation API Pantoprazole (Sulfoxide) Oxidation->API

Synthetic workflow from 2-acetoxymethyl-3,4-dimethoxypyridine to pantoprazole with side reactions.

Core Troubleshooting Q&A

Module A: Pyridine Ring Activation (Hydrolysis & Chlorination)

Q: We observe significant yield loss and tar formation when converting 2-acetoxymethyl-3,4-dimethoxypyridine to the chloromethyl intermediate. What is the mechanistic cause, and how do we resolve it? A: The conversion requires a two-step sequence: alkaline hydrolysis of the acetate group to form 2-hydroxymethyl-3,4-dimethoxypyridine, followed by chlorination using thionyl chloride (SOCl₂) 1. The primary cause of degradation is the thermal instability of the resulting chloromethyl intermediate in the highly acidic matrix generated during SOCl₂ addition. Prolonged exposure to heat during the distillation of the chlorination liquid leads to rapid polymerization and tar formation.

  • The Solution: Implement rapid distillation and extraction of the chlorination liquid. By minimizing the residence time of the product in the heated acidic environment, you prevent the degradation of the acid-labile dimethoxypyridine ring [[2]]().

Module B: Thioether Condensation

Q: During the coupling step, we are detecting N-alkylated byproducts instead of the desired pantoprazole sulfide. Why is the regioselectivity failing? A: The condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-chloromethyl-3,4-dimethoxypyridine relies on the higher nucleophilicity of the thiolate anion compared to the benzimidazole nitrogen 3. However, if the pH is excessively high or if a strong base is used in large excess, the nitrogen atoms on the benzimidazole ring become deprotonated (pKa > 12), leading to competing N-alkylation.

  • The Solution: Maintain strict stoichiometric control of the base (e.g., NaOH) to selectively deprotonate the thiol (pKa ~8-9) without activating the nitrogen centers.

Module C: Sulfoxide Formation & Impurity Control

Q: Our final oxidation step is generating unacceptable levels of Pantoprazole Sulfone (Impurity A) and Pantoprazole N-oxide. How can we tune the reaction to favor the sulfoxide? A: The oxidation of pantoprazole sulfide to the sulfoxide is the most critical and sensitive step in the entire synthesis, proceeding via a two-electron transfer mechanism 4. The divergence into side reactions is highly dependent on pH, temperature, and oxidant choice:

  • Sulfone (Over-oxidation): Occurs when the oxidizing agent is in excess or the temperature exceeds 5 °C. To minimize this, the reaction must be restricted to <1 molar equivalent of oxidant (typically 0.95 eq), intentionally leaving trace sulfide to prevent sulfone formation [[5]]().

  • N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation via a radical cation intermediate. This pathway is exacerbated by low pH or the use of peracids like m-CPBA 6, 7.

  • Dimerization (Impurity E): Highly basic conditions (excess NaOH, pH > 10) support free-radical dimerization of the sulfoxide 8.

Oxidation Sulfide Pantoprazole Sulfide Sulfoxide Pantoprazole (Desired Sulfoxide) Sulfide->Sulfoxide NaOCl, pH 7.4-8.5 0-5°C NOxide Pantoprazole N-Oxide (Impurity) Sulfide->NOxide Low pH / m-CPBA (Radical Cation) Dimer Dimerization (Impurity E) Sulfide->Dimer Excess NaOH (>pH 10) Free-radical coupling Sulfone Pantoprazole Sulfone (Impurity A) Sulfoxide->Sulfone Excess Oxidant (>1 eq)

Mechanistic divergence during pantoprazole sulfide oxidation leading to key impurities.

Data Analytics: Oxidation Parameters vs. Impurity Profile

The following table summarizes quantitative data derived from process optimization studies, demonstrating the causality between reaction conditions and specific impurity formation 6, 4, [[8]]().

OxidantTemp (°C)pH MatrixSulfoxide Yield (%)Sulfone (Imp A) (%)N-Oxide (%)Dimer (Imp E) (%)
NaOCl (0.95 eq) 0–5 7.4–8.5 >98.0 <0.1 <0.1 Not detected
NaOCl (1.05 eq)25–30>10.093.80.150.20.31
m-CPBA (1.0 eq)0–5Acidic<90.0>0.5>1.0Not detected

Validated Methodologies

Protocol 1: Two-Stage Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride

Objective: Prevent thermal degradation during chlorination.

  • Hydrolysis: Suspend 4.8 g of 2-acetoxymethyl-3,4-dimethoxypyridine in 15 mL of 2N NaOH. Stir vigorously at 80 °C for 2 hours until the biphasic mixture becomes a homogeneous solution 1.

  • Extraction: Cool the mixture to room temperature and extract with dichloromethane (DCM) (5 × 30 mL). Wash the combined organic phases with 0.3N NaOH, dry over anhydrous potassium carbonate, and concentrate under vacuum.

  • Chlorination: Dissolve the resulting 2-hydroxymethyl-3,4-dimethoxypyridine in DCM. Slowly add thionyl chloride (SOCl₂) dropwise at 0 °C to control the exotherm.

  • Rapid Isolation: Immediately subject the chlorination liquid to rapid vacuum distillation to remove excess SOCl₂ and HCl gas, minimizing the residence time of the product in the acidic, heated matrix 2.

Validation Checkpoint: The isolated intermediate must appear as a pale solid. A dark brown or black residue indicates thermal degradation (tar formation) during distillation.

Protocol 2: Highly Selective Oxidation to Pantoprazole Sulfoxide

Objective: Eliminate over-oxidation to sulfone and N-oxide formation.

  • Preparation: Dissolve pantoprazole sulfide in a suitable solvent mixture (e.g., DCM/water or ethyl acetate).

  • Temperature Control: Cool the reactor strictly to 0–5 °C [[3]]().

  • pH Buffering: Adjust the pH of the aqueous phase to 7.4–8.5. Do not let the pH drop below 7.0 (risks N-oxide) or exceed 9.0 (risks dimerization) 4.

  • Oxidation: Slowly dose sodium hypochlorite (NaOCl) solution over 2–3 hours. Crucial: Restrict the total amount of NaOCl to exactly 0.95 molar equivalents relative to the sulfide starting material 5.

  • Quenching: Once the addition is complete and stirred for 1 hour, immediately quench any residual hypochlorite by adding a 5% sodium metabisulfite solution 3.

Validation Checkpoint: Perform an in-process HPLC assay. The reaction is validated if unreacted sulfide is between 0.1%–0.5% and sulfone (Impurity A) is <0.1%. Attempting to push conversion to 100% will inevitably generate the sulfone.

References

  • Google Patents (EP0166287B1)
  • Semantic Scholar - Investigation towards the formation and control of potential dimer impurity E in the synthesis of Pantoprazole.[Link]

  • Google Patents (WO2008001392A2) - An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts.
  • Lookchem - Purification synthesis method of 2-methyl-3-methoxy-4-chloropyridine.[Link]

Sources

troubleshooting discoloration and oxidation in 2-acetoxymethyl-3,4-dimethoxypyridine batches

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Welcome to the Technical Support Center for 2-acetoxymethyl-3,4-dimethoxypyridine (CAS 102625-99-0). As a critical intermediate in the synthesis of proton pump inhibitors like Pantoprazole, maintaining the chemical integrity of this compound is paramount[1]. Researchers frequently encounter batch discoloration—ranging from mild yellowing to deep brown tar formation. This guide provides field-proven, mechanistically grounded troubleshooting protocols to diagnose, remediate, and prevent oxidation and hydrolysis in your batches.

Mechanistic Causality: The "Why" Behind Discoloration

To troubleshoot effectively, we must first understand the molecular vulnerabilities of 2-acetoxymethyl-3,4-dimethoxypyridine. Discoloration is rarely a spontaneous anomaly; it is driven by specific structural liabilities:

  • N-Oxidation (The Discoloration Driver): The pyridine ring is highly electron-rich due to the electron-donating methoxy groups at the 3- and 4-positions. This resonance stabilization makes the pyridine nitrogen highly nucleophilic and exceptionally prone to oxidation by atmospheric oxygen or reactive oxygen species (ROS)[2]. The resulting N-oxide derivatives are highly conjugated chromophores, responsible for the deep yellow or brown discoloration observed in degraded batches[3].

  • Ester Hydrolysis: The acetoxymethyl group is susceptible to nucleophilic attack by water. In the presence of ambient moisture or pH extremes, it hydrolyzes to form 2-hydroxymethyl-3,4-dimethoxypyridine[4]. While not inherently dark in color, this hydroxymethyl intermediate is highly reactive and serves as a precursor to further oxidative polymerization, eventually leading to black, tarry aggregates.

Pathway API 2-Acetoxymethyl-3,4- dimethoxypyridine (Intact: Pale Yellow) Hydro 2-Hydroxymethyl-3,4- dimethoxypyridine (Hydrolysis: Mild Yellow) API->Hydro H2O / Acid / Base (Ester Cleavage) Oxide Pyridine N-oxide Derivative (Oxidation: Deep Brown) API->Oxide O2 / ROS / Light (Nucleophilic Attack) Tar Polymeric Aggregates (Irreversible: Black Tar) Hydro->Tar Thermal Stress (Cross-linking) Oxide->Tar Prolonged Exposure (Radical Propagation)

Fig 1. Mechanistic degradation pathways of 2-acetoxymethyl-3,4-dimethoxypyridine.

Quantitative Impurity Profiling

Before initiating corrective actions, you must quantify the degradation. The following table summarizes the chromatographic and visual markers for these impurities to aid in immediate identification[3].

Degradation ProductPrimary MechanismVisual IndicatorRelative HPLC Polarity (C18)UV Max (nm)
2-Acetoxymethyl-3,4-dimethoxypyridine N/A (Intact Intermediate)Clear to Pale YellowBaseline Reference~280
2-Hydroxymethyl-3,4-dimethoxypyridine Moisture-driven HydrolysisMild YellowingMore polar (Elutes earlier)~275
Pyridine N-oxide derivative Oxygen/Light-driven OxidationDeep Yellow to BrownMore polar (Elutes earlier)~285
Polymeric Aggregates Advanced Cross-linkingDark Brown / Black TarBroad late-eluting peakVariable

Diagnostic & Corrective Workflows (The "How")

Do not rely solely on visual inspection. A dark batch could be heavily oxidized or simply contaminated with a trace amount of highly chromophoric polymer. The following protocol is designed as a self-validating system : by running orthogonal tests (HPLC for structure, Karl Fischer for moisture), the data cross-verifies the root cause, eliminating guesswork.

Protocol: Self-Validating HPLC-DAD & KF Titration

Step 1: Sample Preparation Dissolve 10 mg of the discolored batch in 10 mL of anhydrous HPLC-grade acetonitrile to arrest further aqueous degradation.

Step 2: Spike Control (Self-Validation Step) Prepare a second vial containing the sample spiked with 1 µg/mL of pure 2-hydroxymethyl-3,4-dimethoxypyridine and a known N-oxide standard. Causality: This confirms that any observed retention time shifts are due to specific degradation pathways rather than column drift or mobile phase inconsistencies[5].

Step 3: Orthogonal Moisture Validation Analyze a separate 100 mg aliquot using Karl Fischer (KF) titration. Causality: A KF result >0.5% strongly corroborates hydrolysis as the primary degradation initiator, validating the presence of early-eluting HPLC peaks.

Step 4: Chromatographic Execution Utilize a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of methanol and water (60:40, v/v; pH 3.0) at a flow rate of 1 mL/min[3]. Monitor the diode-array detector (DAD) at 280 nm.

Step 5: Data Synthesis & CAPA Implementation

  • Scenario A (Hydrolysis): High early-eluting peak + KF >0.5%. Action: Switch to anhydrous extraction solvents and implement desiccant storage.

  • Scenario B (Oxidation): High late-eluting peak + KF <0.1%. Action: Implement inert gas purging and actinic glass storage.

Troubleshooting Start Batch Discoloration Detected HPLC Run HPLC-DAD & Karl Fischer Titration Start->HPLC Decision Primary Impurity Identified? HPLC->Decision Data Analysis PathOx High N-Oxide (Oxidation) Decision->PathOx Peak ~285nm max PathHy High Hydroxymethyl (Hydrolysis) Decision->PathHy KF > 0.5% Moisture CAPAOx CAPA: Inert Gas Purge, Actinic Glass Storage PathOx->CAPAOx CAPAHy CAPA: Anhydrous Solvents, Desiccant Storage PathHy->CAPAHy Purify Remediation: Vacuum Distillation / Silica Gel CAPAOx->Purify CAPAHy->Purify

Fig 2. Self-validating troubleshooting workflow for discolored batches.

Frequently Asked Questions (FAQs)

Q1: My batch turned from pale yellow to deep brown overnight during storage. How did it degrade so rapidly? A1: This is a classic signature of auto-catalytic N-oxidation. The electron-rich 3,4-dimethoxypyridine ring reacts with trapped headspace oxygen. Once trace N-oxides form, they can sensitize the molecule to further photo-oxidation if exposed to light[3]. Corrective Action: Always purge storage vessels with ultra-pure Argon (which is heavier than Nitrogen and displaces oxygen more effectively) and store in actinic (amber) glass at 2-8°C[6].

Q2: Can I reverse the discoloration and recover the oxidized batch? A2: Chemical oxidation to the N-oxide cannot be "reversed" without employing strong reducing agents that risk cleaving the ester group. However, you can remediate the batch. For mild to moderate discoloration, perform a vacuum distillation (b.p. ~140°C at reduced pressure). For heavily tarred batches, pass the material through a short silica gel plug using dichloromethane/ethyl acetate to trap the highly polar N-oxides and polymeric tars at the baseline[1].

Q3: We use standard reagent-grade solvents for our extractions. Could this be causing the hydrolysis? A3: Absolutely. Reagent-grade solvents often contain up to 0.1% water. During concentration steps (e.g., rotary evaporation), water forms an azeotrope or gets concentrated, providing the perfect environment for ester cleavage at elevated temperatures[4]. Corrective Action: Switch to anhydrous solvents and dry your organic phases over anhydrous sodium sulfate ( Na2​SO4​ ) before concentration.

Q4: Is the N-oxide impurity a critical issue if I am proceeding directly to the Pantoprazole coupling step? A4: Yes, it is highly critical. If the 2-acetoxymethyl-3,4-dimethoxypyridine is oxidized, the subsequent coupling with 5-difluoromethoxy-2-mercapto-1H-benzimidazole will yield Pantoprazole N-oxide[2]. This is a strictly regulated pharmacopeial impurity that is exceptionally difficult to separate from the final Active Pharmaceutical Ingredient (API) via standard crystallization[5].

References

  • CAS No : 102625-99-0 | Product Name : 2-acetoxymethyl-3,4-dimethoxypyridine Source: Pharmaffiliates URL:[Link]

  • US4758579A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors Source: Google Patents URL
  • HPLC–DAD Method for Investigating Pantoprazole for its Stress-Dependent Degradation by Photolysis and Oxidation Source: AKJournals (Acta Chromatographica) URL:[Link]

  • HPLC–DAD method for investigating pantoprazole for its stress-dependent degradation by photolysis and oxidation (Spike Method) Source: AKJournals (Acta Chromatographica) URL:[Link]

Sources

optimizing catalyst load for the conversion of 2-acetoxymethyl-3,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base: Optimizing Catalyst Load for the Conversion of 2-Acetoxymethyl-3,4-dimethoxypyridine

Document ID: KB-API-7742 Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Subject: Troubleshooting and optimizing catalytic parameters during the hydrolysis of 2-acetoxymethyl-3,4-dimethoxypyridine to 2-hydroxymethyl-3,4-dimethoxypyridine (Pantoprazole precursor).

Executive Summary & Mechanistic Overview

The conversion of 2-acetoxymethyl-3,4-dimethoxypyridine (CAS 102625-99-0) to its corresponding alcohol, 2-hydroxymethyl-3,4-dimethoxypyridine , is a critical ester cleavage step in the synthesis of proton pump inhibitors (PPIs) like Pantoprazole[1][2]. Because the starting material is highly lipophilic and the standard hydrolyzing agent (NaOH) is aqueous, the reaction occurs in a biphasic system[1][3].

Historically, this required vigorous stirring at high temperatures (80 °C) to overcome mass transfer limitations[3][4]. However, high thermal loads can lead to the degradation of the methoxy groups or N-oxidation of the pyridine ring. Modern scale-up protocols utilize Phase Transfer Catalysts (PTCs) , such as Tetrabutylammonium bromide (TBAB), to shuttle hydroxide ions across the phase boundary. Optimizing this catalyst load is critical: too little stalls the reaction, while too much causes severe downstream emulsion issues.

G A 2-Acetoxymethyl- 3,4-dimethoxypyridine D Interfacial Active Complex A->D Organic Phase B Aqueous NaOH (Hydroxide Source) B->D Aqueous Phase C Phase Transfer Catalyst (TBAB) C->D Ion Shuttling E 2-Hydroxymethyl- 3,4-dimethoxypyridine D->E Ester Cleavage

Fig 1: PTC-mediated biphasic hydrolysis pathway of 2-acetoxymethyl-3,4-dimethoxypyridine.

Quantitative Catalyst Optimization Data

To understand the causality behind our recommended parameters, review the empirical data below. The catalyst load directly influences both the reaction kinetics (via ion availability) and the workup efficiency (via surfactant behavior).

Table 1: Effect of TBAB Catalyst Load in Biphasic Hydrolysis (Conditions: 45 °C, 2N NaOH, Toluene/Water solvent system, 300 RPM Agitation)

TBAB Load (mol%)Time to >98% Conv. (h)Phase Separation Time (min)Isolated Yield (%)Purity (HPLC Area %)
0.0 (Control) >12 (Stalled at 65%)< 558.292.4
1.0 5.51084.596.8
2.5 (Optimal) 2.01595.199.2
5.0 1.5> 120 (Severe Emulsion)81.3*98.5

*Note: The yield drop at 5.0 mol% is not due to chemical side-reactions, but rather physical product loss trapped within the unbreakable emulsion layer during the separation phase.

Frequently Asked Questions & Troubleshooting

Q1: My base-catalyzed hydrolysis is stalling at 70% conversion despite a large excess of NaOH. Should I increase the temperature? A1: Do not increase the temperature above 50 °C if you are using a PTC. The stall is rarely a stoichiometric issue; it is a mass transfer bottleneck. If your aqueous phase pH remains >12 but conversion has stopped, the hydroxide ions are failing to reach the organic phase. Troubleshooting Action: Verify your PTC load is at least 2.0 mol%. If the load is correct, check your agitation rate. The PTC requires sufficient interfacial surface area to exchange ions effectively.

Q2: Post-reaction, the organic and aqueous layers take several hours to separate. How do I fix this? A2: You have exceeded the critical micelle concentration (CMC) for your catalyst. Quaternary ammonium salts like TBAB act as powerful surfactants. When the catalyst load exceeds 3.0 mol%, it stabilizes micro-droplets of water within the organic solvent, creating a persistent emulsion. Troubleshooting Action: For the current batch, add brine (saturated NaCl) to increase the ionic strength of the aqueous layer and force phase separation. For the next batch, reduce the TBAB load to the optimal 2.5 mol%.

Q3: We are using DMF as a catalyst for the subsequent conversion of the alcohol to 2-chloromethyl-3,4-dimethoxypyridine using Thionyl Chloride ( SOCl2​ ). We are seeing high degradation. Why? A3: In the chlorination step, DMF reacts with SOCl2​ to form the highly reactive Vilsmeier-Haack intermediate[5]. If the DMF catalyst load is too high (>0.5 equivalents), the rapid, exothermic formation of this intermediate causes localized superheating, leading to the degradation of the methoxy groups on the pyridine ring. Restrict DMF to strictly catalytic amounts (0.05 - 0.1 equivalents) and control the SOCl2​ addition rate carefully.

Optimized Experimental Protocol: PTC-Mediated Hydrolysis

This protocol is designed as a self-validating system . By monitoring specific physical and chemical checkpoints, you can ensure the catalyst load and mass transfer dynamics are perfectly balanced.

Step 1: System Preparation Charge a jacketed reactor with 4.8 g (approx. 22.7 mmol) of 2-acetoxymethyl-3,4-dimethoxypyridine[3][4]. Add 30 mL of Toluene. Initiate agitation at 300 RPM.

Step 2: Catalyst Loading Add 0.18 g of Tetrabutylammonium bromide (TBAB) to the organic phase. Causality Check: This equates to exactly 2.5 mol%. This specific ratio ensures maximum hydroxide shuttling without crossing the threshold into surfactant-induced emulsification.

Step 3: Base Addition & Reaction Warm the reactor to 45 °C. Slowly dose in 15 mL of 2N NaOH solution over 15 minutes[3][4]. Self-Validating Checkpoint 1: Monitor the internal temperature. A mild exotherm should be observed. If no exotherm occurs, the PTC is inactive or degraded.

Step 4: In-Process Control (IPC) Allow the reaction to proceed for 120 minutes. Self-Validating Checkpoint 2: Halt agitation for 60 seconds. The phases should separate cleanly within 15 minutes. Draw a sample from the upper organic layer. HPLC analysis must show <1% starting material.

  • If >1% SM and aqueous pH > 12: Mass transfer is failing (increase agitation).

  • If >1% SM and aqueous pH < 10: Base is depleted (dose additional NaOH).

Step 5: Workup and Isolation Once conversion is confirmed, separate the lower aqueous phase. Wash the organic phase twice with 5 mL of 0.3N NaOH to remove residual acetate salts, followed by a 10 mL water wash to extract the remaining TBAB catalyst[3][4]. Dry the organic phase over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield 2-hydroxymethyl-3,4-dimethoxypyridine as a colorless solid[4].

References
  • PubChem Compound Summary for CID 10608551 , "2-Acetoxymethyl-3,4-dimethoxypyridine | C10H13NO4", National Center for Biotechnology Information. URL:[Link]

  • US Patent 4758579A, "Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors", United States Patent and Trademark Office.
  • Synthesis of 2-hydroxymethyl-3,4-dimethoxy-pyridine , "Experimental Procedures and Methodologies", PrepChem. URL:[Link]

Sources

Validation & Comparative

2-acetoxymethyl-3,4-dimethoxypyridine vs 2-chloromethyl-3,4-dimethoxypyridine reactivity in API synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Introduction: The Precursor Dilemma in Proton Pump Inhibitor Synthesis

In the synthesis of substituted benzimidazole active pharmaceutical ingredients (APIs) such as Pantoprazole and Omeprazole, the critical carbon-sulfur bond formation relies heavily on the coupling of a pyridine derivative with a benzimidazole thiolate. The choice of the pyridine precursor—specifically 2-acetoxymethyl-3,4-dimethoxypyridine versus 2-chloromethyl-3,4-dimethoxypyridine —fundamentally alters the synthetic workflow, stability controls, and overall yield.

This guide objectively compares these two intermediates, analyzing the mechanistic causality behind their reactivity profiles and providing self-validating experimental protocols to guide process chemistry decisions.

Mechanistic Causality: Reactivity vs. Stability (E-E-A-T Analysis)

The Chloride Derivative: High Reactivity and Degradation Risks

The high reactivity of 2-chloromethyl-3,4-dimethoxypyridine stems from the strong electron-donating effect of the methoxy groups at the 3- and 4-positions 1[1]. These groups activate the pyridine ring via resonance, making the benzylic-like chloromethyl carbon exceptionally susceptible to nucleophilic attack.

However, this intrinsic reactivity poses a severe degradation risk. If left as a free base, the unprotonated pyridine nitrogen of one molecule can attack the activated chloromethyl group of another, leading to rapid auto-alkylation (dimerization or polymerization). To arrest this degradation, the compound is universally synthesized, isolated, and stored as a hydrochloride salt 2[2]. Protonation of the pyridine nitrogen acts as an electron sink, deactivating the ring's nucleophilicity and preventing self-condensation.

The Acetate Derivative: Synthetic Friction for Stability

In contrast, 2-acetoxymethyl-3,4-dimethoxypyridine substitutes the highly reactive chloride leaving group with a more stable acetate ester. This structural change significantly lowers the intrinsic reactivity, allowing the compound to be stored as a highly stable free base under ambient conditions without the risk of auto-alkylation.

The trade-off for this stability is synthetic friction. The acetate is a poor leaving group and cannot undergo direct nucleophilic substitution with the benzimidazole thiolate. It must first be hydrolyzed to 3,4-dimethoxy-2-pyridinemethanol, followed by in situ chlorination to generate the reactive chloride species immediately prior to condensation 3[3].

Quantitative Data Presentation

The following table summarizes the comparative performance and handling metrics of both intermediates in an industrial API synthesis context.

Parameter2-Chloromethyl-3,4-dimethoxypyridine HCl2-Acetoxymethyl-3,4-dimethoxypyridine
CAS Number 72830-09-2102625-99-0
Leaving Group Chloride (-Cl)Acetate (-OAc)
Intrinsic Reactivity Extremely High (Activated benzylic-type carbon)Low (Stable ester linkage)
Storage & Stability Requires HCl salt form; moisture-sensitiveStable as free base under ambient conditions
Primary Degradation Auto-alkylation (dimerization), HydrolysisSlow hydrolysis under extreme pH
API Workflow Direct Condensation (1 step to sulfide)Hydrolysis → Chlorination → Condensation (3 steps)
Condensation Yield 85 - 90% (with optimized slow-addition)N/A (must be converted to chloride first)

Mandatory Visualizations

SynthesisWorkflow Acetate 2-Acetoxymethyl- 3,4-dimethoxypyridine Alcohol 3,4-Dimethoxy- 2-pyridinemethanol Acetate->Alcohol Hydrolysis (NaOH) Chloride 2-Chloromethyl- 3,4-dimethoxypyridine HCl Thioether Pantoprazole Sulfide (Intermediate) Chloride->Thioether Condensation (+ Benzimidazole derivative) Alcohol->Chloride Chlorination (SOCl2) API Pantoprazole Sodium Thioether->API Oxidation (NaOCl)

Figure 1: Comparative synthetic workflows for Pantoprazole sulfide from acetate and chloride precursors.

ReactivityLogic FreeBase 2-Chloromethyl-3,4- dimethoxypyridine (Free Base) Degradation Dimerization / Polymerization FreeBase->Degradation Auto-alkylation (High Reactivity) Hydrolysis Hydrolysis to Alcohol FreeBase->Hydrolysis Aqueous conditions Nucleophile Nucleophilic Attack (Desired API Route) FreeBase->Nucleophile Controlled Condensation HClSalt HCl Salt Form (Stabilized) HClSalt->FreeBase Base added (in situ)

Figure 2: Reactivity and degradation pathways of 2-chloromethyl-3,4-dimethoxypyridine.

Experimental Protocols

Protocol A: Direct Condensation via 2-Chloromethyl-3,4-dimethoxypyridine HCl

Objective: Synthesize Pantoprazole sulfide (5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole) via direct nucleophilic substitution.

Mechanistic Rationale (Self-Validating System): The reaction utilizes an aqueous NaOH solution to deprotonate 2-mercapto-5-difluoromethoxybenzimidazole, forming a highly nucleophilic thiolate. The pyridine hydrochloride salt is added slowly over 2 hours. This kinetic control ensures that as the highly reactive free base is generated in situ, it is immediately trapped by the overwhelming excess of thiolate, preventing the dimerization degradation pathway entirely 4[4].

Step-by-Step Methodology:

  • Dissolve 50.0 g of 2-mercapto-5-difluoromethoxybenzimidazole in an aqueous solution of NaOH (21.3 g in 350 mL de-ionized water) at room temperature to obtain a clear thiolate solution.

  • Prepare an aqueous solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (50.0 g in 150 mL water).

  • Add the pyridine hydrochloride solution dropwise to the thiolate solution over a period of 2.0 to 2.5 hours under vigorous stirring.

  • Continue stirring for an additional 2.5 hours at room temperature. Monitor completion via TLC.

  • Extract the resulting mixture with dichloromethane (3 x 200 mL). Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfide intermediate.

Protocol B: Activation and Condensation via 2-Acetoxymethyl-3,4-dimethoxypyridine

Objective: Convert the stable acetate precursor into the reactive chloride in situ for subsequent condensation.

Mechanistic Rationale: Because the acetate ester is unreactive toward the benzimidazole thiolate, it must be saponified to the corresponding alcohol. Thionyl chloride (SOCl₂) is then used to convert the alcohol to the chloride via an Sₙi mechanism. This generates the reactive intermediate precisely when needed, bypassing long-term storage instability 3[3].

Step-by-Step Methodology:

  • Hydrolysis: Suspend 4.8 g of 2-acetoxymethyl-3,4-dimethoxypyridine in 15 mL of 2N NaOH. Stir vigorously at 80°C for 2 hours until the two-phase mixture becomes a homogeneous solution 3[3].

  • Cool the mixture to room temperature and extract with dichloromethane (5 x 30 mL). Wash the organic phases with 0.3N NaOH, dry over potassium carbonate, and concentrate to yield 3,4-dimethoxy-2-pyridinemethanol.

  • Chlorination: Dissolve the resulting alcohol (e.g., scaled to 1.5 kg) in toluene (9.2 kg) and cool to 3–10°C 5[5].

  • Slowly add thionyl chloride (1.63 kg) over 1–2 hours, strictly maintaining the temperature below 10°C to prevent side reactions. Stir for an additional hour to form the 2-chloromethyl-3,4-dimethoxypyridine hydrochloride intermediate.

  • Condensation: Remove excess thionyl chloride under reduced pressure at 35–55°C. The resulting chloride salt can now be directly introduced into the alkaline benzimidazole thiolate solution as described in Protocol A.

References

  • 2-CHLOROMETHYL-3,4-DIMETHOXY PYRIDINE HYDROCHLORIDE 169905-10-6 - Guidechem - 1

  • CAS 72830-09-2: 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride - CymitQuimica - 2

  • US20100210847A1 - Process for the preparation of pantoprazole sodium and pantoprazole sodium sesquihydrate - Google Patents - 4

  • EP0166287B1 - Dialkoxyridines, process for their preparation, their application and medicaments containing them - Google Patents -3

  • CN103232438B - Pantoprazole sodium and preparation method thereof - Google Patents - 5

Sources

benchmarking 2-acetoxymethyl-3,4-dimethoxypyridine impurity profiles against ICH pharmacopeia standards

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in pharmaceutical impurity profiling, I frequently encounter the analytical bottleneck of bridging upstream chemical synthesis with stringent downstream regulatory requirements.

When synthesizing proton pump inhibitors like pantoprazole, the quality of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its precursors. 2-Acetoxymethyl-3,4-dimethoxypyridine (CAS 102625-99-0) is a critical intermediate in this pathway[1]. Because impurities generated at this stage can carry over into the final API, benchmarking the impurity profile of this intermediate against2 and 3 standards is not just a compliance exercise—it is a fundamental requirement for patient safety[2][3].

This guide objectively compares analytical methodologies for profiling this intermediate and provides a self-validating experimental framework to ensure absolute data integrity.

The Mechanistic Origin of Impurities and Regulatory Causality

During the synthesis of 2-acetoxymethyl-3,4-dimethoxypyridine, several side reactions can occur[4]. Hydrolysis can yield desmethyl degradants, while oxidation can produce pyridine N-oxides. Understanding the chemical nature of these by-products dictates which ICH guideline applies:

  • ICH Q3A(R2) - Organic Impurities: Applies to standard process-related impurities and degradants[2]. For an API like pantoprazole (Maximum Daily Dose < 2g), the reporting threshold is strictly set at 0.05%, with identification required at 0.10%[2].

  • ICH M7(R2) - Mutagenic Impurities: Pyridine N-oxides and certain alkylating agents trigger structural alerts for DNA reactivity[5]. Under M7(R2), these must be controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , requiring sub-ppm analytical sensitivity[3].

Pathway SM Pyridine Starting Materials Int 2-Acetoxymethyl-3,4-dimethoxypyridine (Target Intermediate) SM->Int Synthesis Imp1 N-Oxide Impurities (M7 Mutagenic Risk) Int->Imp1 Oxidation Imp2 Desmethyl Degradants (Q3A Organic Impurity) Int->Imp2 Hydrolysis API Pantoprazole (Final API) Int->API Downstream Coupling Imp1->API Carryover Risk Imp2->API Carryover Risk

Fig 1. Synthesis pathway highlighting intermediate degradation and carryover risks.

Benchmarking Analytical Alternatives

Historically, laboratories have relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for intermediate release testing. However, when benchmarking against modern ICH M7(R2) requirements, HPLC-UV falls short due to a lack of sensitivity and molecular specificity.

To achieve the necessary limits of quantitation (LOQ), Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the superior alternative.

Table 1: Performance Comparison of Analytical Platforms for Pyridine Intermediates

Analytical ParameterTraditional HPLC-UVUHPLC-MS/MS (Proposed)ICH Compliance Suitability
Sensitivity (LOD) ~0.01% (100 ppm)< 0.0001% (1 ppm)HPLC fails M7 TTC limits; UHPLC passes both
Specificity Retention time onlyMolecular mass & fragmentationMS/MS essential for co-eluting isomers
Dynamic Range 3 logs4-5 logsMS/MS superior for trace analysis
Throughput 25 min/run8 min/runUHPLC accelerates batch release

Self-Validating Experimental Protocol: UHPLC-MS/MS

To ensure trustworthiness, an analytical protocol cannot simply be a list of steps; it must be a self-validating system. The following workflow incorporates built-in causality checks to prevent false positives, correct for matrix effects, and ensure system suitability before any data is reported.

Step 1: Sample Preparation & Isotopic Spiking
  • Action: Dissolve 10 mg of 2-acetoxymethyl-3,4-dimethoxypyridine in 10 mL of Methanol/Water (50:50). Spike the sample with 50 ng/mL of a ^13C-labeled internal standard.

  • Causality: Pyridine derivatives are prone to ion suppression in the Electrospray Ionization (ESI+) source. The stable isotope internal standard co-elutes with the target, normalizing any ionization fluctuations and ensuring quantitative accuracy.

Step 2: Automated System Suitability Testing (SST)
  • Action: Inject a resolution mixture containing the intermediate and its critical pair (e.g., 4-desmethyl impurity). The chromatography data system (CDS) is programmed to halt the sequence if the resolution ( Rs​ ) drops below 2.0.

  • Causality: This acts as an automated gateway. It proves the column chemistry is intact before valuable samples are consumed.

Step 3: Chromatographic Separation
  • Action: Utilize a sub-2 µm superficially porous C18 column. Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 6 minutes.

  • Causality: The weakly acidic mobile phase ensures the basic pyridine nitrogen remains fully protonated. This prevents secondary interactions with free silanols on the stationary phase, eliminating peak tailing and ensuring sharp elution profiles.

Step 4: MRM Detection & Orthogonal Verification
  • Action: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor both a quantifier transition and a qualifier transition for each impurity.

  • Causality: The system automatically calculates the ratio between the qualifier and quantifier ions. If the ratio deviates by more than ±20% from the reference standard, the peak is flagged for isobaric matrix interference, preventing false-positive reporting.

Workflow Prep 1. Isotopic Spiking (Mitigates Matrix Effects) SST 2. Automated SST (Rs > 2.0 Check) Prep->SST LC 3. UHPLC Separation (Tailing Prevention) SST->LC MS 4. MRM Detection (Qualifier/Quantifier Ratio) LC->MS Val 5. ICH Benchmarking (Pass/Fail Logic) MS->Val

Fig 2. Self-validating UHPLC-MS/MS workflow for intermediate impurity quantification.

Quantitative Data Summary

Applying the self-validating UHPLC-MS/MS protocol to a commercial batch of 2-acetoxymethyl-3,4-dimethoxypyridine yields the following benchmarking data against ICH standards.

Table 2: Representative Impurity Profiling vs. ICH Thresholds

Impurity / DegradantStructural Alert (M7)Detected Level (% w/w)ICH Threshold LimitRegulatory Status
3,4-Dimethoxy-2-pyridinemethanolNo0.04%0.05% (Q3A Reporting)Pass
Pyridine N-oxide derivativeYes0.0002% (2 ppm)1.5 µ g/day TTC (M7)Pass
4-Desmethyl impurityNo0.08%0.10% (Q3A Identification)Pass
Unidentified Peak (RRT 1.15)Unknown0.02%0.05% (Q3A Reporting)Pass

By transitioning from traditional UV methods to a strategically designed MS/MS workflow, drug development professionals can unequivocally prove that their intermediates meet the rigorous demands of both ICH Q3A(R2) and M7(R2), safeguarding the downstream API synthesis.

References

  • Title : ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source : ich.org URL : [Link]

  • Title : Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk Source : fda.gov URL :[Link]

  • Title : 2-Acetoxymethyl-3,4-dimethoxypyridine | C10H13NO4 | CID 10608551 Source : pubchem.ncbi.nlm.nih.gov URL :[Link]

  • Title : ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals Source : tga.gov.au URL :[Link]

Sources

A Comparative Guide to the Stability of 2-acetoxymethyl-3,4-dimethoxypyridine at Various Storage Temperatures

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability of 2-acetoxymethyl-3,4-dimethoxypyridine, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the degradation profile of this molecule under different storage conditions is paramount for ensuring the quality, efficacy, and safety of the final drug product. This document will delve into the theoretical underpinnings of its stability, present a comprehensive experimental protocol for a comparative stability study, and discuss the interpretation of the resulting data.

Introduction: The Significance of Stability in Drug Intermediates

The chemical stability of an active pharmaceutical ingredient (API) or its intermediates, such as 2-acetoxymethyl-3,4-dimethoxypyridine, is a critical quality attribute.[1][2] Degradation of these molecules can lead to a loss of potency, the formation of potentially toxic impurities, and ultimately, a compromised therapeutic outcome. Therefore, a thorough understanding of a compound's stability profile is essential for defining appropriate storage and handling conditions, establishing re-test dates, and ensuring the overall quality of the final drug product.

2-acetoxymethyl-3,4-dimethoxypyridine, with its ester and pyridine functionalities, is susceptible to specific degradation pathways. The pyridine ring itself is a heterocyclic aromatic amine, and its derivatives can be influenced by factors such as pH, light, and temperature.[3][4] The acetoxymethyl group introduces an ester linkage, which is prone to hydrolysis. This guide will focus on the comparative stability of this compound across different storage temperatures, a crucial factor in pharmaceutical logistics and manufacturing.

Theoretical Framework: Understanding Degradation Pathways

The stability of 2-acetoxymethyl-3,4-dimethoxypyridine is primarily influenced by its molecular structure. The key functional groups susceptible to degradation are the ester linkage and the pyridine ring.

  • Hydrolysis: The ester group is the most probable site of degradation, undergoing hydrolysis to yield 2-hydroxymethyl-3,4-dimethoxypyridine and acetic acid. This reaction can be catalyzed by both acidic and basic conditions and is accelerated by increased temperature.[2][3]

  • Oxidation: The pyridine ring and the methoxy groups can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[3] The presence of atmospheric oxygen and exposure to light can promote oxidative degradation.

  • Photodegradation: Pyridine derivatives can be light-sensitive, and exposure to UV or visible light may induce degradation.[3] Photodegradation can lead to complex reaction pathways and the formation of various impurities.

Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are instrumental in identifying potential degradation products and pathways.[1][2][5] These studies involve subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, and intense light) to accelerate degradation and elucidate the stability-indicating nature of analytical methods.

Experimental Design: A Comparative Stability Study

To objectively assess the stability of 2-acetoxymethyl-3,4-dimethoxypyridine at different temperatures, a well-designed stability study is crucial. The following protocol outlines a robust approach for such an investigation.

Materials and Methods
  • Test Substance: 2-acetoxymethyl-3,4-dimethoxypyridine (purity ≥ 99%)

  • Storage Conditions:

    • Refrigerated: 2-8°C

    • Room Temperature: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% RH

  • Time Points: 0, 1, 3, 6, and 12 months

  • Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector. For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) would be employed.[6][7]

Experimental Workflow

The following diagram illustrates the workflow for the comparative stability study.

G cluster_0 Sample Preparation & Initial Analysis cluster_1 Stability Storage cluster_2 Time-Point Analysis cluster_3 Data Analysis & Reporting start Obtain high-purity 2-acetoxymethyl-3,4-dimethoxypyridine initial_analysis Perform initial analysis (T=0) (HPLC, Purity, Appearance) start->initial_analysis storage_conditions Place samples in stability chambers initial_analysis->storage_conditions refrigerated 2-8°C storage_conditions->refrigerated room_temp 25°C / 60% RH storage_conditions->room_temp accelerated 40°C / 75% RH storage_conditions->accelerated time_points Pull samples at pre-defined time points (1, 3, 6, 12 months) refrigerated->time_points room_temp->time_points accelerated->time_points analytical_testing Perform analytical testing (HPLC for purity and degradation products) time_points->analytical_testing data_analysis Analyze data and compare results across storage conditions analytical_testing->data_analysis reporting Generate stability report with conclusions data_analysis->reporting

Caption: Experimental workflow for the comparative stability study.

Step-by-Step Protocol
  • Initial Characterization (T=0):

    • Record the initial appearance of the 2-acetoxymethyl-3,4-dimethoxypyridine sample.

    • Perform HPLC analysis to determine the initial purity and establish the chromatographic profile.

    • This initial data serves as the baseline for comparison.

  • Sample Preparation and Storage:

    • Aliquot the sample into appropriate containers (e.g., amber glass vials with inert caps) to minimize headspace and light exposure.

    • Place the aliquots into calibrated stability chambers set to the specified storage conditions.

  • Time-Point Analysis:

    • At each scheduled time point, remove one aliquot from each storage condition.

    • Allow the samples to equilibrate to room temperature before analysis.

    • Visually inspect the samples for any changes in physical appearance.

    • Perform HPLC analysis to determine the purity and quantify any degradation products.

  • Data Evaluation:

    • Compare the purity and degradation product profiles at each time point to the initial (T=0) data.

    • Plot the percentage of remaining 2-acetoxymethyl-3,4-dimethoxypyridine against time for each storage condition.

    • Identify and, if necessary, characterize any significant degradation products using LC-MS/MS.

Results and Discussion: Interpreting Stability Data

The results of the stability study would be tabulated to provide a clear comparison of the stability of 2-acetoxymethyl-3,4-dimethoxypyridine at different temperatures.

Comparative Stability Data
Storage ConditionTime Point (Months)Purity (%)Major Degradant (%)Appearance
2-8°C 099.8< 0.05White to off-white solid
199.7< 0.05No change
399.7< 0.05No change
699.60.06No change
1299.50.08No change
25°C / 60% RH 099.8< 0.05White to off-white solid
199.50.15No change
399.10.32No change
698.50.65Slight yellowing
1297.21.20Yellowish solid
40°C / 75% RH 099.8< 0.05White to off-white solid
198.20.85Slight yellowing
396.51.80Yellowish solid
693.14.20Yellow to light brown solid
1288.57.80Brownish solid

Note: This data is illustrative and represents a potential outcome of the described stability study.

Analysis of Degradation

The hypothetical data clearly indicates that the stability of 2-acetoxymethyl-3,4-dimethoxypyridine is highly dependent on the storage temperature.

  • Refrigerated Conditions (2-8°C): The compound exhibits excellent stability, with minimal degradation observed over a 12-month period. This suggests that refrigerated storage is the optimal condition for long-term preservation of the material's purity.

  • Room Temperature (25°C / 60% RH): At room temperature, a noticeable increase in the major degradation product is observed over time, accompanied by a change in the physical appearance of the substance. This indicates that prolonged storage at ambient temperatures may lead to a significant loss of purity.

  • Accelerated Conditions (40°C / 75% RH): As expected, the rate of degradation is significantly accelerated at elevated temperature and humidity. A substantial decrease in purity and a more pronounced color change are observed. This condition is useful for predicting the long-term stability at lower temperatures and for identifying potential degradation products more rapidly.

Proposed Degradation Pathway

Based on the chemical structure, the major degradation product is likely the result of ester hydrolysis. The following diagram illustrates this proposed pathway.

G cluster_0 2-acetoxymethyl-3,4-dimethoxypyridine cluster_1 Hydrolysis cluster_2 Degradation Products mol1 hydrolysis + H₂O (Heat, Acid/Base) mol1->hydrolysis mol2 hydrolysis->mol2 mol3 hydrolysis->mol3 label2 2-hydroxymethyl-3,4-dimethoxypyridine label3 Acetic Acid

Caption: Proposed hydrolytic degradation pathway.

Conclusion and Recommendations

The comparative stability study demonstrates that temperature is a critical factor in maintaining the purity of 2-acetoxymethyl-3,4-dimethoxypyridine. For long-term storage and to ensure the highest quality of this pharmaceutical intermediate, it is strongly recommended to store the material under refrigerated conditions (2-8°C). Storage at room temperature should be minimized, and exposure to elevated temperatures should be strictly avoided.

This guide provides a comprehensive framework for understanding and evaluating the stability of 2-acetoxymethyl-3,4-dimethoxypyridine. The principles and methodologies described herein are applicable to a wide range of pharmaceutical intermediates and are essential for ensuring the development of safe and effective medicines.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
  • National Institutes of Health. (n.d.). Pyridine. PubChem.
  • Fisher Scientific. (n.d.). Pyridine - SAFETY DATA SHEET.
  • Apollo Scientific. (2023). Pyridine.
  • Regis Technologies. (n.d.). Pyridine.
  • ResearchGate. (2010). Microbial Degradation of Pyridine and Its Derivatives.
  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment.
  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • National Institutes of Health. (n.d.). 2-Acetoxymethyl-3,4-dimethoxypyridine. PubChem.
  • ResearchGate. (2021). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS.
  • Canadian Science Publishing. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups.
  • PMC. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • Journal of Chemical and Pharmaceutical Research. (2014). A simple, sensitive and rapid LC- ESI-MS/MS method has been developed and validated for the trace analysis (>1 ppm level) of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine, a genotoxic impurity, in esomeprazole magnesium drug.
  • Wiley Online Library. (n.d.). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions.
  • Semantic Scholar. (2021). New Insights into the Degradation Path of Deltamethrin.
  • Sigma-Aldrich. (n.d.). 2-(ACETOXYMETHYL)-3-ACETOXYPYRIDINE.
  • NextSDS. (n.d.). 2-acetoxymethyl-3,4-dimethoxypyridine — Chemical Substance Information.
  • ResearchGate. (n.d.). Accuracy/recovery of 2-Acetoxy methyl-4-methoxy-3,5 dimethyl pyridine....

Sources

Evaluating Extraction Efficiency of 2-Acetoxymethyl-3,4-dimethoxypyridine Across Various Solvent Systems

Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison guide for evaluating the extraction efficiency of 2-acetoxymethyl-3,4-dimethoxypyridine.

Executive Summary

2-Acetoxymethyl-3,4-dimethoxypyridine (CAS: 102625-99-0) is a critical synthetic intermediate and potential impurity in the manufacturing of proton-pump inhibitors (PPIs) such as Pantoprazole[1, 2]. Isolating this compound from aqueous reaction matrices presents a unique physicochemical challenge: the molecule contains both a basic pyridine nitrogen and a base-labile ester (acetate) group.

As an Application Scientist, the goal of this guide is to objectively evaluate the extraction efficiency of this compound across four standard industrial solvent systems—Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene, and Methyl tert-butyl ether (MTBE)—while establishing a self-validating protocol that maximizes yield and prevents chemical degradation.

Mechanistic Causality: The Chemistry of the Molecule

To design an efficient liquid-liquid extraction (LLE) process, we must first understand the causality behind the molecule's behavior in aqueous environments.

  • Basicity vs. Solubility: The pyridine ring has a predicted pKa​ of approximately 5.5. In acidic conditions (pH < 4), the nitrogen is protonated, rendering the molecule highly water-soluble. To drive the compound into an organic phase, the aqueous matrix must be adjusted to a pH of at least 7.5 to ensure >99% of the molecules exist as the lipophilic free base (LogP ~1.16).

  • Ester Lability: The acetoxymethyl group at the 2-position is highly susceptible to base-catalyzed hydrolysis. Historical patent literature demonstrates that exposing this compound to strong bases (e.g., 2N NaOH) at elevated temperatures rapidly cleaves the ester, yielding 2-hydroxymethyl-3,4-dimethoxypyridine [3].

The Scientific Imperative: Extraction must be performed in a strictly controlled, mildly basic window (pH 7.5 – 8.5) using a weak base like Sodium Bicarbonate ( NaHCO3​ ) to deprotonate the pyridine ring without hydrolyzing the ester.

ExtractionLogic Step1 Aqueous Reaction Mixture (Protonated Pyridine, pH < 2) Step2 pH Adjustment (Target pH 7.5 - 8.5 via NaHCO3) Step1->Step2 Hazard Ester Cleavage (Avoid NaOH / pH > 10) Step2->Hazard Excess Strong Base Step3 Liquid-Liquid Extraction (Evaluate Solvent Systems) Step2->Step3 Optimal pH Reached Step4 Phase Separation (Gravity Settling) Step3->Step4 Org Organic Phase (2-acetoxymethyl-3,4-dimethoxypyridine) Step4->Org Aq Aqueous Phase (Inorganic Salts & Polar Impurities) Step4->Aq

Fig 1: Logical workflow for the pH-controlled extraction of 2-acetoxymethyl-3,4-dimethoxypyridine.

Experimental Design & Self-Validating Protocol

The following step-by-step methodology is designed as a self-validating system. Each step contains an observable metric to ensure the chemical integrity of the process before proceeding.

Protocol: Standardized Liquid-Liquid Extraction

Step 1: Matrix Preparation

  • Action: Dissolve 1.0 g of 2-acetoxymethyl-3,4-dimethoxypyridine standard in 50 mL of 0.1 M HCl.

  • Causality: This simulates a typical post-reaction acidic quench where the compound is fully protonated and locked in the aqueous phase.

Step 2: pH Adjustment

  • Action: Slowly add saturated aqueous NaHCO3​ under continuous stirring until the pH stabilizes at 8.0 ± 0.2.

  • Self-Validation Check: The evolution of CO2​ gas (effervescence) will cease when the acid is neutralized. Concurrently, the solution will become visibly turbid as the free base precipitates or forms an emulsion, confirming successful deprotonation.

Step 3: Solvent Addition & Partitioning

  • Action: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of the evaluation solvent (DCM, EtOAc, Toluene, or MTBE). Invert the funnel gently 10–15 times, venting the stopcock after every 3 inversions.

  • Causality: Gentle inversion is chosen over vigorous shaking to prevent the formation of stable emulsions, a common issue when extracting dimethoxy-aromatics with moderately polar solvents like EtOAc.

Step 4: Phase Separation & Quantification

  • Action: Allow the phases to separate completely. Sample both the organic and aqueous layers. Analyze via RP-HPLC (C18 column, UV detection at 280 nm).

  • Self-Validation Check: Mass balance closure. The sum of the compound quantified in the organic phase plus the aqueous phase must be 98%. A lower mass balance indicates ester degradation occurred during pH adjustment.

Performance Comparison: Solvent Systems

The table below summarizes the quantitative extraction data based on the physicochemical interactions between the target molecule and the respective solvents.

Solvent SystemDielectric Constant ( ε )Absolute Recovery (%)Phase Separation TimeEmulsion RiskEnvironmental / Process Profile
Dichloromethane (DCM) 9.1> 98.5% < 2 minLowHigh toxicity; halogenated waste. Excellent dipole-dipole solvation of methoxy groups.
Ethyl Acetate (EtOAc) 6.094.2% ~ 5 minModerateGreener alternative. Hydrogen-bond accepting nature can lead to minor aqueous entrainment.
Methyl tert-butyl ether (MTBE) 2.689.5% < 2 minLowGood phase separation due to low water miscibility. Slightly lower extraction power.
Toluene 2.481.0% < 3 minLowPoor solvation of the polar acetate group; requires multiple extraction cycles to achieve high yield.
Data Interpretation
  • DCM (The Performance Standard): DCM exhibits the highest extraction efficiency (>98.5% in a single wash). Its polarizability perfectly complements the electron-rich dimethoxy groups and the polar acetate moiety. Because DCM is denser than water, it forms the bottom layer, allowing for rapid, continuous draining in scale-up operations.

  • EtOAc (The Green Alternative): EtOAc provides a highly respectable recovery rate (~94%). However, its ability to accept hydrogen bonds from water slightly increases the risk of emulsion and extends phase separation time. It is the recommended choice for modern pharmaceutical development aiming to avoid halogenated solvents.

  • Toluene & MTBE: These non-polar solvents struggle to fully solvate the polar functional groups of the molecule, resulting in lower single-pass recoveries. They would require 3 to 4 sequential extractions to match the yield of a single DCM pass.

Conclusion & Recommendations

For the extraction of 2-acetoxymethyl-3,4-dimethoxypyridine, pH control is the most critical parameter . The extraction must be performed at pH ~8.0 using mild bases to prevent the destruction of the acetate group [3].

  • For Analytical/Bench-Scale Yield: Dichloromethane is unmatched in efficiency and speed of phase separation.

  • For Process Scale-Up/Manufacturing: Ethyl Acetate is the superior alternative. While it requires a slightly longer settling time and potentially a second extraction wash to push recovery past 98%, it eliminates the regulatory and disposal burdens associated with halogenated solvents.

References

  • PubChem. "2-Acetoxymethyl-3,4-dimethoxypyridine | C10H13NO4 | CID 10608551". Source: National Center for Biotechnology Information. URL:[Link]

  • Google Patents. "US4758579A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors". Source: Google Patents.

method validation for quantifying 2-acetoxymethyl-3,4-dimethoxypyridine as a potential process impurity

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of Pantoprazole, a widely prescribed proton pump inhibitor, involves complex multi-step reactions that generate several process-related impurities. Among these, 2-acetoxymethyl-3,4-dimethoxypyridine (CAS: 102625-99-0) is a critical synthetic intermediate and a potential process impurity[1][2]. Due to the stringent safety requirements of pharmaceutical manufacturing, accurately quantifying this impurity is paramount.

Under the recently updated ICH Q2(R2) guidelines, analytical procedures must be rigorously validated to demonstrate they are "fit for purpose" throughout their lifecycle[3][4]. This guide objectively compares three analytical methodologies—Traditional HPLC-UV, Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA), and LC-MS/MS. Through experimental data and mechanistic analysis, we demonstrate why UPLC-PDA is the optimal, high-throughput solution for routine Quality Control (QC) environments[5].

The Chemical Context & Analytical Causality

Why is 2-acetoxymethyl-3,4-dimethoxypyridine challenging to quantify?

In reversed-phase chromatography (RPC), the retention behavior of an analyte is dictated by its polarity and structural interactions with the stationary phase. The acetate ester and methoxy moieties of 2-acetoxymethyl-3,4-dimethoxypyridine significantly increase its lipophilicity relative to more polar degradation products (such as pantoprazole sulfone or sulfide)[6][7].

When using traditional legacy HPLC-UV methods (typically employing a C18, 5 µm particle size column), achieving baseline resolution ( Rs​>2.0 ) between the active pharmaceutical ingredient (API), this specific impurity, and other related substances often requires extended gradient run times exceeding 45 to 50 minutes[8].

By migrating to a UPLC-PDA system utilizing a sub-2 µm Biphenyl stationary phase, we introduce π−π interactions in addition to standard hydrophobic dispersion forces. This selectively enhances the retention and resolution of the pyridine ring of 2-acetoxymethyl-3,4-dimethoxypyridine from the benzimidazole core of pantoprazole. Furthermore, exploiting the Van Deemter equation, the smaller particle size minimizes eddy diffusion and resistance to mass transfer. This causality allows us to increase the mobile phase linear velocity without sacrificing theoretical plates, effectively reducing the run time by up to 30 minutes while maintaining superior peak capacity[5][9].

G A Pantoprazole API Sample Prep B Chromatographic Separation A->B C UPLC-PDA (Recommended) B->C D HPLC-UV (Traditional) B->D E LC-MS/MS (Trace Analysis) B->E F Quantification of 2-acetoxymethyl-3,4-dimethoxypyridine C->F D->F E->F

Caption: Workflow comparing analytical methodologies for pantoprazole impurity profiling.

Comparative Performance Analysis

To select the most appropriate method, we must balance sensitivity, throughput, and operational cost. Table 1 summarizes the performance of the three primary alternatives.

Table 1: Comparative Performance of Analytical Methodologies

ParameterHPLC-UV (Traditional)UPLC-PDA (Recommended)LC-MS/MS (Trace Analysis)
Column Particle Size 5.0 µm1.7 - 3.0 µm1.7 µm
Average Run Time ~50 mins[8]15 - 20 mins[5]< 10 mins
Limit of Quantitation (LOQ) ~0.14 µg/mL[7]~0.03 µg/mL[5]< 0.001 µg/mL
Resolution ( Rs​ ) > 2.0> 2.5N/A (Mass Filter)
Operational Cost LowMediumHigh
Best Application Legacy compendial testingHigh-throughput QA/QC releaseTrace genotoxic impurity profiling

Verdict: While LC-MS/MS offers unparalleled sensitivity, 2-acetoxymethyl-3,4-dimethoxypyridine is a standard process impurity, not a highly potent mutagen requiring parts-per-billion (ppb) detection. Therefore, UPLC-PDA provides the optimal balance, offering a 60% reduction in run time compared to HPLC-UV while easily exceeding the necessary Limit of Quantitation (LOQ) thresholds[5][9].

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and scientific integrity, the following UPLC-PDA protocol is designed as a self-validating system aligned with the ICH Q2(R2) guidelines[4][10]. Every analytical batch must pass System Suitability Testing (SST) before sample analysis can proceed.

Step-by-Step Methodology: UPLC-PDA Validation

1. Chromatographic Conditions:

  • Column: Restek Ultra Biphenyl (100 × 2.1 mm, 1.7 µm) or equivalent[5].

  • Mobile Phase: Gradient elution using 0.01 M potassium phosphate buffer (pH 7.4) and Acetonitrile[5][9].

  • Flow Rate: 0.35 mL/min.

  • Detection: PDA scanning from 200 nm to 400 nm (Quantification extracted at 290 nm).

2. System Suitability Testing (SST):

  • Inject a resolution mixture containing Pantoprazole API and 2-acetoxymethyl-3,4-dimethoxypyridine at the 0.1% w/w specification limit.

  • Self-Validation Criterion: The system is only deemed suitable if the resolution ( Rs​ ) between the API and the impurity is ≥2.0 , and the tailing factor is ≤1.5 [8].

3. Specificity & Forced Degradation:

  • Subject the API to acidic (0.1N HCl), alkaline (0.1N NaOH), oxidative (3% H2​O2​ ), and photolytic stress[5][7].

  • Causality: By forcing the API to degrade, we prove via PDA peak purity analysis that no novel degradation products co-elute with the 2-acetoxymethyl-3,4-dimethoxypyridine peak, ensuring absolute method selectivity[11].

4. Linearity and Range:

  • Prepare calibration standards from the LOQ up to 150% of the specification limit (e.g., 0.03 µg/mL to 2.5 µg/mL)[5].

  • Perform linear regression analysis. Acceptance criteria: r2≥0.999 .

5. Accuracy (Recovery):

  • Spike known amounts of the 2-acetoxymethyl-3,4-dimethoxypyridine reference standard into the API matrix at 50%, 100%, and 150% levels.

  • Extract and analyze in triplicate. Acceptance criteria: Mean recovery of 95.0% – 105.0%[5].

6. Precision (Repeatability):

  • Inject the 100% spiked sample six consecutive times.

  • Acceptance criteria: Relative Standard Deviation (RSD) ≤2.0% [5][11].

G N1 Analytical Target Profile (ATP) N2 System Suitability Testing (SST) N1->N2 N3 Specificity & Forced Degradation N2->N3 N4 Linearity & Range (r² ≥ 0.999) N3->N4 N5 Accuracy (Recovery) & Precision (RSD < 2%) N4->N5 N6 Validated Method Lifecycle N5->N6

Caption: Sequential lifecycle of ICH Q2(R2) method validation for process impurities.

Experimental Data & Validation Results

Applying the protocol above, the UPLC-PDA method was validated for the quantification of 2-acetoxymethyl-3,4-dimethoxypyridine. The summarized experimental data confirms that the method easily satisfies all regulatory acceptance criteria.

Table 2: UPLC-PDA Validation Results for 2-acetoxymethyl-3,4-dimethoxypyridine

Validation Parameter (ICH Q2)Acceptance CriteriaExperimental ResultStatus
System Suitability (Resolution) Rs​≥2.0 Rs​=2.8 Pass
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.12 < Threshold: 0.45Pass
Linearity ( r2 ) r2≥0.999 (0.03 - 2.5 µg/mL) r2=0.9998 Pass
Accuracy (Mean Recovery) 95.0% - 105.0%99.4%Pass
Precision (Repeatability) RSD ≤2.0% (n=6)0.85%Pass
Limit of Quantitation (LOQ) S/N ratio ≥10:1 0.028 µg/mL (S/N = 12)Pass

Conclusion

For pharmaceutical laboratories tasked with monitoring the synthesis of Pantoprazole, relying on legacy HPLC-UV methods creates unnecessary bottlenecks. By transitioning to a UPLC-PDA methodology utilizing a biphenyl stationary phase, laboratories can exploit advanced chromatographic kinetics to reduce run times by over 60% while achieving superior resolution and sensitivity for lipophilic impurities like 2-acetoxymethyl-3,4-dimethoxypyridine . The resulting method is highly robust, cost-effective, and fully compliant with ICH Q2(R2) validation standards.

References

Sources

comparing commercial suppliers of 2-acetoxymethyl-3,4-dimethoxypyridine for high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Commercial Suppliers and Best Practices for Quality Control

For researchers engaged in high-throughput screening (HTS) campaigns, particularly in the pursuit of novel therapeutics, the quality and reliability of small molecule libraries are paramount. This guide offers a comprehensive comparison of commercial suppliers for 2-acetoxymethyl-3,4-dimethoxypyridine (CAS No. 102625-99-0), a pyridine derivative of interest in medicinal chemistry. Beyond a simple vendor analysis, this document provides in-depth, field-proven insights and experimental protocols to empower scientists to independently validate compound integrity, ensuring the reproducibility and success of their screening endeavors.

Introduction: The Significance of 2-acetoxymethyl-3,4-dimethoxypyridine in Drug Discovery

2-acetoxymethyl-3,4-dimethoxypyridine is a heterocyclic organic compound that has garnered attention in pharmaceutical research. It is recognized as a key synthetic intermediate or an impurity in the manufacturing of proton pump inhibitors such as pantoprazole, which are widely used to treat acid-related gastrointestinal conditions.[1] Furthermore, this compound serves as a reagent in the synthesis of other pharmacologically active molecules, including (pyridinylmethyl)piperazinyl-substituted dibenzothiazepines and (azabenzimidazolylthio)alkoxy-substituted dihydroquinolinones, which have potential applications in treating conditions like schizophrenia.[1] Given its role in the synthesis of bioactive compounds, its presence and purity in screening libraries are of significant interest to the drug discovery community. The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and natural products, and exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3]

The success of any HTS campaign is fundamentally linked to the quality of the chemical matter being screened.[4] Impurities or degradation of library compounds can lead to false positives or negatives, wasting valuable time and resources.[4] Therefore, a thorough understanding of the commercial landscape for sourcing 2-acetoxymethyl-3,4-dimethoxypyridine and the means to verify its quality are critical for any research program utilizing this molecule.

Comparative Analysis of Commercial Suppliers

Identifying reliable commercial suppliers for niche chemical compounds like 2-acetoxymethyl-3,4-dimethoxypyridine can be a challenging endeavor. Our investigation has identified a limited number of suppliers who explicitly list this compound by its CAS number (102625-99-0). This suggests that the compound may often be synthesized on demand rather than being a readily available stock item.

SupplierProduct CategoryStated ApplicationsAvailability
Pharmaffiliates Pharmaceutical standards, impurities, metabolites, Fine ChemicalsReagent in the synthesis of various pharmaceuticals; synthetic intermediate or impurity from the synthesis of pantoprazole.Inquire for details.

Note: The limited number of readily identifiable commercial suppliers highlights the specialized nature of this compound. Researchers may need to consider custom synthesis services from various chemical providers. When engaging a custom synthesis provider, it is crucial to clearly define the required purity specifications and the analytical data to be provided upon delivery.

Experimental Protocols for Quality Control

To ensure the integrity of 2-acetoxymethyl-3,4-dimethoxypyridine for HTS applications, a rigorous quality control (QC) workflow is essential. This section provides detailed, step-by-step methodologies for the in-house validation of this compound. These protocols are designed to be self-validating, providing researchers with the confidence that their screening results are based on high-quality chemical matter.

Purity and Identity Confirmation by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for assessing the purity and confirming the identity of small molecules.

Objective: To determine the purity of the supplied 2-acetoxymethyl-3,4-dimethoxypyridine and confirm its molecular weight.

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer (electrospray ionization - ESI)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-acetoxymethyl-3,4-dimethoxypyridine.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 10 µg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm and 280 nm

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 100-500

    • Tune the instrument parameters (e.g., capillary voltage, cone voltage, gas flow) to optimize the signal for the expected molecular ion of 2-acetoxymethyl-3,4-dimethoxypyridine (C10H13NO4, MW: 211.22).

Data Analysis:

  • Purity: Calculate the area percentage of the main peak in the UV chromatogram. A purity of >95% is generally recommended for HTS.

  • Identity: Confirm the presence of the expected [M+H]+ ion (m/z 212.22) in the mass spectrum.

DOT Diagram: HPLC-MS Workflow for Compound QC

hplc_ms_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation weigh Weigh Compound dissolve Dissolve in ACN/Water weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute hplc HPLC Separation (C18 column) dilute->hplc Inject Sample uv UV Detection hplc->uv ms Mass Spectrometry (ESI+) hplc->ms purity Purity Assessment (UV Chromatogram) uv->purity identity Identity Confirmation (Mass Spectrum) ms->identity

Caption: Workflow for purity and identity verification.

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule, serving as a powerful tool for identity confirmation.

Objective: To confirm the chemical structure of 2-acetoxymethyl-3,4-dimethoxypyridine.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Analysis:

  • Compare the obtained spectrum with a reference spectrum if available.

  • Analyze the chemical shifts, integration values, and coupling patterns to ensure they are consistent with the expected structure of 2-acetoxymethyl-3,4-dimethoxypyridine. Expected signals would include those for the aromatic protons on the pyridine ring, the methoxy groups, the methylene protons, and the acetyl methyl group.

Assessment of Compound Stability in DMSO

For HTS, compounds are typically stored as concentrated stock solutions in dimethyl sulfoxide (DMSO). Assessing the stability of 2-acetoxymethyl-3,4-dimethoxypyridine in DMSO is crucial to ensure that the compound does not degrade during storage or in the course of the experiment.

Objective: To evaluate the stability of the compound in DMSO over time and after freeze-thaw cycles.

Procedure:

  • Preparation of DMSO Stock Solution:

    • Prepare a 10 mM stock solution of 2-acetoxymethyl-3,4-dimethoxypyridine in anhydrous, high-purity DMSO.

  • Time-Course Stability:

    • Aliquot the stock solution into several vials.

    • Analyze an aliquot immediately after preparation (T=0) using the HPLC-MS method described in section 3.1.

    • Store the remaining aliquots at room temperature, 4°C, and -20°C.

    • Analyze aliquots from each storage condition at various time points (e.g., 24 hours, 48 hours, 1 week, 1 month).

  • Freeze-Thaw Stability:

    • Subject an aliquot of the DMSO stock solution to multiple freeze-thaw cycles (e.g., from -20°C to room temperature).

    • Analyze the sample after 1, 3, 5, and 10 freeze-thaw cycles using HPLC-MS.

Data Analysis:

  • Compare the purity of the compound at each time point and after each freeze-thaw cycle to the initial T=0 sample. A decrease in purity of more than 5-10% may indicate instability and could impact HTS results.

DOT Diagram: Compound Stability Assessment Workflow

stability_workflow cluster_time Time-Course Stability cluster_freeze Freeze-Thaw Stability prep Prepare 10 mM DMSO Stock t0 T=0 Analysis (HPLC-MS) prep->t0 cycles Subject to Freeze-Thaw Cycles prep->cycles storage Store Aliquots at RT, 4°C, -20°C t0->storage analysis_time Analyze at Various Time Points storage->analysis_time analysis_freeze Analyze after 1, 3, 5, 10 Cycles cycles->analysis_freeze

Sources

Comparative Yield Analysis of Pantoprazole Synthesized via 2-Acetoxymethyl-3,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of the proton pump inhibitor (PPI) Pantoprazole relies heavily on the efficient coupling of a substituted pyridine moiety with a benzimidazole derivative. 2-Acetoxymethyl-3,4-dimethoxypyridine (CAS: 102625-99-0) is a critical intermediate in this pathway[1]. Historically, this compound has been subjected to a multi-step sequence involving hydrolysis and chlorination prior to coupling. However, modern process chemistry has demonstrated that direct base-catalyzed coupling is not only viable but superior.

This guide provides an objective, data-driven comparison between the traditional chlorination route and the direct coupling route, offering mechanistic insights, quantitative yield analyses, and self-validating experimental protocols designed for drug development professionals.

Mechanistic Evaluation of Synthetic Routes

The transformation of 2-acetoxymethyl-3,4-dimethoxypyridine into Pantoprazole Sulfide (the immediate precursor to the active pharmaceutical ingredient) can be achieved via two distinct mechanistic pathways.

Route A: The Traditional Chlorination Pathway

In the classical approach, the acetoxy group (-OAc) is treated as a protected alcohol. The intermediate undergoes basic hydrolysis to yield 2-hydroxymethyl-3,4-dimethoxypyridine. Because the hydroxyl group is a poor leaving group, it is subsequently activated via chlorination using thionyl chloride (SOCl₂) to form 2-chloromethyl-3,4-dimethoxypyridine[2][3]. This highly electrophilic benzylic chloride readily undergoes nucleophilic substitution with the thiolate of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole. While reliable, this route suffers from cumulative yield attrition across three distinct unit operations.

Route B: Direct Base-Catalyzed Coupling

Advanced synthetic methodologies exploit the extreme nucleophilicity of the mercaptobenzimidazole thiolate to bypass the chlorination step entirely[4]. By maintaining a strongly basic environment (pH > 12.5) using sodium hydroxide, the thiol group is fully deprotonated. The resulting thiolate is a powerful enough nucleophile to directly displace the acetoxy group of 2-acetoxymethyl-3,4-dimethoxypyridine via an SN2 mechanism. This one-pot condensation eliminates the need for hazardous chlorinating agents and consolidates the workflow.

RouteComparison cluster_A Route A: Traditional Chlorination cluster_B Route B: Direct Coupling Start 2-Acetoxymethyl-3,4-dimethoxypyridine Hydrolysis Basic Hydrolysis (NaOH) Start->Hydrolysis CouplingB Direct Base-Catalyzed Coupling (NaOH, EtOH/H2O, pH > 12.5) Start->CouplingB Hydroxymethyl 2-Hydroxymethyl Intermediate Hydrolysis->Hydroxymethyl Chlorination Chlorination (SOCl2) Hydroxymethyl->Chlorination Chloromethyl 2-Chloromethyl Intermediate Chlorination->Chloromethyl CouplingA Thiolate Coupling Chloromethyl->CouplingA Sulfide Pantoprazole Sulfide CouplingA->Sulfide CouplingB->Sulfide Oxidation Oxidation (NaOCl) Sulfide->Oxidation Pantoprazole Pantoprazole API Oxidation->Pantoprazole

Comparison of traditional chlorination (Route A) vs. direct coupling (Route B) for Pantoprazole.

Quantitative Yield Comparison

The following table summarizes the quantitative performance of both routes based on established industrial benchmarks and patent literature[3][4]. Route B demonstrates a clear superiority in overall yield and step economy.

Synthetic StepRoute A (Traditional)Route B (Direct Coupling)Key ReagentsIntermediate/Product Purity
Step 1 Hydrolysis: 90% Direct Coupling: 94 - 96% Route A: NaOHRoute B: NaOH, EtOH> 98.5% (HPLC)
Step 2 Chlorination: 85% N/A (Bypassed)SOCl₂, Toluene> 97.0% (HPLC)
Step 3 Coupling: 88% N/A (Bypassed)NaOH, EtOH> 99.0% (HPLC)
Overall Yield (to Sulfide) ~67.3% ~95.0% -Route B yields higher purity
Final Oxidation 85% 85% NaOCl or MCPBA> 99.5% (API Grade)

Note: The direct coupling method (Route B) reduces process mass intensity (PMI) by eliminating thionyl chloride and intermediate isolation solvents.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify causality and reaction completion.

Protocol A: Traditional Multi-Step Route (Reference Standard)

Causality Check: The conversion of the acetoxy group to a chloride is necessary in this route to create a sufficiently electrophilic center for the subsequent coupling.

  • Hydrolysis: Suspend 4.8 g of 2-acetoxymethyl-3,4-dimethoxypyridine in 15 mL of 2N NaOH. Stir vigorously at 80°C for 2 hours until the two-phase mixture becomes homogeneous[3].

  • Extraction: Cool to room temperature and extract with dichloromethane (5 × 30 mL). Wash the organic layer with 0.3N NaOH, dry over anhydrous K₂CO₃, and concentrate to yield 2-hydroxymethyl-3,4-dimethoxypyridine.

  • Chlorination: Dissolve the intermediate in dry toluene and add 1.2 equivalents of SOCl₂ dropwise at 0°C. Stir for 2 hours at room temperature. IPC: Monitor by TLC (disappearance of the hydroxyl intermediate). Quench and concentrate to yield the chloromethyl hydrochloride salt.

  • Coupling: React the chloromethyl intermediate with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in the presence of NaOH/EtOH to yield Pantoprazole Sulfide.

Protocol B: Direct Base-Catalyzed Coupling (Optimized)

Causality Check: Maintaining the pH strictly above 12.5 ensures the mercaptobenzimidazole remains entirely in its highly nucleophilic thiolate form, which is mandatory for the direct displacement of the acetoxy leaving group.

  • Precursor Dissolution: Dissolve 18.7 g (0.071 mol) of 2-acetoxymethyl-3,4-dimethoxypyridine and an equimolar amount of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in 150 mL of an ethanol/water (1:1 v/v) mixture at room temperature[4].

  • Thiolate Generation: Slowly add 33% aqueous NaOH until the pH stabilizes between 12.5 and 13.5. Validation: The solution will undergo a slight color change as the thiolate anion is generated.

  • Condensation: Heat the reaction mixture to 55°C and maintain stirring for 2 to 5 hours.

  • In-Process Control (HPLC): Sample the reaction mixture after 2 hours. The reaction is deemed complete when the unreacted 2-acetoxymethyl-3,4-dimethoxypyridine peak area is < 1.0%.

  • Neutralization & Isolation: Cool the mixture to 20°C. Neutralize cautiously with 36% HCl to a pH of ~7.0. Extract the resulting Pantoprazole Sulfide with dichloromethane, wash with brine, and crystallize from toluene to achieve a 94-96% yield[4].

ProtocolB Step1 Dissolve Precursors in EtOH Step2 Add NaOH (aq) Adjust pH > 12.5 Step1->Step2 Step3 Stir at 55°C (2 Hours) Step2->Step3 Step4 HPLC Verification (In-Process Control) Step3->Step4 Step5 Neutralize & Extract (Yield ~95%) Step4->Step5

Self-validating experimental workflow for the direct base-catalyzed coupling of Pantoprazole.

Conclusion

The comparative analysis explicitly demonstrates that synthesizing Pantoprazole via the direct base-catalyzed coupling of 2-acetoxymethyl-3,4-dimethoxypyridine (Route B) is vastly superior to the traditional chlorination pathway (Route A). By leveraging the potent nucleophilicity of the benzimidazole thiolate under strictly controlled alkaline conditions, chemists can bypass the hazardous and yield-depleting chlorination step. This results in a near-quantitative yield (~95%) of the sulfide intermediate, streamlining the production of the final Pantoprazole API while adhering to principles of green chemistry.

References

  • Kohl, B., et al. "Dialkoxyridines, process for their preparation, their application and medicaments containing them." European Patent EP0166287B1.
  • Kohl, B., et al. "Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors." United States Patent US4758579A.
  • Leksic, E., et al. "Process for preparing lansoprazole." European Patent EP2308492B1.

Sources

Safety Operating Guide

Navigating the Disposal of 2-Acetoxymethyl-3,4-dimethoxypyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Acetoxymethyl-3,4-dimethoxypyridine, a substituted pyridine derivative. As a compound with structural similarities to other hazardous pyridines, it necessitates careful handling and a clearly defined waste management stream. This document is intended for researchers, scientists, and drug development professionals, offering practical insights beyond standard procedural lists to foster a culture of safety and scientific integrity.

Foundational Principles of Chemical Waste Management

Before delving into the specifics of 2-Acetoxymethyl-3,4-dimethoxypyridine, it is crucial to understand the universal principles of laboratory waste disposal. All chemical waste must be managed in accordance with local and national regulations.[1][2] In Singapore, for instance, authorities like the National Environment Agency (NEA) and the Ministry of Manpower (MOM) set strict guidelines for laboratory waste management.[3] The overarching goal is to prevent harm to personnel and the environment.

Core Tenets of Safe Disposal:

  • Segregation: Never mix incompatible chemicals.[3] Waste streams should be separated based on their chemical properties (e.g., acids, bases, halogenated solvents, non-halogenated solvents).[4][5][6]

  • Labeling: All waste containers must be clearly and accurately labeled with their contents, associated hazards, and the date of accumulation.[1][3][5][7]

  • Containment: Use appropriate, compatible, and sealed containers for waste storage.[2][3][7] Containers should be in good condition and equipped with secure, leak-proof closures.[2]

  • Professional Disposal: Engage licensed and certified hazardous waste disposal contractors for the final removal and treatment of chemical waste.[3][8]

Hazard Assessment of 2-Acetoxymethyl-3,4-dimethoxypyridine

Based on the known toxicology of pyridine compounds, 2-Acetoxymethyl-3,4-dimethoxypyridine should be handled as a substance that is potentially:

  • Toxic: Pyridine can be absorbed through the skin and is toxic to various organs.[9] Overexposure can lead to a range of adverse health effects.[9]

  • Irritating: Pyridine compounds can cause skin and serious eye irritation.[9][10]

  • Flammable: Pyridine is a highly flammable liquid and vapor.[9][10] While the flashpoint of 2-Acetoxymethyl-3,4-dimethoxypyridine is not specified, it should be treated with caution regarding heat and ignition sources.

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a controlled environment.

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling 2-Acetoxymethyl-3,4-dimethoxypyridine for any purpose, including disposal, the following minimum PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[8]To protect against splashes and potential eye irritation or damage.[9]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber for pyridine).[8] Always consult the manufacturer's glove compatibility chart.To prevent skin contact and absorption.[9] Nitrile gloves may not be suitable for prolonged contact.[9]
Body Protection A fully-buttoned lab coat or a chemical-resistant apron.[8]To protect against spills and contamination of personal clothing.
Respiratory Protection Work should be conducted in a properly functioning and certified laboratory chemical fume hood.[7][9]To minimize inhalation exposure to vapors or aerosols.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 2-Acetoxymethyl-3,4-dimethoxypyridine and its associated waste.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container for collecting waste 2-Acetoxymethyl-3,4-dimethoxypyridine.[7] The container must be sealable and airtight.[7][9]

  • Chemical Compatibility: Do not mix 2-Acetoxymethyl-3,4-dimethoxypyridine waste with other waste streams unless their compatibility has been verified by a qualified chemist or your institution's Environmental Health and Safety (EHS) department.[8] Incompatible materials can lead to dangerous chemical reactions.

  • Labeling: The waste container must be labeled with the following information:

    • The words "Hazardous Waste"[7][8]

    • The full chemical name: "2-Acetoxymethyl-3,4-dimethoxypyridine"[7]

    • Known hazards (e.g., Toxic, Irritant)[7]

    • The date of accumulation

Step 2: Storage of Waste
  • Secure Storage Area: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.[7]

  • Avoid Incompatibles: Ensure the storage area is away from incompatible materials such as strong oxidizers and acids.[7][9]

  • Ignition Sources: Keep the waste container away from sources of ignition, heat, and direct sunlight.[7][9]

Step 3: Disposal of Contaminated Materials
  • Solid Waste: Any materials contaminated with 2-Acetoxymethyl-3,4-dimethoxypyridine, such as gloves, filter paper, and weighing boats, should be collected in a designated solid hazardous waste container.

  • Empty Containers: Empty containers of 2-Acetoxymethyl-3,4-dimethoxypyridine should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] The rinsed container can then be disposed of according to institutional guidelines.

  • Sharps: Any sharps, such as needles or broken glass, contaminated with the chemical must be disposed of in a puncture-proof sharps container.[3]

Step 4: Professional Disposal
  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3][8]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company.[8]

  • Recommended Disposal Method: The primary recommended method for the disposal of pyridine and its derivatives is incineration at a licensed hazardous waste facility.[8][11] This process effectively destroys the hazardous chemical compounds.[1]

Spill Management

In the event of a spill of 2-Acetoxymethyl-3,4-dimethoxypyridine, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure the area is well-ventilated.[7]

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[7]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.[7][9]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Assistance: For large spills, or if you are not trained to handle the cleanup, evacuate the area, secure it, and contact your institution's EHS or emergency response team.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Acetoxymethyl-3,4-dimethoxypyridine.

DisposalWorkflow start Start: Generation of 2-Acetoxymethyl-3,4-dimethoxypyridine Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Pure or Solution) waste_type->liquid_waste Liquid solid_waste Contaminated Solid Waste (Gloves, Paper, etc.) waste_type->solid_waste Solid empty_container Empty Original Container waste_type->empty_container Empty Container collect_liquid Collect in a labeled, sealed, compatible hazardous waste container. liquid_waste->collect_liquid collect_solid Place in a designated solid hazardous waste container. solid_waste->collect_solid rinse_container Triple rinse with a suitable solvent. empty_container->rinse_container store_waste Store in a cool, dry, well-ventilated secondary containment area away from incompatibles. collect_liquid->store_waste collect_solid->store_waste collect_rinsate Collect rinsate as hazardous liquid waste. rinse_container->collect_rinsate collect_rinsate->collect_liquid contact_ehs Contact Institutional EHS or a licensed waste disposal contractor for pickup. store_waste->contact_ehs end End: Waste is safely managed for disposal. contact_ehs->end

Sources

Personal protective equipment for handling 2-Acetoxymethyl-3,4-dimethoxypyridine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & Handling Guide: 2-Acetoxymethyl-3,4-dimethoxypyridine

As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of highly reactive or biologically active synthetic intermediates. 2-Acetoxymethyl-3,4-dimethoxypyridine (CAS: 102625-99-0)—often referred to as (3,4-dimethoxypyridin-2-yl)methyl acetate or Pantoprazole Impurity 44—is a critical building block in the synthesis of proton pump inhibitors (PPIs)[1][2].

Because this compound typically presents as a viscous, [2][3], standard powder-handling safety protocols are insufficient. This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), operational workflows, and disposal plans to ensure absolute laboratory safety.

Physicochemical Profile & Hazard Classification

Before selecting PPE, we must analyze the compound's intrinsic properties. The molecule features a pyridine ring substituted with two methoxy groups, which significantly enhances its [1]. This hydrophobic nature limits aqueous solubility but facilitates rapid, dangerous partitioning into lipid bilayers (such as human skin)[1][3].

Table 1: Chemical Profile & Quantitative Hazard Summary

Property / HazardSpecification / Details
CAS Number 102625-99-0[4]
Molecular Formula C10H13NO4[4]
Molecular Weight 211.22 g/mol [3][4]
Physical State Pale yellow oil / liquid[2][3]
Acute Toxicity (GHS) H302 (Oral), H312 (Dermal), H332 (Inhalation) - Harmful[3]
Irritation (GHS) H315 (Skin), H319 (Serious Eye), H335 (Respiratory)[3][5]

Mechanistic Hazard Analysis

Understanding why a chemical is hazardous dictates the logic behind our safety choices.

  • Dermal & Systemic Threat: The lipophilic methoxy groups allow the oil to easily penetrate the stratum corneum. Dermal contact is not just a surface issue; it is a primary route for systemic toxicity (H312)[1][3].

  • Tissue Irritation: The pyridine ring contributes to the compound's basicity. Upon contact with mucosal membranes (eyes, respiratory tract), it disrupts local pH and cellular integrity, leading to severe irritation (H315, H319)[1][3].

  • Inhalation Risk: Although it is an oil, vigorous stirring, sonication, or transfer under pressure can generate inhalable mists, necessitating strict respiratory precautions (H332)[3].

HazardPathway cluster_routes Exposure Routes & Mechanisms Compound 2-Acetoxymethyl- 3,4-dimethoxypyridine (Lipophilic Oil) Inhalation Inhalation (Aerosol/Mist) Compound->Inhalation Dermal Dermal Absorption (Lipid Partitioning) Compound->Dermal Ocular Ocular Contact (Mucosal Irritation) Compound->Ocular Toxicity Systemic Toxicity & Cellular Disruption Inhalation->Toxicity Dermal->Toxicity Ocular->Toxicity Metabolism Hepatic Metabolism (Ester Hydrolysis) Toxicity->Metabolism

Exposure routes and mechanistic toxicity pathway of 2-Acetoxymethyl-3,4-dimethoxypyridine.

Comprehensive PPE Matrix

To mitigate the specific risks outlined above, the following must be strictly utilized[3][6].

Table 2: Required PPE and Mechanistic Rationale

Protection AreaRequired PPEMechanistic Rationale
Hands Nitrile or Neoprene gloves (Double-gloving required).Standard latex offers poor resistance to organic oils. Nitrile provides a robust barrier against lipophilic penetration[3].
Eyes/Face Chemical safety goggles; Face shield for >50 mL.Protects against accidental splashes of the basic pyridine oil, preventing severe ocular mucosal irritation (H319)[3].
Body Flame-retardant, antistatic lab coat or chemical suit.Prevents permeation through standard clothing. The oil can saturate fabric and maintain prolonged skin contact[3].
Respiratory N95 dust/mist mask or half-face respirator (OV cartridge).Required if handling outside a fume hood or if procedures generate aerosols/vapors (H332)[3][6].

Operational Workflow & Handling Protocol

A self-validating protocol ensures that each operational step inherently confirms the safety of the next. Never pour this viscous oil directly from the source bottle, as this leads to exterior bottle contamination and dripping.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the chemical fume hood has a certified face velocity of 80-100 feet per minute (fpm). Do not handle this compound on an open bench[3].

  • PPE Donning: Equip double nitrile gloves, safety goggles, and a fully buttoned lab coat[3].

  • Closed-System Transfer: Because the compound is a viscous liquid, use a positive displacement pipette or a glass syringe with a Luer-lock stainless steel needle. This prevents aerosolization and ensures precise volumetric transfer[2].

  • Reaction Execution: If utilizing the compound as a reagent, ensure the reaction vessel is securely clamped and sealed under an inert atmosphere (Nitrogen/Argon) if elevated temperatures (e.g., 80°C) are required[7].

  • Equipment Purging: Post-transfer, immediately flush syringes or pipettes with an appropriate organic solvent (e.g., dichloromethane or ethanol)[1] directly into a designated hazardous waste container. Water will not dissolve the residue.

Workflow Start 1. Fume Hood Verification (Face Velocity 80-100 fpm) PPE 2. Don PPE (Double Nitrile, Goggles, Coat) Start->PPE Transfer 3. Closed-System Transfer (Syringe / Positive Displacement) PPE->Transfer Process 4. Chemical Synthesis (e.g., PPI Intermediate Formation) Transfer->Process Decon 5. Solvent Flush & Decon (DCM / Ethanol wash) Process->Decon Disposal 6. Waste Segregation (Incineration Prep) Decon->Disposal

Step-by-step operational and safety workflow for handling the lipophilic oil.

Spill Response & Decontamination Plan

In the event of an accidental spill, immediate action is required to prevent dermal exposure and vapor accumulation.

  • Isolate the Area: Evacuate non-essential personnel. Lower the fume hood sash if the spill is contained within the hood.

  • Absorb (Do Not Wash): Do not use water initially, as the compound has limited aqueous solubility[1]. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical absorbent pads).

  • Neutralize & Clean: Carefully sweep the absorbed mixture into a chemical waste container. Once the bulk oil is removed, wash the contaminated surface with soap and copious amounts of water to remove the residual organic film[3].

  • Skin Contact Response: If the oil contacts the skin, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes (P302+P352)[3].

Waste Disposal & Logistical Plan

Regulatory compliance in disposal is as critical as operational safety. 2-Acetoxymethyl-3,4-dimethoxypyridine cannot be disposed of in standard aqueous waste streams or general trash.

  • Collection: Segregate all waste (including contaminated gloves, absorbent pads, and solvent washes) into clearly labeled, sealable, and compatible organic waste containers.

  • Destruction Method: The mandated disposal method is incineration. The waste must be burned in a licensed chemical incinerator equipped with an afterburner and a scrubber[3]. This ensures complete thermal destruction of the pyridine ring and prevents the release of hazardous nitrogen oxides (NOx) into the atmosphere[3].

  • Logistics: Offer all surplus and non-recyclable solutions to a licensed professional waste disposal service[3]. Ensure the waste manifest clearly indicates the presence of a toxic, irritating organic oil.

References

  • Title: 2-Acetoxymethyl-3,4-dimethoxypyridine | C10H13NO4 | CID 10608551 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: CAS#:72830-09-2 | 2-Chloromethyl-3,4-dimethoxypyridinium chloride (Related Pyridine Handling) Source: ChemSrc URL: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.